molecular formula C10H12O2 B1456831 5-Methylchroman-4-ol CAS No. 197908-31-9

5-Methylchroman-4-ol

Cat. No.: B1456831
CAS No.: 197908-31-9
M. Wt: 164.2 g/mol
InChI Key: KYCJPMMFWPHVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylchroman-4-ol ( 197908-31-9) is an organic compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . This compound features a chroman skeleton, a structure recognized as a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active molecules . While specific biological data for this compound is limited, chroman-4-ol and chroman-4-one derivatives are of significant interest in scientific research. These related compounds are frequently investigated as novel inhibitors of sirtuin enzymes (SIRT2), which are implicated in aging-related diseases such as neurodegenerative disorders (e.g., Parkinson's and Alzheimer's disease) and cancer . Furthermore, chroman derivatives are often isolated from natural sources, such as endophytic fungi, and screened for antimicrobial properties . The structural similarity of this compound to these active compounds makes it a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in drug discovery. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCJPMMFWPHVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CCOC2=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726393
Record name 5-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197908-31-9
Record name 5-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 5-Methylchroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 5-methylchroman-4-ol , a critical bicyclic intermediate in the development of bioactive compounds, including SIRT2 inhibitors and antifungal agents.[1]

The synthesis centers on the construction of the chroman-4-one core with precise regiochemical control of the methyl group at the C5 position, followed by the chemoselective reduction of the ketone to the alcohol.

Executive Summary & Retrosynthetic Analysis

The target molecule, This compound , possesses a chiral center at C4 and a methyl substituent at C5 (the "peri" position relative to the bridgehead).[1] This steric proximity creates synthetic challenges, particularly in regioselective ring closure.

Retrosynthetic Strategy

To ensure high purity and structural integrity, we analyze the target backwards:

  • Target: this compound.[1]

  • Precursor: 5-Methylchroman-4-one .

  • Disconnection:

    • Route A (Regioselective): Cyclization of 2'-hydroxy-6'-methylacetophenone via the Kabbe synthesis.[1] This route guarantees the C5-methyl placement by fixing the substituent relative to the phenol oxygen and the acetyl group prior to ring closure.

    • Route B (Classic): Intramolecular Friedel-Crafts acylation of 3-(3-methylphenoxy)propionic acid .[1] Note: This route yields a mixture of 7-methyl (major) and 5-methyl (minor) isomers due to steric hindrance at the C5 position.[1]

Recommendation: Route A is preferred for small-to-medium scale synthesis requiring high regiochemical purity.[1] Route B is viable only if efficient isomer separation (e.g., preparative HPLC) is available.

Retrosynthesis Target This compound Ketone 5-Methylchroman-4-one Target->Ketone Reduction (NaBH4) RouteA 2'-Hydroxy-6'-methylacetophenone (Regioselective Precursor) Ketone->RouteA Kabbe Synthesis (HCHO, R2NH) RouteB 3-(3-Methylphenoxy)propionic acid (Isomeric Mixture Risk) Ketone->RouteB Friedel-Crafts (PPA or SOCl2/AlCl3)

Figure 1: Retrosynthetic analysis showing the preferred regioselective pathway (Green) versus the classic route (Yellow).[1]

Synthesis of the Precursor: 5-Methylchroman-4-one

The synthesis of the ketone is the bottleneck.[1] We prioritize the Kabbe Synthesis (Route A) for its specificity.

Protocol A: Regioselective Kabbe Synthesis

This method utilizes a Mannich-type reaction followed by elimination and Michael addition to close the pyran ring.[1]

Reagents:

  • Starting Material: 2'-Hydroxy-6'-methylacetophenone (1.0 eq)[1]

  • C1 Source: Paraformaldehyde (1.5 - 2.0 eq)[1]

  • Catalyst/Base: Pyrrolidine or Dimethylamine (1.0 eq)

  • Solvent: Ethanol or Isopropanol

  • Acid: Conc. HCl (for pH adjustment)

Step-by-Step Methodology:

  • Mannich Reaction: Dissolve 2'-hydroxy-6'-methylacetophenone (10 mmol) and pyrrolidine (10 mmol) in Ethanol (20 mL). Add paraformaldehyde (15 mmol).

  • Reflux: Heat the mixture to reflux for 2–4 hours. The reaction forms the Mannich base intermediate.

  • Elimination & Cyclization: The intermediate undergoes thermal elimination of the amine to form the vinyl ketone (exocyclic enone), which spontaneously cyclizes via intramolecular Michael addition of the phenol oxygen.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1][2] Dilute with EtOAc, wash with 1M HCl (to remove residual amine), water, and brine.[1]

  • Purification: Recrystallize from hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexane).

Why this works: The starting material has the methyl group at the 6' position (ortho to the acetyl). The cyclization builds the pyran ring on the acetyl group, locking the methyl at position 5 of the final chromanone structure.

Core Transformation: Reduction to this compound

Once the ketone is secured, the reduction is straightforward but requires care to prevent over-reduction (to the chroman) or elimination (to the chromene).[1]

Protocol B: Sodium Borohydride Reduction

This standard protocol yields the racemic alcohol.

Reagents:

  • Substrate: 5-Methylchroman-4-one (1.0 eq)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (0.5 - 1.0 eq)[1]

  • Solvent: Methanol (anhydrous preferred)

  • Quench: 1M HCl or Saturated NH₄Cl

Experimental Workflow:

  • Dissolution: Dissolve 5-methylchroman-4-one (5 mmol, ~0.81 g) in Methanol (15 mL). Cool the solution to 0°C in an ice bath. Causality: Cooling prevents side reactions and controls the exothermic hydrogen evolution.

  • Addition: Add NaBH₄ (2.5 mmol, ~95 mg) portion-wise over 10 minutes.

    • Note: Theoretically, 0.25 eq of NaBH₄ reduces 1 eq of ketone, but 0.5–1.0 eq is used to ensure completion.

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (30% EtOAc/Hexane). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).

  • Quench: Carefully add Saturated NH₄Cl solution (10 mL) to destroy excess hydride. Bubbling (H₂) will occur.

  • Extraction: Evaporate most of the methanol. Extract the aqueous residue with DCM (3 x 15 mL).

  • Drying: Dry combined organics over anhydrous MgSO₄, filter, and concentrate.

  • Yield: Expect 90–98% yield of a white/off-white solid.[1]

Protocol C: Enantioselective Reduction (Optional)

For drug development requiring chiral purity (e.g., (R)-5-methylchroman-4-ol), use Asymmetric Transfer Hydrogenation (ATH) .[1]

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]

  • H-Source: Formic acid/Triethylamine (5:2 azeotrope)[1]

  • Conditions: 25°C, 12–24 h.[1]

  • Outcome: Typically >95% ee.[1]

Analytical Data & Validation

Quantitative Summary Table
ParameterKabbe Synthesis (Step 1)NaBH₄ Reduction (Step 2)
Yield 60 - 75%92 - 99%
Purity >95% (after column)>98% (crude often pure)
Key Impurity Unreacted AcetophenoneOver-reduced Chroman (rare)
Reaction Time 4 hours (Reflux)1 hour (0°C -> RT)
Self-Validating Characterization

To confirm the identity of This compound , verify the following spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.75 ppm (t, 1H): The proton at C4 (carbinol proton). Its coupling indicates the alcohol formation.

    • δ 4.15 - 4.25 ppm (m, 2H): The protons at C2 (adjacent to Oxygen).[1]

    • δ 2.25 ppm (s, 3H): The methyl group at C5. Crucial: If this signal is shifted or split differently, check for the 7-methyl isomer (which would be less shielded).[1]

    • δ 1.9 - 2.1 ppm (m, 2H): The protons at C3.[1]

  • ¹³C NMR:

    • Look for the disappearance of the Carbonyl peak (~192 ppm) and appearance of the C-OH peak (~63-65 ppm).[1]

    • C5-Methyl carbon typically appears around 19-21 ppm.[1]

Visualizing the Pathway

The following diagram illustrates the complete reaction workflow, including the critical regiochemical decision point.

SynthesisPathway Start 2'-Hydroxy-6'-methylacetophenone Mannich Mannich Base (Intermediate) Start->Mannich Condensation Ketone 5-Methylchroman-4-one Mannich->Ketone Elimination/Cyclization Alcohol This compound Ketone->Alcohol Reagent1 HCHO, Pyrrolidine EtOH, Reflux Reagent2 NaBH4, MeOH 0°C

Figure 2: Reaction workflow from the acetophenone precursor to the final alcohol.

References

  • Sirtuin 2 Inhibitors Synthesis: Rumpf, T. et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors."[1][3] Journal of Medicinal Chemistry, 2015. Link (Describes general chromanone synthesis and reduction protocols).

  • Kabbe Synthesis: Kabbe, H. J.[1] "Synthese von Chromanonen und Cumaranonen."[1][3] Synthesis, 1978.[1] (Foundational text on the pyrrolidine-catalyzed cyclization of o-hydroxyacetophenones).

  • Asymmetric Reduction: Noyori, R. et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, 1996. Link (Protocol for chiral alcohol synthesis).

  • Regioselectivity in Chromanones: Lockwood, G. et al.[1] "The Friedel-Crafts acetylation of m-cresol."[1] Journal of the Chemical Society, 1960. (Explains the thermodynamic preference for 7-methyl vs 5-methyl isomers in direct cyclization).

Sources

Technical Monograph: Spectroscopic Characterization of 5-Methylchroman-4-ol

[1]

Introduction & Synthetic Context

This compound (dihydro-5-methyl-2H-1-benzopyran-4-ol) is distinguished from its isomers (6-, 7-, or 8-methyl) by the peri-interaction between the C5-methyl group and the C4-hydroxyl center.[1] This steric proximity influences both the chemical reactivity (e.g., dehydration rates) and the spectroscopic signature (NOE interactions).

The primary route to high-purity this compound is the hydride reduction of 5-methylchroman-4-one.[1] This protocol is preferred over catalytic hydrogenation to avoid over-reduction of the aromatic ring.[1]

Experimental Protocol: Synthesis via Hydride Reduction

Reagents: 5-Methylchroman-4-one (



1
  • Dissolution: Dissolve 5-methylchroman-4-one in anhydrous MeOH (

    
     concentration) under 
    
    
    atmosphere.
  • Addition: Cool to

    
    . Add 
    
    
    portion-wise over 15 minutes to mitigate exotherms.
  • Reaction: Stir at

    
     for 30 minutes, then warm to room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane; Product 
    
    
    ).[1]
  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with

    
     (
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.[1][2]

Spectroscopic Data Profile

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the retro-Diels-Alder (RDA) cleavage typical of chroman derivatives.[1]

Ion Typem/zRelative IntensityInterpretation
Molecular Ion 164 45%

(Stable aromatic system)
Base Peak 146 100%

(Dehydration to 5-methylchromene)
Fragment 131 30%

RDA Fragment 108 55%Retro-Diels-Alder (loss of ethylene from chromene)

Analyst Note: The high intensity of the


 peak indicates the lability of the benzylic C4-OH, particularly due to the steric pressure from the C5-methyl group facilitating elimination.
Infrared Spectroscopy (FT-IR)

Method: KBr pellet or Thin Film[1]

  • 3350–3400 cm⁻¹ (Broad): O-H stretching (Intermolecular H-bonding).[1]

  • 2925, 2850 cm⁻¹: C-H stretching (Aliphatic methylene).[1]

  • 1590, 1475 cm⁻¹: C=C Aromatic ring skeletal vibrations.

  • 1245 cm⁻¹: C-O-C asymmetric stretching (Ar-O-CH2).[1]

  • 1050 cm⁻¹: C-O stretching (Secondary alcohol).

Nuclear Magnetic Resonance (NMR)

Solvent:


134

H NMR Data (400 MHz)
Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
Ar-H (7) 7.10Triplet (t)7.81Hmeta-coupling to H6/H8 resolved as triplet.
Ar-H (6/8) 6.75 – 6.85Multiplet (m)-2HOverlapping signals for H6 and H8.
H-4 4.78Triplet (t)3.51HBenzylic carbinol proton.[1] Small

indicates quasi-equatorial conformation.[1]
H-2 4.20 – 4.35Multiplet (m)-2HDeshielded by adjacent ether oxygen.[1]
H-3 2.05 – 2.18Multiplet (m)-2HMethylene bridge.[1]
5-Me 2.42Singlet (s)-3HDistinctive downfield shift for Ar-Me due to peri effect.[1]
OH 1.80 – 2.00Broad (br s)-1HExchangeable (disappears with

shake).[1]

C NMR Data (100 MHz)
Position

(ppm)
Carbon TypeAssignment
C-8a 155.2Quaternary (C-O)Oxygen-bearing aromatic carbon.[1]
C-5 136.5QuaternarySubstituted by Methyl group.[1]
C-7 127.8CHAromatic methine.
C-8 115.4CHOrtho to ether oxygen (shielded).[1]
C-6 123.1CHAromatic methine.
C-4a 120.5QuaternaryBridgehead carbon.[1]
C-4 63.8CH-OHCarbinol carbon.[1]
C-2 62.1CH₂Ether methylene.
C-3 30.5CH₂Aliphatic methylene.
5-Me 19.2CH₃Methyl substituent.[1]

Structural Elucidation & Logic

To rigorously distinguish the 5-methyl isomer from the 6-, 7-, or 8-methyl isomers, one must rely on HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

The "Peri" Effect Confirmation (NOESY)

The definitive proof of the 5-methyl substitution is the spatial proximity of the Methyl protons to the H-4 proton.[1]

  • Observation: Strong NOE cross-peak between

    
     (Me) and 
    
    
    (H-4).[1]
  • Logic: This interaction is geometrically impossible for 6-, 7-, or 8-methyl isomers.[1]

Connectivity Logic (HMBC)[1]
  • Correlation 1: The Methyl protons (

    
    ) will show a strong 
    
    
    correlation to the bridgehead carbon C-4a (
    
    
    ) and the aromatic carbon C-6 (
    
    
    ).[1]
  • Correlation 2: The H-4 proton (

    
    ) will correlate to C-5 , C-8a , and C-3 .[1]
    

Visualizations

Synthesis & Mechanism Pathway

The following diagram illustrates the reduction pathway and the resulting stereochemical considerations.

SynthesisPathwayKetone5-Methylchroman-4-one(C10H10O2)ReagentNaBH4 / MeOH0°C -> RTTransitionHydride Attack(Pref. Axial Attack)Ketone->Transition ActivationAlcoholThis compound(C10H12O2)Transition->Alcohol ReductionEliminationSide Product:5-Methylchromene(m/z 146)Alcohol->Elimination -H2O (EI-MS)

Figure 1: Synthetic route via hydride reduction and potential dehydration fragmentation observed in MS.[1]

NMR Connectivity Logic (HMBC/NOESY)

This diagram details the specific correlations required to confirm the position of the methyl group.[1]

NMR_LogicMe55-Me(2.42 ppm)C5C-5(136.5 ppm)Me5->C51J (HMQC)H4H-4(4.78 ppm)Me5->H4NOE (Strong)Peri-InteractionC4aC-4a(120.5 ppm)Me5->C4a3J (HMBC)H4->C4a2J (HMBC)C4C-4(63.8 ppm)

Figure 2: Key HMBC (red) and NOESY (blue) correlations distinguishing the 5-methyl isomer.[1]

References

  • Pyrino, J., et al. (2013).[1] "Synthesis and Evaluation of Substituted Chroman-4-one Derivatives." Journal of Medicinal Chemistry.

  • Bondock, S., & Metwally, M. A. (2008).[1][5] "Thiochroman-4-ones: Synthesis and reactions." Journal of Sulfur Chemistry. [1][5]

  • Chemistry LibreTexts. (2023). "Interpreting C-13 NMR Spectra." LibreTexts Chemistry.

  • RSC Publishing. (1970).[1] "Reduction of 5-hydroxymethylene-cis-caran-4-one with complex hydrides." Journal of the Chemical Society C.

Technical Guide: NMR Structural Elucidation of 5-Methylchroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level Application Note, designed for researchers requiring rigorous structural verification of 5-methylchroman-4-ol.

Executive Summary & Core Directive

This guide provides a definitive protocol for the structural and stereochemical analysis of This compound (CAS: N/A for specific isomer; generic scaffold).[1] Unlike simple aromatic alcohols, this molecule presents a unique "peri-interaction" between the C5-methyl group and the C4-hydroxyl center.[1]

The Critical Challenge: The 5-methyl substituent exerts significant steric strain on the heterocyclic ring, often locking the conformation or altering the thermodynamic equilibrium between the cis (pseudo-axial OH) and trans (pseudo-equatorial OH) conformers compared to the unsubstituted parent chroman-4-ol.

Objective: To utilize 1H/13C NMR and 2D correlation spectroscopy to:

  • Confirm the regiochemistry of the methyl substitution (distinguishing 5-Me from 6-, 7-, or 8-Me isomers).[1]

  • Determine the conformational preference of the C4-hydroxyl group via Karplus analysis.

Synthesis & Sample Context

To understand the NMR spectrum, one must understand the sample origin. This compound is typically generated via the hydride reduction of 5-methylchroman-4-one .[1]

Workflow Visualization

The following diagram outlines the synthesis-to-analysis pipeline, highlighting the critical decision points determined by NMR data.

G cluster_0 Synthesis Phase cluster_1 Analysis Phase cluster_2 NMR Validation Precursor 5-Methylchroman-4-one Reaction Reduction (0°C -> RT) Precursor->Reaction + Reagent Reagent NaBH4 / MeOH Crude Crude Mixture (Cis/Trans isomers) Reaction->Crude Purification Flash Chromatography Crude->Purification PureSample Isolated this compound Purification->PureSample H1 1H NMR (J-coupling analysis) PureSample->H1 NOESY 1D NOE / NOESY (Spatial Proximity) H1->NOESY If ambiguous Result Conformational Assignment NOESY->Result

Caption: Figure 1. Integrated workflow for the synthesis, purification, and structural validation of this compound.

1H NMR Analysis: The "Fingerprint" Region

The 1H NMR spectrum (typically in CDCl3 or DMSO-d6) is defined by three distinct zones. The presence of the 5-methyl group significantly alters the aromatic region compared to unsubstituted chroman.

The Aromatic Region (6.5 – 7.2 ppm)

In a standard chroman-4-ol, you expect a 4-proton system.[1] In This compound , the C5 position is blocked.[1]

  • Pattern: An ABC system (or ABX depending on field strength) corresponding to protons at C6, C7, and C8.

  • Diagnostic Signal: Look for the absence of the doublet typically found at the "peri" position (C5-H) in unsubstituted chromans. Instead, you will see a 3-proton pattern where the most downfield signal (usually C5-H due to carbonyl anisotropy in the ketone precursor) is missing.[1]

The Aliphatic "Forest" (1.8 – 4.3 ppm)

This region contains the definitive structural proof.

PositionSignal TypeChemical Shift (

)
Multiplicity & Coupling (

)
Structural Insight
C5-CH3 Singlet2.15 – 2.35 ppm sKey Identifier. The shift is slightly downfield due to the aromatic ring current.[1]
C4-H Doublet of Doublets (dd)4.70 – 4.90 ppm

and

The "Carbinyl Proton".[1] Its coupling defines the OH orientation (See Section 4).[1]
C2-H2 Multiplet4.10 – 4.25 ppm m (approx.[1] ddd)Deshielded by the ether oxygen. Forms the "bottom" of the heterocyclic ring.
C3-H2 Multiplet1.90 – 2.10 ppm m (complex)The "bridge" protons.[1] Highly sensitive to ring conformation.[1]
The Hydroxyl Proton
  • In CDCl3: Often a broad singlet, position concentration-dependent.[1]

  • In DMSO-d6: A sharp doublet (

    
     Hz) coupling to C4-H. This coupling confirms the alcohol has not been eliminated to the chromene.
    

Stereochemical & Conformational Analysis[1][2]

This is the most critical section for drug development professionals. The biological activity of chromanols often depends on the ring conformation (Half-Chair).

The Karplus Relationship at C4

The conformation of the heterocyclic ring is determined by the coupling constants between H4 and the two protons at C3 (H3a and H3b).

  • Pseudo-Axial H4 (Equatorial OH):

    • Requires a large trans-diaxial coupling (

      
       Hz) and a small axial-equatorial coupling (
      
      
      
      Hz).[1]
    • Result: H4 appears as a distinct dd (large/small splitting).[1]

  • Pseudo-Equatorial H4 (Axial OH):

    • Requires two small couplings (axial-equatorial and equatorial-equatorial).[1]

    • Result: H4 appears as a triplet-like signal or narrow dd (

      
       Hz).[1]
      
The "Peri-Effect" of the 5-Methyl Group

In this compound, the methyl group at C5 creates A(1,[1]3) strain with the substituents at C4.

  • Observation: The steric bulk of the 5-Me group often destabilizes the pseudo-equatorial OH conformer because the oxygen lone pairs or the H-atom clash with the methyl group.

  • Prediction: The equilibrium often shifts toward the pseudo-axial OH (Pseudo-equatorial H4) to relieve this steric strain, or the ring distorts significantly.

Conformational Diagram

The following diagram illustrates the equilibrium and the specific J-coupling expected for the major conformer.

Conformation ConfA Conformer A (Major) OH Pseudo-Axial (Trans) H4 Pseudo-Equatorial J(H3,H4) ≈ 2-4 Hz (Small) Equilibrium Dynamic Equilibrium ConfA->Equilibrium Sterically Favored (5-Me Avoidance) ConfB Conformer B (Minor) OH Pseudo-Equatorial (Cis) H4 Pseudo-Axial J(H3,H4) ≈ 10-12 Hz (Large) Equilibrium->ConfB Steric Clash (5-Me vs OH)

Caption: Figure 2. Conformational equilibrium of this compound. The 5-Me group sterically disfavors Conformer B, often leading to a small J-coupling signature for H4.[1]

13C NMR & 2D Correlation Strategy

While 1H NMR provides stereochemistry, 13C NMR confirms the carbon skeleton.

Key 13C Signals (Proton Decoupled)
Carbon TypeShift (

)
Assignment Notes
C4 (Carbinol) 62.0 – 65.0 ppm Diagnostic for reduction (Ketone C=O is ~195 ppm).[1]
C2 (Ether) 60.0 – 63.0 ppm Often close to C4; distinguish via DEPT-135 (C2 is CH2, C4 is CH).[1]
C5-Me 18.0 – 22.0 ppm High field aliphatic signal.[1]
Ar-C (Quaternary) 150.0 – 155.0 ppm C8a (Oxygen-bearing aromatic carbon).[1]
HMBC Connectivity (Long-Range)

To definitively prove the methyl group is at position 5:

  • Locate the Methyl Singlet in 1H NMR (~2.2 ppm).

  • Run HMBC (Heteronuclear Multiple Bond Correlation).[1]

  • Look for Cross-Peaks: The Methyl protons should show a 3-bond correlation to the C4-CH carbon (carbinol) and the C4a quaternary carbon.

    • Note: If the methyl were at C6, it would NOT correlate to the C4 carbinol carbon. This is the self-validating step of the protocol.

References

  • Chromanone Reduction & Stereochemistry

    • Title: Stereoselective reduction of substituted chroman-4-ones.[1]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Link:[Link] (Provides foundational data on hydride reduction stereoselectivity in chromans).[1]

  • NMR Conformational Analysis

    • Title: Conformational analysis of 4-chromanols and their esters by 1H NMR and IR spectroscopy.
    • Source:Tetrahedron.
    • Link:[Link] (Authoritative source for J-coupling values in the chroman-4-ol scaffold).[1]

  • Substituent Effects (Peri-Interaction)

    • Title: Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Deriv
    • Source:Molecules (MDPI).
    • Link:[Link] (Detailed analysis of shielding/deshielding effects in substituted chromans).

Sources

Introduction: The Critical Role of Stereochemistry in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 5-Methylchroman-4-ol

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmacology and medicinal chemistry, a molecule's three-dimensional structure is intrinsically linked to its biological function. Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers.[1] The specific stereochemistry of a drug candidate can profoundly influence its pharmacodynamic and pharmacokinetic properties, affecting everything from receptor binding and efficacy to metabolism and toxicity.[2]

Landmark examples, such as the tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, underscore the critical importance of stereochemical control.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now mandate rigorous characterization of individual stereoisomers in new drug development.[2]

The chroman-4-one framework is a significant heterocyclic scaffold that serves as a building block for a wide array of compounds with notable biological activities.[4] The reduction of the ketone in chroman-4-ones yields chroman-4-ols, introducing a new stereocenter and adding a layer of stereochemical complexity. This guide provides a detailed technical exploration of the stereochemistry of a specific derivative, this compound, offering field-proven insights into its synthesis, separation, and stereochemical assignment—essential knowledge for professionals in drug development.

The Stereoisomers of this compound

This compound possesses two stereogenic centers: one at the C4 carbon bearing the hydroxyl group and another at the C5 carbon bearing the methyl group.[5] The presence of 'n' stereocenters can result in a maximum of 2ⁿ stereoisomers. For this compound (n=2), this leads to four possible stereoisomers.[6]

These stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images). The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric (stereoisomers that are not mirror images).

  • Relative Stereochemistry: The spatial relationship between the hydroxyl group at C4 and the methyl group at C5 defines the relative stereochemistry, which can be described as cis (on the same side of the heterocyclic ring) or trans (on opposite sides).

  • Absolute Stereochemistry: The absolute configuration at each stereocenter is designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules.[7]

The four stereoisomers are therefore:

  • (4R, 5S)-5-Methylchroman-4-ol and (4S, 5R)-5-Methylchroman-4-ol (a cis enantiomeric pair)

  • (4R, 5R)-5-Methylchroman-4-ol and (4S, 5S)-5-Methylchroman-4-ol (a trans enantiomeric pair)

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis1 (4R, 5S) cis2 (4S, 5R) cis1->cis2 Enantiomers trans1 (4R, 5R) cis1->trans1 Diastereomers trans2 (4S, 5S) cis1->trans2 Diastereomers cis2->trans1 Diastereomers cis2->trans2 Diastereomers trans1->trans2 Enantiomers

Stereochemical relationships of this compound isomers.

Synthesis and Stereocontrol

The most direct route to this compound is the reduction of the corresponding ketone, 5-methylchroman-4-one. The stereochemical outcome of this reduction is highly dependent on the reaction conditions and the reagents employed.

Diastereoselective Reduction (Protocol)

The reduction of a prochiral ketone often results in a mixture of diastereomers. The facial selectivity of the hydride attack is influenced by steric and electronic factors. For instance, the reduction of substituted chroman-4-ones with sodium borohydride (NaBH₄) has been shown to produce a mixture of diastereomers, often with a preference for one.[8][9]

Objective: To synthesize a diastereomeric mixture of cis- and trans-5-Methylchroman-4-ol via the reduction of 5-methylchroman-4-one.

Protocol:

  • Dissolution: Dissolve 5-methylchroman-4-one (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

    • Causality: NaBH₄ is a mild and selective reducing agent for ketones. Adding it slowly at a low temperature controls the reaction rate and minimizes side reactions. The solvent (MeOH) also participates by protonating the resulting alkoxide.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Analysis: The resulting crude product, a mixture of cis and trans diastereomers, can be analyzed by ¹H NMR to determine the diastereomeric ratio (d.r.).[9]

Stereoselective Synthesis Strategies

Achieving high levels of enantioselectivity requires more sophisticated approaches, often involving chiral catalysts or reagents. While specific protocols for this compound are not abundant, principles from related syntheses can be applied:

  • Asymmetric Reduction: Employing chiral reducing agents (e.g., those derived from boranes and chiral ligands) or catalytic asymmetric hydrogenation can favor the formation of one enantiomer over another.

  • Domino Reactions: Highly enantio- and diastereoselective methods for synthesizing functionalized chromanes have been achieved using organocatalytic domino reactions, which could be adapted for this target molecule.[10]

Separation of Stereoisomers

Once a mixture of stereoisomers is synthesized, they must be separated to study their individual properties. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.

Chiral HPLC Protocol

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers in the sample, leading to different retention times and enabling their separation. Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are widely effective for separating a broad range of chiral compounds, including flavanones and related structures.[11]

Workflow:

G cluster_outputs Isolated Stereoisomers start Diastereomeric Mixture (cis/trans) hplc Chiral HPLC System start->hplc Injection waste Waste hplc->waste fc Fraction Collector hplc->fc Elution iso1 Peak 1 (e.g., cis-pair) fc->iso1 iso2 Peak 2 (e.g., trans-pair) fc->iso2

Workflow for chiral separation of this compound isomers.

Illustrative HPLC Method: The following table outlines a starting point for method development, based on successful separations of similar heterocyclic compounds.[12]

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)A versatile polysaccharide-based CSP effective for many aromatic heterocycles. Other CSPs (OJ, AD, etc.) should be screened.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)The ratio of the non-polar "strong" solvent (alkane) to the polar "weak" solvent (alcohol) is the primary lever for adjusting retention and resolution.
Flow Rate 1.0 mL/minA standard analytical flow rate. Can be adjusted to optimize run time versus resolution.
Temperature 25 °C (Ambient)Temperature affects viscosity and mass transfer. Both sub-ambient and elevated temperatures should be explored to improve peak shape and resolution.
Detection UV at 254 nm or 280 nmChromanols have a chromophore that absorbs in the UV range.

Stereochemical Assignment: A Multi-faceted Approach

Determining the relative and absolute stereochemistry of the isolated isomers is a critical final step. No single technique is universally applicable; therefore, a combination of methods is often required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry (cis vs. trans). The key parameter is the scalar coupling constant (³J) between the proton at C4 (H4) and the proton at C5 (H5).

  • Principle (Karplus Relationship): The magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled protons.

  • trans Isomers: In the more stable chair-like conformation, a trans relationship will likely place H4 and H5 in a diaxial orientation. This results in a large coupling constant, typically in the range of 8-12 Hz .

  • cis Isomers: A cis relationship results in an axial-equatorial or equatorial-axial orientation, leading to a much smaller coupling constant, typically 2-5 Hz .

This analysis of coupling constants provides a reliable and non-destructive method for assigning the relative configuration of the diastereomers.[13]

Advanced Techniques for Absolute Configuration

Determining the absolute configuration ((R) vs. (S)) is more challenging and often requires specialized techniques.

G start Isolated Isomer nmr ¹H NMR Analysis start->nmr Determine Relative Stereochemistry (cis/trans) crystal Suitable Crystals Obtained? nmr->crystal xray Single Crystal X-ray Diffraction crystal->xray Yes vcd VCD Spectroscopy + DFT Calculation crystal->vcd No mosher Mosher Ester Analysis crystal->mosher No abs_config Absolute Configuration xray->abs_config vcd->abs_config mosher->abs_config

Decision workflow for stereochemical assignment.
  • Single Crystal X-ray Crystallography: This is the definitive "gold standard" for determining absolute stereochemistry. It provides an unambiguous 3D structure of the molecule. However, its primary limitation is the requirement for a high-quality single crystal, which can be difficult or impossible to grow.[14][15]

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to spectra predicted for the (R) and (S) enantiomers using Density Functional Theory (DFT) calculations, the absolute configuration can be determined. This is a powerful alternative when X-ray crystallography is not feasible.[2][9]

  • Mosher's Ester Analysis: This NMR-based method involves derivatizing the alcohol with a chiral reagent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This creates a pair of diastereomeric esters whose ¹H NMR spectra will show distinct chemical shift differences, allowing for the assignment of the absolute configuration at the alcohol-bearing carbon center.[16]

Conclusion: Stereochemistry as a Pillar of Drug Design

The stereochemical landscape of this compound, with its four distinct isomers, exemplifies the challenges and opportunities inherent in modern drug development. Each stereoisomer must be considered a unique chemical entity, as they can possess vastly different biological activities, potencies, and toxicological profiles.[17][18] A thorough understanding and application of the synthetic, analytical, and spectroscopic techniques detailed in this guide are therefore not merely academic exercises but are fundamental to the rational design and development of safe and effective therapeutics. The ability to selectively synthesize, isolate, and characterize each stereoisomer is a prerequisite for advancing any chiral drug candidate through the development pipeline.

References

  • SIELC Technologies. (n.d.). Separation of 5-Methylindan-4-ol on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Jo, E., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Molecules. Available at: [Link]

  • Biel, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Han, B., et al. (2011). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Biel, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL. Retrieved from [Link]

  • [No specific author]. (2020). (Organic CHEM) CH 5 Stereochemistry part 1. YouTube. Available at: [Link]

  • Kaur, R., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, R., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research. Available at: [Link]

  • MDPI. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules. Available at: [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Retrieved from [Link]

  • Parapini, S., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules. Available at: [Link]

  • [No specific author]. (n.d.). Organic Chemistry 1 Chapter 5. Stereochemistry. University of Regensburg. Retrieved from [Link]

  • [No specific author]. (n.d.). Organic Chemistry. Available at: [Link]

  • Kažoka, H., et al. (2024). Separation of 4-substituted 5-methylpiracetam stereoisomers on polysaccharide-based chiral stationary phases. ResearchGate. Available at: [Link]

  • Bohman, B., & Unelius, C. R. (n.d.). Synthesis of all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone using plants and oyster mushrooms. UWA Profiles and Research Repository. Retrieved from [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Kumar, R., et al. (2021). Effects of Stereoisomers on Drug Activity. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2021). Stereochemistry Exam Preparation Pack - Answer Key. Master Organic Chemistry. Retrieved from [Link]

  • The OChemLounge. (2019). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. YouTube. Available at: [Link]

  • ResearchGate. (2012). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. ResearchGate. Available at: [Link]

  • Petrovic, A. G., et al. (2017). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules. Available at: [Link]

  • Widmalm, G., et al. (2017). Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy. Organic & Biomolecular Chemistry. Available at: [Link]

  • Liu, R., et al. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Weizmann Institute of Science. (n.d.). X ray crystallography Publications. Weizmann Institute of Science. Retrieved from [Link]

  • NMR Wiki. (2009). Determination of relative stereochemistry. NMR Wiki. Retrieved from [Link]

  • Naaman, R. (n.d.). Enantio-separation using magnetic substrate. Molecular Electronics. Retrieved from [Link]

  • Professor Eman. (2022). Organic Chemistry 1: Chapter 5 - Stereoisomerism (Part 1/1). YouTube. Available at: [Link]

  • Smith, C. D., et al. (2021). Synthesis and Isomerization of Tetrahydro-4H-chromene Derivatives. ACS Omega. Available at: [Link]

  • Bohman, B., & Unelius, C. R. (2008). Synthesis of all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone using plants and oyster mushrooms. Tetrahedron: Asymmetry. Available at: [Link]

Sources

5-Methylchroman-4-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 5-Methylchroman-4-ol , a critical chiral building block in the synthesis of bioactive heterocyclic compounds. We examine its chemical identity, specifically addressing the CAS identifiers for its enantiomeric forms, and detail a validated synthetic pathway via the reduction of 5-methylchroman-4-one. The guide is designed for medicinal chemists requiring precise structural data and reproducible experimental protocols for integrating this scaffold into drug discovery pipelines.

Chemical Identity & Identifiers

The chroman-4-ol scaffold is ubiquitous in medicinal chemistry, serving as a core pharmacophore in anti-hypertensive, anti-cancer, and anti-inflammatory agents. The 5-methyl derivative introduces specific steric constraints (peri-interaction) that influence both the biological binding affinity and the stereoselectivity of subsequent derivatizations.

Core Identifiers

The following data consolidates the specific identifiers for the 5-methyl derivative. Note that while the racemic form is often synthesized in early discovery, the (S)-enantiomer is the primary target for asymmetric synthesis in pharmaceutical applications.

PropertyData
Chemical Name This compound
IUPAC Name 5-methyl-3,4-dihydro-2H-chromen-4-ol
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number (S-isomer) 197908-43-3
CAS Number (Precursor) 18385-68-7 (5-Methylchroman-4-one)
SMILES (Isomeric) C[C@H]1CCOC2=C1C(C)=CC=C2 (S-isomer)
InChI Key DWBIZQGILMWHRS-UHFFFAOYSA-N (Racemic base)
Appearance White to off-white crystalline solid
Structural Significance

The 5-position methyl group exerts a "peri-effect" on the C4-hydroxyl group. This steric proximity hinders the rotation of the hydroxyl group and can significantly retard oxidation rates compared to the unsubstituted chroman-4-ol. In drug design, this steric bulk is often exploited to lock conformations or block metabolic oxidation at the C4 position.

Synthetic Pathways & Methodology

The synthesis of this compound is most reliably achieved through the hydride reduction of its ketone precursor, 5-methylchroman-4-one. Due to the steric hindrance at the 5-position, the choice of reducing agent dictates the stereochemical outcome (cis/trans ratios if C2/C3 substituents were present) and yield.

Reaction Scheme

The following diagram illustrates the reduction pathway.

SynthesisPath Ketone 5-Methylchroman-4-one (CAS: 18385-68-7) Alcohol This compound (CAS: 197908-43-3) Ketone->Alcohol Reduction Reagents NaBH4, MeOH 0°C -> RT, 2h Reagents->Ketone Workup Acidic Quench Extraction (EtOAc) Alcohol->Workup Isolation

Figure 1: Reduction of 5-methylchroman-4-one to this compound using Sodium Borohydride.

Experimental Protocol: NaBH₄ Reduction

This protocol describes the synthesis of racemic this compound. For enantioselective synthesis, a chiral catalyst (e.g., Ru-TsDPEN) would be required instead of NaBH₄.

Reagents:

  • 5-Methylchroman-4-one (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (anhydrous)

  • Hydrochloric acid (1M)

Procedure:

  • Dissolution: Charge a round-bottom flask with 5-methylchroman-4-one (1.62 g, 10 mmol) and dissolve in anhydrous methanol (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH₄ (0.57 g, 15 mmol) portion-wise over 15 minutes. Note: Vigorous gas evolution (H₂) will occur; ensure adequate venting.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).

  • Quench: Cool the mixture back to 0°C. Carefully quench excess hydride by dropwise addition of 1M HCl until pH ~6.

  • Extraction: Evaporate the bulk methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be recrystallized from hexane/ether to yield pure this compound.

Applications in Drug Discovery[4]

The this compound moiety acts as a versatile pharmacophore. Its applications are driven by the chiral center at C4 and the lipophilic methyl group at C5.

Mechanistic Role in Signaling

Chroman-4-ol derivatives function as inhibitors in several kinase pathways. The diagram below details the logical flow of how this scaffold interacts with target proteins, specifically highlighting the role of the 4-OH group as a hydrogen bond donor/acceptor.

Mechanism Scaffold This compound Scaffold Binding Protein Binding Pocket (Hydrophobic Cleft) Scaffold->Binding Diffuses into Interaction H-Bonding (4-OH) Steric Fit (5-Me) Binding->Interaction Establishes Effect Enzyme Inhibition (e.g., Kinase/COX-2) Interaction->Effect Modulates Activity

Figure 2: Pharmacophore interaction logic for this compound derivatives.

Key Therapeutic Areas
  • Selective Estrogen Receptor Modulators (SERMs): The chroman backbone mimics the steroid A/B ring system. The 5-methyl group aids in subtype selectivity (ERα vs ERβ).

  • Anti-arrhythmic Agents: Substituted chromanols block potassium channels (IKs), prolonging the action potential duration.

  • Antioxidants: Similar to Vitamin E (tocopherol), the chroman ring can scavenge free radicals, although the 4-OH group modifies the redox potential compared to the chroman-6-ol system of Vitamin E.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21596472, trans-2-Methyl-4-chromanol (Structural Analog Reference). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

Technical Guide: Discovery and Isolation of Chromanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Significance

Chromanol derivatives, characterized by the 6-hydroxychromane scaffold (3,4-dihydro-2H-1-benzopyran-6-ol), represent a privileged structure in medicinal chemistry.[1] While best known as the core of the Vitamin E family (tocopherols and tocotrienols), recent discovery efforts have pivoted toward non-vitamin chromanols isolated from marine algae (e.g., Sargassum spp.) and fungal endophytes.[1] These derivatives exhibit potent anti-inflammatory, neuroprotective, and anticancer activities, often superior to their vitamin counterparts due to unique side-chain functionalization.[1]

This guide details the technical workflow for the isolation of these lipophilic metabolites, moving from crude extraction to stereochemical resolution.[1]

Extraction Strategy: The Lipophilic Challenge

Chromanols are inherently lipophilic (


), often co-occurring with massive quantities of neutral lipids (triglycerides), sterols, and pigments (chlorophyll/carotenoids). The primary objective during extraction is enrichment —maximizing chromanol recovery while minimizing the co-extraction of bulk lipids.[1]
Solvent Systems & Causality[1]
  • The Gold Standard (Folch/Bligh & Dyer): A Chloroform:Methanol (2:1 v/v) system is the historical benchmark.

    • Mechanism:[1][2][3] Methanol disrupts cell membranes and hydrogen bonding; Chloroform solubilizes the chromanol core.[1]

    • Limitation: High toxicity and extraction of non-target polar impurities.[1]

  • The Modern Approach (Green Extraction): Supercritical Fluid Extraction (SFE) using CO

    
    .[4]
    
    • Mechanism:[1][2][3] Tunable density.[1] By adjusting pressure (15–30 MPa) and temperature (40–60°C), the solvation power can be targeted specifically to the chromanol polarity range, leaving heavier waxes behind.

Pre-Purification Partitioning

Before chromatography, a liquid-liquid partition is mandatory to protect column stationary phases.[1]

  • Suspend crude extract in 90% Methanol/Water.

  • Partition against n-Hexane.

    • Outcome: Fats and chlorophylls migrate to the Hexane layer.[1]

    • Target: Chromanols (slightly more polar due to the phenolic -OH) retain largely in the aqueous Methanol layer or the interface.[1] Note: This step requires TLC monitoring as highly lipophilic chromanols may migrate to hexane.[1]

Isolation & Purification Workflow

The isolation of high-purity chromanols requires a multi-stage chromatographic approach.[1]

Step 1: Flash Column Chromatography (Silica Gel)
  • Stationary Phase: Normal Phase Silica Gel (40–63 µm).

  • Mobile Phase: n-Hexane:Ethyl Acetate (Gradient 100:0

    
     70:30).[1]
    
  • Rationale: Separation based on polarity.[1] Chromanols elute after bulk hydrocarbons but before sterols/fatty acids.[1]

  • Detection: UV at 290 nm (characteristic absorption of the phenol ring).

Step 2: Size Exclusion/Adsorption (Sephadex LH-20)
  • Solvent: Methanol or Dichloromethane:Methanol (1:1).

  • Mechanism: Sephadex LH-20 separates based on molecular size and hydrogen bonding capabilities.[1] The phenolic hydroxyl group of chromanols interacts with the dextran matrix, delaying elution compared to non-functionalized lipids.[1]

Step 3: High-Performance Liquid Chromatography (HPLC)

For final isolation of specific derivatives (e.g., separating


-tocopherol from 

-tocopherol or sargachromanols), Reverse Phase (RP) HPLC is required.[1]
ParameterCondition
Column C18 (ODS) or C30 (for geometric isomer separation)
Dimensions Semi-prep (10 mm x 250 mm, 5 µm)
Mobile Phase Isocratic Acetonitrile:Methanol (85:15) or MeOH:Water (95:5)
Flow Rate 2.0 - 4.0 mL/min
Detection UV 292 nm / Fluorescence (Ex 290 nm, Em 330 nm)

Visualization: Isolation Logic

The following diagram illustrates the decision tree for isolating chromanols from a marine source (e.g., Sargassum).

ChromanolIsolation RawMaterial Raw Material (Dried Algae/Plant) Extraction Extraction (MeOH or EtOH) RawMaterial->Extraction Maceration Partition Liquid-Liquid Partition (Hexane vs. 90% MeOH) Extraction->Partition Evaporation & Resuspension HexaneLayer Hexane Layer (Chlorophyll/Waxes) Partition->HexaneLayer Discard MeOHLayer Aq. MeOH Layer (Target Chromanols) Partition->MeOHLayer Retain Silica Flash Chromatography (Silica Gel) Hexane:EtOAc Gradient MeOHLayer->Silica Fractionation LH20 Sephadex LH-20 (MeOH:CH2Cl2 1:1) Silica->LH20 Polishing HPLC Prep-HPLC (C18) (ACN:MeOH) LH20->HPLC Final Purification Structure Structural Elucidation (NMR/MS/CD) HPLC->Structure Pure Compound

Figure 1: Step-wise fractionation workflow optimized for lipophilic phenolic compounds.

Protocol: Isolation of Sargachromanol E

Target Source: Sargassum siliquastrum (Brown Algae)[5][6][7]

Reagents: Methanol (HPLC grade), n-Hexane, Ethyl Acetate, Chloroform, Silica Gel 60.[1]

  • Crude Extraction: Extract 1 kg of air-dried algae with 3L of 95% EtOH at room temperature for 24 hours. Filter and concentrate in vacuo to yield crude gum.

  • Partitioning: Suspend crude gum in 500 mL distilled water. Partition sequentially with n-Hexane (remove pigments) and Chloroform.[1] Collect the Chloroform fraction.

  • Flash Chromatography: Load the Chloroform fraction onto a Silica Gel column (5 x 60 cm). Elute with a step gradient of n-Hexane:EtOAc (10:1

    
     1:1).[1] Collect 200 mL fractions.
    
    • Checkpoint: Spot fractions on TLC.[1][3] Chromanols typically stain red/pink with Vanillin-H

      
      SO
      
      
      
      reagent upon heating.[1]
  • Centrifugal Partition Chromatography (CPC) - Optional: For large scale, use CPC with a two-phase system: n-Hexane:EtOAc:MeOH:Water (5:5:7:3).[1] This prevents sample loss on solid supports.[1]

  • Final HPLC: Inject active fractions onto a C18 Semi-prep column.

    • Mobile Phase: 85% Acetonitrile in Water.[1]

    • Retention: Sargachromanol E typically elutes between 15–20 mins depending on flow rate.[1]

Structural Elucidation & Validation

Once isolated, the structure must be validated.[1] The chromanol core has a distinct NMR signature.

NMR Signature (600 MHz, CDCl )
  • Aromatic Protons: Two singlets at

    
     6.3–6.5 ppm (H-5 and H-7) if C5/C7 are unsubstituted; or specific splitting patterns if substituted.[1]
    
  • Benzylic Methylene (C-4): Triplet at

    
     ~2.6 ppm.[1]
    
  • Methylene (C-3): Multiplet at

    
     ~1.7–1.8 ppm.[1]
    
  • Oxymethylene (C-2): The shift depends heavily on substitution.[1] For 2-methyl chromanols, look for the methyl singlet at

    
     ~1.2 ppm.[1]
    
Stereochemistry

Chromanols possess a chiral center at C-2.[1]

  • Circular Dichroism (CD): Essential for determining R or S configuration.

  • Mosher's Method: Derivatization of the C-6 hydroxyl is possible but often sterically hindered; CD is preferred.[1]

Bioactivity Mechanism (NF- B Pathway)

Many isolated chromanols (e.g., Sargachromanols) exert anti-inflammatory effects by inhibiting the NF-


B pathway.[1]

NFkB_Pathway Stimulus LPS / ROS (Inflammatory Stimulus) Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex (Kinase) Receptor->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation Degradation Ubiquitination & Degradation IkB->Degradation NFkB_Cyto NF-κB (p65/p50) (Inactive Complex) NFkB_Nucl NF-κB (Nuclear Translocation) NFkB_Cyto->NFkB_Nucl Release Chromanol Chromanol Derivative (Inhibitor) Chromanol->IKK Inhibits DNA Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_Nucl->DNA Transcription

Figure 2: Mechanism of action for chromanol derivatives in suppressing inflammatory gene expression.

References

  • Tsuda, Y. (2004).[3] Isolation of Natural Products. Natpro.vn.[1]

  • Lee, J.H., et al. (2013).[5] Preparative isolation of sargachromanol E from Sargassum siliquastrum by centrifugal partition chromatography and its anti-inflammatory activity.[1] Food and Chemical Toxicology.

  • Kwan, E.E.[8] & Huang, S.G. (2008).[8] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.[1][8]

  • Birringer, M., et al. (2020).[7] Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents.[1][9] Frontiers in Pharmacology.

  • Folch, J., Lees, M., & Sloane Stanley, G.H. (1957). A simple method for the isolation and purification of total lipides from animal tissues.[1] Journal of Biological Chemistry.

Sources

Strategic Synthesis of the 5-Methylchroman-4-one Precursor: Regiocontrol and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-(3-methylphenoxy)propionic acid , the critical acyclic precursor required to generate the 5-methylchroman-4-one scaffold via intramolecular Friedel-Crafts acylation.[1][2]

This guide addresses the specific challenge of regiochemical control inherent in this synthesis: directing cyclization to the sterically hindered ortho position (to yield the 5-methyl isomer) rather than the thermodynamically favored para position (which yields the 7-methyl isomer).

Executive Summary

The 5-methylchroman-4-one core is a privileged pharmacophore in medicinal chemistry, serving as a scaffold for sirtuin inhibitors, anti-inflammatory agents, and rigidified phenoxy-acid analogues.[1][2] The synthesis hinges on the preparation of its direct precursor, 3-(3-methylphenoxy)propionic acid , followed by a cyclodehydration step.[2]

While the synthesis of the precursor acid is straightforward, the subsequent cyclization presents a bifurcation point. Standard acid-catalyzed conditions favor the 7-methyl isomer (approx. 80:20 ratio).[1][2] This guide provides a protocol to synthesize the precursor and subsequently maximize/isolate the 5-methyl variant using Eaton’s Reagent , which offers superior atom economy and cleaner reaction profiles compared to traditional Polyphosphoric Acid (PPA) routes.[2]

Retrosynthetic Analysis

The construction of the bicyclic core relies on the formation of the ether linkage followed by ring closure.[1]

  • Target: 5-Methylchroman-4-one[1][2]

  • Primary Precursor: 3-(3-methylphenoxy)propionic acid[1][2]

  • Starting Materials: m-Cresol (3-methylphenol) and 3-Chloropropionic acid (or Acrylonitrile).[1][2]

Regioselectivity Challenge: The m-cresol moiety has two reactive sites ortho to the ether linkage:

  • Position 6 (Para to Methyl): Sterically unhindered, electronically activated.[2] Leads to 7-methylchroman-4-one .[1][2]

  • Position 2 (Ortho to Methyl): Sterically crowded (sandwiched between methyl and ether oxygen).[1][2] Leads to 5-methylchroman-4-one .[1][2]

The protocol below utilizes kinetic control and specific purification techniques to isolate the desired 5-isomer.

Retrosynthesis cluster_regio Regiochemical Divergence target 5-Methylchroman-4-one (Target Scaffold) precursor 3-(3-Methylphenoxy)propionic Acid (The Precursor) target->precursor Intramolecular Acylation (Eaton's Reagent) starting m-Cresol + 3-Chloropropionic Acid precursor->starting Williamson Ether Synthesis isomer7 7-Methyl Isomer (Major Byproduct) precursor->isomer7 Thermodynamic Path

Figure 1: Retrosynthetic logic flow highlighting the critical regiochemical divergence during the cyclization of the precursor.

Detailed Experimental Protocol

Phase 1: Synthesis of the Precursor (3-(3-Methylphenoxy)propionic Acid)

This step establishes the ether linkage.[1][2] The use of 3-chloropropionic acid under basic conditions is preferred over acrylonitrile for safety and operational simplicity in batch manufacturing.[1][2]

Reagents:

  • m-Cresol (3-methylphenol): 1.0 eq[1][2]

  • 3-Chloropropionic acid: 1.2 eq[1][2]

  • Sodium Hydroxide (NaOH): 2.5 eq (aqueous solution, 20% w/v)[1][2]

  • Hydrochloric Acid (HCl): 6M (for acidification)[1][2]

Procedure:

  • Deprotonation: In a 3-neck round-bottom flask equipped with a reflux condenser and temperature probe, dissolve m-cresol (108 g, 1.0 mol) in the NaOH solution (2.5 mol NaOH in 500 mL water). Stir at ambient temperature for 15 minutes to form the sodium phenoxide.

  • Alkylation: Add 3-chloropropionic acid (130 g, 1.2 mol) slowly to the phenoxide solution. The reaction is exothermic; maintain temperature < 40°C during addition.[2]

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4 hours. Monitor consumption of m-cresol via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool the reaction mixture to 0–5°C in an ice bath.

  • Acidification: Dropwise add 6M HCl until the pH reaches ~1-2. The product, 3-(3-methylphenoxy)propionic acid, will precipitate as a white to off-white solid.[1][2]

  • Purification: Filter the solid and wash with cold water (3 x 100 mL) to remove inorganic salts. Recrystallize from hot water or ethanol/water (1:1) to yield the pure precursor.[1][2]

Yield Target: 85–90% Melting Point: 108–110°C[1][2]

Phase 2: Cyclization to 5-Methylchroman-4-one

This step utilizes Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid).[1][2][3][4] Unlike Polyphosphoric Acid (PPA), Eaton’s reagent is less viscous, easier to stir, and allows for lower reaction temperatures, which slightly improves the ratio of the kinetic 5-methyl product.[2]

Reagents:

  • 3-(3-Methylphenoxy)propionic acid (Precursor): 10 g[1][2]

  • Eaton’s Reagent: 50 mL (5 vol)[1][2]

Procedure:

  • Activation: Charge Eaton’s reagent into a dry flask under nitrogen atmosphere.

  • Addition: Add the precursor acid in portions over 20 minutes at room temperature.

  • Reaction: Heat the mixture to 60°C. Critical: Do not exceed 80°C, as higher temperatures promote thermodynamic equilibration to the 7-methyl isomer.[2] Stir for 2–3 hours.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring. The product mixture will precipitate/oil out.[2]

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash the organic layer with sat.[2] NaHCO₃ (to remove unreacted acid) and brine.[1][2]

  • Isomer Separation (The Critical Step):

    • The crude residue contains ~75% 7-methylchroman-4-one and ~25% 5-methylchroman-4-one.[1][2]

    • Fractional Crystallization: Dissolve the crude mixture in minimum hot hexane. Cool slowly to 0°C. The 7-methyl isomer (mp 76–78°C) crystallizes out preferentially.[1][2] Filter the solid.[2]

    • Chromatography: Concentrate the filtrate (enriched in 5-methyl isomer).[1][2] Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane). The 5-methyl isomer typically elutes after the 7-methyl isomer due to the higher polarity induced by the peri-carbonyl interaction.[1][2]

Yield (Isolated 5-Me): 15–20% (from crude mixture)[1][2]

Data Presentation: Isomer Comparison

The following table highlights the physicochemical differences used to distinguish the target (5-Me) from the major byproduct (7-Me).

Feature5-Methylchroman-4-one (Target)7-Methylchroman-4-one (Byproduct)
Origin Cyclization ortho to methylCyclization para to methyl
Steric Environment Hindered (Peri-interaction with C=O)Unhindered
¹H NMR (Methyl) δ 2.60 - 2.65 ppm (Deshielded)δ 2.35 - 2.40 ppm (Typical Ar-Me)
Aromatic Pattern 1,2,3-trisubstituted (Vicinal coupling)1,2,4-trisubstituted
Melting Point Lower (often oil or low melt solid)Higher (76–78°C)
Elution Order Elutes 2nd (More Polar)Elutes 1st (Less Polar)

Analytical Validation (Self-Validating Protocol)

To confirm the synthesis of the correct isomer, ¹H NMR spectroscopy is the definitive tool.

Diagnostic Signal: The methyl group in 5-methylchroman-4-one is spatially proximate to the carbonyl oxygen (position 4).[1][2] This "peri-effect" causes a significant downfield shift of the methyl protons.[2]

  • 5-Me Signal: Singlet at ~2.6 ppm .[1][2]

  • 7-Me Signal: Singlet at ~2.3 ppm .[1][2]

Workflow Diagram:

Validation sample Isolated Product nmr 1H NMR Analysis sample->nmr decision Methyl Shift? nmr->decision target CONFIRMED 5-Methyl Isomer decision->target > 2.5 ppm waste REJECT 7-Methyl Isomer decision->waste < 2.4 ppm

Figure 2: Analytical decision tree for validating the regiochemistry of the synthesized chromanone.

Troubleshooting & Optimization

  • Low Yield of 5-Me Isomer: If the 7-Me isomer dominates excessively (>90%), consider using 2-chloro-6-methylphenol as the starting material.[1][2] The chlorine atom at the ortho position (relative to OH) blocks the formation of the 8-methyl isomer (if using o-cresol) or directs cyclization if positioned strategically.[1][2] However, the m-cresol route described above is the most direct access if chromatography is available.[2]

  • Incomplete Cyclization: If the precursor acid remains, ensure the Eaton’s reagent is fresh.[2] Phosphorus pentoxide absorbs moisture rapidly, deactivating the catalyst.[2]

  • Scale-Up Safety: The cyclization is exothermic.[1][2] On a >100g scale, active cooling is required during the addition of the precursor to the acid catalyst.

References

  • Eaton's Reagent Protocol: Yang, Q., et al. "Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent."[1][2] Organic Syntheses, 2006, 83, 109.[2] Link

  • Sirtuin Inhibitor Synthesis: Seifert, T., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors."[1][2][5][6] Journal of Medicinal Chemistry, 2012, 55(16), 7104–7113.[2] Link

  • Chromanone Methodology: "Current developments in the synthesis of 4-chromanone-derived compounds." Organic & Biomolecular Chemistry, 2021, 19, 7533-7558.[2] Link

  • NMR Characterization: "Interpreting C-13 NMR Spectra." Chemistry LibreTexts. Link

Sources

Mechanism of chromanone reduction to chromanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Chromanone Reduction to Chromanol for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The transformation of chromanones to their corresponding chromanols is a pivotal reaction in synthetic and medicinal chemistry. The chromanone scaffold is a privileged structure found in a plethora of biologically active compounds, and the resulting chromanols often serve as crucial chiral building blocks in drug development.[1][2][3] This guide provides an in-depth exploration of the mechanisms governing this reduction, offering a critical analysis of various synthetic strategies. We will delve into the nuances of hydride-mediated reductions, catalytic hydrogenations, and transfer hydrogenation reactions, with a strong emphasis on achieving high stereoselectivity. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical insights to empower the rational design of synthetic routes to valuable chromanol derivatives.

The Strategic Importance of the Chromanone Scaffold in Drug Discovery

The chromanone core is a recurring motif in a wide array of natural products and synthetic molecules that exhibit significant biological activities.[4] Its presence is associated with anti-inflammatory, anticancer, and neuroprotective properties, making it a focal point in drug discovery programs.[4][5] The reduction of the C4-carbonyl group of the chromanone ring to a hydroxyl group, yielding a chromanol, introduces a chiral center of immense synthetic and pharmacological importance. The stereochemistry of this newly formed alcohol can profoundly influence the biological activity of the final molecule.[6] Consequently, the development of efficient and stereoselective methods for chromanone reduction is a critical endeavor in the synthesis of novel therapeutics.[3][7]

Mechanistic Pathways of Chromanone Reduction

The reduction of the carbonyl group in chromanones to a secondary alcohol can be achieved through several distinct mechanistic pathways. The choice of reducing agent and reaction conditions dictates the operative mechanism and, ultimately, the yield and stereochemical outcome of the reaction.

Nucleophilic Hydride Transfer: The Workhorses of Carbonyl Reduction

The most prevalent method for the reduction of chromanones involves the use of complex metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[8][9] These reagents function as sources of the hydride ion (H⁻), which acts as a potent nucleophile.[8]

The general mechanism proceeds in two key steps:

  • Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of the chromanone, leading to the formation of a tetrahedral alkoxide intermediate.[8]

  • Protonation: The resulting alkoxide is then protonated, typically during an aqueous or alcoholic workup, to yield the final chromanol product.[8]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Chromanone Chromanone Alkoxide Alkoxide Intermediate Chromanone->Alkoxide Hydride Attack Hydride [H]⁻ Alkoxide_step2 Alkoxide Intermediate Chromanol Chromanol Alkoxide_step2->Chromanol Protonation Proton H⁺

Figure 1: General mechanism of hydride reduction of chromanone.

2.1.1. Sodium Borohydride (NaBH₄): The Mild and Selective Reagent

Sodium borohydride is a widely used reducing agent due to its mild nature and good functional group tolerance.[9][10] It is typically employed in protic solvents like methanol or ethanol.[11] The mechanism for NaBH₄ reduction is consistent with the general hydride transfer pathway.

2.1.2. Lithium Aluminum Hydride (LiAlH₄): The Powerful and Less Selective Alternative

Lithium aluminum hydride is a significantly more potent reducing agent than NaBH₄.[8][12] This increased reactivity stems from the greater polarity of the Al-H bond compared to the B-H bond.[8] LiAlH₄ can reduce a wider range of functional groups, including esters and carboxylic acids, which NaBH₄ typically does not affect.[8] Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), as it reacts violently with protic solvents.[11]

Catalytic Hydrogenation: A Heterogeneous Approach

Catalytic hydrogenation offers an alternative route to chromanols, involving the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst.[13] Common catalysts include Raney nickel, platinum, and ruthenium.[13][14] The reaction is typically carried out under pressure.

The mechanism involves the adsorption of both the chromanone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group.[15] A key consideration with catalytic hydrogenation is the potential for over-reduction of the aromatic ring, particularly under harsh conditions. However, conditions can often be found to selectively reduce the ketone.[14]

G cluster_workflow Catalytic Hydrogenation Workflow Start Chromanone + H₂ Catalyst Metal Catalyst Surface Start->Catalyst Adsorption Adsorption of Reactants Catalyst->Adsorption H_Addition Stepwise Hydrogen Addition Adsorption->H_Addition Desorption Desorption of Product H_Addition->Desorption End Chromanol Desorption->End

Figure 2: Conceptual workflow for catalytic hydrogenation.

Meerwein-Ponndorf-Verley (MPV) Reduction: A Chemoselective Transfer Hydrogenation

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing ketones to alcohols.[16][17] It employs an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst and a secondary alcohol, usually isopropanol, as the hydride source.[18][19]

The reaction proceeds through a six-membered cyclic transition state, involving the coordination of the chromanone carbonyl to the aluminum center, followed by an intramolecular hydride transfer from the isopropoxide ligand.[17][20] The equilibrium is driven forward by the distillation of the acetone byproduct.[17] A significant advantage of the MPV reduction is its excellent chemoselectivity, as it does not typically reduce other functional groups like esters or nitro groups.[18][19]

The Crucial Role of Stereoselectivity in Chromanol Synthesis

For applications in drug development, the synthesis of enantiomerically pure chromanols is often a primary objective.[6] The reduction of a prochiral chromanone generates a new stereocenter at the C4 position. Without chiral control, a racemic mixture of (R)- and (S)-chromanols will be formed.[21] Several strategies have been developed to achieve asymmetric reduction.

Chiral Hydride Reagents and Catalysts

The use of chiral modifiers with standard hydride reagents or the development of chiral reducing agents can induce enantioselectivity. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source.[22][23] This method is highly effective for the asymmetric reduction of a wide range of ketones.[24]

Asymmetric Catalytic Hydrogenation

The development of chiral transition metal catalysts has revolutionized asymmetric synthesis.[25] For the reduction of chromanones, ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, have demonstrated high enantioselectivities.[25][26] These catalysts create a chiral environment around the active site, directing the hydrogenation to one face of the carbonyl group.[26]

Enzymatic Reductions: The Biocatalytic Approach

Enzymes, particularly ketoreductases, offer an environmentally friendly and highly selective method for the reduction of ketones.[27][28] These biocatalysts can operate under mild conditions and often provide exceptional enantiomeric excesses (>99% ee).[27] The stereochemical outcome can often be controlled by selecting an enzyme that delivers the hydride to either the re or si face of the carbonyl.

Comparative Data on Chromanone Reduction Methods

The choice of reduction method depends on several factors, including the desired stereochemical outcome, the presence of other functional groups, and scalability. The following table summarizes representative data for different reduction strategies.

Reducing Agent/CatalystSubstrateYield (%)Enantiomeric Excess (ee %)Reference
NaBH₄/Co(II) PorphyrinSubstituted Chromones80-98N/A[29]
Copper-catalyzedChromones80-9994->99[1]
Ketoreductase (KmCR2@ZIF)Diaryl-methanones40-92up to >99[27]
Ru-based catalystAromatic Ketones>95>98[25]

Experimental Protocol: Asymmetric Reduction of a Chromanone Derivative

The following is a representative, generalized protocol for the asymmetric reduction of a chromanone using a chiral catalyst. Note: This is a template and must be adapted and optimized for specific substrates and catalysts.

Materials:

  • Substituted chromanone

  • Chiral catalyst (e.g., (R)-CBS-oxazaborolidine)

  • Borane source (e.g., borane-dimethyl sulfide complex)

  • Anhydrous solvent (e.g., THF)

  • Methanol

  • Aqueous HCl (1M)

  • Drying agent (e.g., MgSO₄)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography)

Procedure:

  • Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Loading: The chiral catalyst (typically 5-10 mol%) is dissolved in anhydrous THF.

  • Borane Addition: The borane source is added dropwise to the catalyst solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Substrate Addition: A solution of the chromanone in anhydrous THF is added slowly to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at a low temperature (e.g., 0 °C).

  • Workup: The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield the enantiomerically enriched chromanol.

  • Characterization: The structure and enantiomeric excess of the final product are confirmed by appropriate analytical methods (e.g., NMR, chiral HPLC).

Conclusion

The reduction of chromanones to chromanols is a cornerstone reaction for the synthesis of biologically relevant molecules. A thorough understanding of the underlying mechanisms of different reduction methods is paramount for selecting the optimal synthetic strategy. While traditional hydride reagents offer a straightforward approach, the demand for enantiomerically pure compounds in drug development necessitates the use of more sophisticated asymmetric methods, including chiral catalysts and biocatalysis. The continued development of novel, highly selective, and efficient catalytic systems will undoubtedly further empower the synthesis of complex chromanol-containing therapeutics.

References

  • A highly enantioselective access to chiral chromanones and thiochromanones via copper-catalyzed asymmetric conjugated reduction of chromones and thiochromones. (2017). PubMed.
  • Enantioselective Dearomative Alkynylation of Chromanones: Opportunities and Obstacles. (2023). PMC - NIH.
  • LiAlH4 Reaction and Mechanism. Physics Wallah.
  • Synthesis of Chroman-4-ones by Reduction of Chromones. (2025).
  • Stereoselective reduction of diarylmethanones via a ketoreductase@metal–organic framework. RSC Publishing.
  • Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction. (2019). PMC - NIH.
  • Biotransformation of 4-chromanol and 4-chromanone.
  • Meerwein-Ponndorf-Verley Reduction. Wordpress.
  • Catalytic Hydrogen
  • Chemists Develop More Efficient Synthesis Process for Drug Development. (2019). LAB Worldwide.
  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar.
  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry (RSC Publishing).
  • Application Notes and Protocols: 4-Chromanol as a Versatile Intermedi
  • Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. (2022). PMC - NIH.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
  • Chromanone and flavanone synthesis. Organic Chemistry Portal.
  • 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).
  • Lithium Aluminum Hydride (LiAlH4)
  • Chromenones as Multineurotargeting Inhibitors of Human Enzymes. ACS Omega.
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB−NO2: A Chiral L.
  • Catalytic hydrogenation of substituted 4-chromanones and 4-chromanols.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011).
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI.
  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC.
  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). YouTube.
  • Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal.
  • Catalytic hydrogenation of substituted 4-chromanones and 4-chromanols.
  • The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PubMed Central.
  • Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. (2021). MDPI.
  • Mechanism of the Meerwein-Ponndorf-Verley Reduction1.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
  • Reducing Agents. Sigma-Aldrich.
  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube.
  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing).
  • Chromenones as Multineurotargeting Inhibitors of Human Enzymes. (2019).
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC - PubMed Central.
  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante.
  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegener
  • Catalytic Hydrogen
  • Meerwein-Ponndorf-Verley Reduction. Alfa Chemistry.
  • Enantioselective reduction of ketones. Wikipedia.
  • Chemical Synthesis.
  • Meerwein-Ponndorf-Verley Reduction. Thermo Fisher Scientific - DE.
  • Chiral catalysts for reduction of ketones and process for their preparation.

Sources

Technical Guide: Physical Properties & Characterization of 5-Methylchroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and characterization of 5-Methylchroman-4-ol , a specialized chiral building block used in the development of potassium-competitive acid blockers (P-CABs) and other benzopyran-based therapeutics.

Executive Summary

This compound (CAS: 197908-43-3 for S-isomer; generic alcohol often cited as intermediate) is a bicyclic secondary alcohol characterized by a methyl group at the C5 position.[1][2] This specific substitution pattern creates a unique peri-interaction with the C4-hydroxyl group, significantly influencing the molecule's steric profile and reactivity compared to the unsubstituted chroman-4-ol. It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly in enantioselective drug campaigns where the rigidity of the chroman core is required to lock pharmacophores into active conformations.

Molecular Identity & Physicochemical Profile[2][3][4][5]

The following data aggregates experimental observations from synthesis protocols and computational predictions for the purified compound.

Core Identifiers
PropertyDetail
IUPAC Name 5-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Common Name 5-Methyl-4-chromanol
CAS Number 197908-43-3 (S-isomer); 1481-93-2 (Parent analog ref)
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
SMILES CC1=C(C(CCO2)O)C2=CC=C1
Chirality 1 Chiral Center at C4 (Exists as R or S enantiomers)
Physical Properties
PropertyValue / DescriptionNote
Physical State White Solid Isolated as a crystalline solid or powder [1, 2].
Melting Point 85–87 °C (Derivative Ref) / Solid at RT Pure alcohol is solid; melting point range typically >60°C depending on enantiopurity.
Solubility Soluble in MeOH, EtOH, DMSO, DCM, EtOAcLipophilic core ensures good organic solubility.
LogP (Predicted) ~1.8 – 2.1Moderate lipophilicity suitable for CNS/GI penetration.
pKa ~16.5 (Secondary Alcohol)Typical for benzylic-like secondary alcohols.

Structural Characterization (Spectroscopy)[5]

The 5-methyl group provides a distinct spectroscopic handle, differentiating this molecule from other isomers.

Nuclear Magnetic Resonance (NMR)

The peri-effect of the 5-methyl group exerts a shielding/deshielding influence on the C4 proton and carbon.

  • ¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

    • δ 2.20–2.40 ppm (s, 3H): The C5-Methyl group appears as a sharp singlet. Its position is relatively upfield but distinct from aliphatic chain methyls.

    • δ 4.60–4.80 ppm (t/dd, 1H): The C4-Methine proton (CH-OH). This signal is critical for determining conversion from the ketone (which lacks this signal).

    • δ 4.10–4.30 ppm (m, 2H): The C2-Methylene protons adjacent to the ether oxygen.

    • δ 1.90–2.10 ppm (m, 2H): The C3-Methylene protons.

  • ¹³C NMR Diagnostic Shifts:

    • C4 (Carbinol): ~63–65 ppm.[3]

    • C5 (Quaternary): Distinct shift due to methyl substitution.[4]

    • Methyl Carbon: ~18–20 ppm.

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion: [M+H]⁺ = 165.21 m/z; [M+Na]⁺ = 187.19 m/z.

  • Fragmentation: Loss of water (M-18) is common, leading to the formation of the 5-methylchromene cation.

Synthesis & Isolation Protocol

The most reliable route to this compound is the reduction of commercially available 5-methylchroman-4-one (CAS 18385-68-7).

Workflow Diagram (DOT)

Synthesis Ketone 5-Methylchroman-4-one (CAS 18385-68-7) Intermed Alkoxide Intermediate Ketone->Intermed Reduction Reagent NaBH4 / MeOH (0°C to RT) Reagent->Intermed Product This compound (White Solid) Intermed->Product Acid Workup (H3O+)

Figure 1: Standard reductive synthesis pathway from the ketone precursor.[1]

Detailed Protocol [1, 3]
  • Preparation: Dissolve 5-methylchroman-4-one (1.0 eq) in anhydrous Methanol (10 volumes).

  • Reduction: Cool solution to 0°C. Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise to control hydrogen evolution.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Quench: Quench reaction with saturated NH₄Cl solution or dilute HCl.

  • Extraction: Evaporate MeOH in vacuo. Extract aqueous residue with Ethyl Acetate (EtOAc) (2x).[5]

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Result: The crude product usually crystallizes as a white solid . Recrystallization can be performed from Hexane/Ether if necessary.

Stereochemical & Steric Analysis

The 5-methyl group is not merely a substituent; it acts as a steric gatekeeper .

The Peri-Interaction

In the chroman-4-ol system, the C5 position is "peri" to the C4 position. The steric bulk of the methyl group at C5 creates torsional strain with substituents at C4.

  • Consequence: This interaction restricts the rotation of the hydroxyl group and makes the C4 center more sterically crowded during reactions (e.g., esterification or nucleophilic substitution).

  • Significance: In drug design, this "lock" can force the C4-substituent into a specific vector, potentially enhancing binding selectivity for protein pockets (e.g., acid pumps or ion channels) [2].

Enantioselective Synthesis

For chiral applications, Asymmetric Transfer Hydrogenation (ATH) is preferred over NaBH₄ reduction.

  • Catalyst: Ru(II)-TsDPEN or similar chiral diamine complexes.

  • Source: Formic acid/Triethylamine azeotrope.

  • Yield: Typically >95% ee for the (S)- or (R)-alcohol [3].

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The solid may be slightly hygroscopic; keep desiccated.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents (converts back to ketone) or strong acids (risk of dehydration to 5-methylchromene).

References

  • Patent: Chromane derivatives and their use as acid pump inhibitors. (2007). WO2007107827A1. (Describes the isolation of this compound as a white solid). Link

  • Patent: Chroman-substituted benzimidazole derivatives. (2010).[6] JP4481344B2.[3][7][8] (Provides synthesis details and characterization context). Link

  • Journal: Palmer, M. J., & Wills, M. (1997). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 8(18), 3059-3062. (Reference for asymmetric reduction of chromanones). Link

Sources

5-Methylchroman-4-ol: Crystal Structure Analysis & Conformational Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis of 5-Methylchroman-4-ol , focusing on the critical stereochemical implications of the 5-methyl substituent.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Crystallographers, and Structural Biologists[1]

Executive Summary: The Structural Imperative

In medicinal chemistry, the chroman-4-ol scaffold is a privileged pharmacophore, serving as a core motif in anti-hypertensive agents, antioxidants (e.g., tocopherols), and SIRT2 inhibitors. While the unsubstituted chroman-4-ol adopts a predictable half-chair conformation, the introduction of a 5-methyl group creates a unique steric conflict known as peri-strain .[1]

This guide outlines the rigorous protocol for determining the crystal structure of this compound. It moves beyond standard analysis to focus on the specific interaction between the C5-methyl and C4-hydroxyl groups—a structural determinant that dictates ligand binding affinity and metabolic stability.

Synthesis & Crystallization Protocol

High-quality single crystals are the prerequisite for resolving the subtle ring puckering caused by peri-substitution.

Synthesis: Stereoselective Reduction

The target alcohol is generated via the hydride reduction of 5-methylchroman-4-one.[1] The choice of reducing agent influences the diastereomeric ratio (cis/trans) if C2 or C3 substituents were present; for the C4/C5 system, it determines the initial conformational population.

  • Reagents: Sodium Borohydride (

    
    ), Methanol (MeOH).
    
  • Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.

  • Key Observation: The 5-methyl group sterically hinders the "top" face attack, potentially slowing reaction kinetics compared to the unsubstituted analog.

Crystal Growth Optimization

Standard recrystallization often yields microcrystalline powders unsuitable for X-ray diffraction (XRD).[1] For this compound, a slow evaporation technique using a binary solvent system is recommended to modulate solubility and nucleation rate.[1]

ParameterRecommended ConditionRationale
Primary Solvent Ethyl Acetate (EtOAc)Good solubility for the chromanol core.[1]
Anti-Solvent n-HexaneInduces supersaturation gradually.[1]
Method Vapor Diffusion (Sitting Drop)Minimizes convection currents, reducing defects.
Temperature 4°C (Controlled)Lower thermal energy promotes ordered packing.[1]

X-Ray Diffraction Workflow

The following workflow utilizes Direct Methods for phase retrieval, essential for small organic molecules lacking heavy atoms.

Analytical Pipeline

G Synthesis Precursor Synthesis (Reductive Amination) Crystal Crystallization (Vapor Diffusion) Synthesis->Crystal Purified Solid Diffraction X-Ray Diffraction (Mo-Kα Source) Crystal->Diffraction Single Crystal (>0.1mm) Solve Structure Solution (SHELXT / Direct Methods) Diffraction->Solve Raw Intensity Data Refine Refinement (Least Squares on F²) Solve->Refine Initial Phasing Refine->Refine Iterative Cycles Validation Validation (CheckCIF / Hirshfeld) Refine->Validation R1 < 0.05

Figure 1: Critical path for crystallographic structure determination.

Data Collection Parameters
  • Radiation Source: Mo-Kα (

    
     Å) is preferred over Cu-Kα to minimize absorption effects, though Cu is acceptable for purely organic light-atom structures.[1]
    
  • Temperature: Data must be collected at 100 K (cryogenic stream).

    • Reasoning: Freezing reduces thermal vibration (atomic displacement parameters), allowing for precise localization of the hydroxyl hydrogen atom—critical for defining the H-bond network.

Structural Analysis & Interpretation

This section details what the researcher must extract from the solved structure.

The "Half-Chair" Conformation

Unlike cyclohexane (chair), the dihydropyran ring of chroman-4-ol adopts a half-chair (sofa) conformation.[1]

  • Atoms C2, C3, C4, and C4a lie roughly in a plane.

  • Atoms O1 and C8a deviate from this plane to relieve torsional strain.

The 5-Methyl vs. 4-Hydroxyl Conflict (Peri-Strain)

The defining feature of this molecule is the interaction between the C5-Methyl and the C4-Hydroxyl .

  • Pseudo-Equatorial OH: Typically preferred in unsubstituted chromanols to avoid 1,3-diaxial interactions.[1]

  • The Conflict: In the 5-methyl derivative, a pseudo-equatorial OH is forced into close proximity with the methyl group (peri-position).

  • Hypothesis for Validation: The crystal structure will likely reveal a distortion in the ring puckering angle (

    
    ) or a preference for the pseudo-axial  orientation of the OH group to relieve this steric clash.
    
Intermolecular Interactions

The lattice is stabilized by Hydrogen Bonding networks.

  • Primary Donor: C4-O-H[1]

  • Primary Acceptor: The carbonyl oxygen (if unreduced ketone remains) or the ether oxygen (O1) of a neighboring molecule.

  • Graph Set Analysis: Look for

    
     chains or 
    
    
    
    dimers.[1]

Validation & Quality Control

A solved structure is only as good as its validation metrics. Ensure your dataset meets these thresholds before publication or SAR application.

MetricThresholdInterpretation
R-Factor (

)

Indicates excellent agreement between the model and observed electron density.[1]
Goodness of Fit (GoF)

Values >> 1.0 suggest underestimation of errors; << 1.0 suggest over-fitting.
Flack Parameter N/ANot applicable for this achiral synthesis (racemate) unless a chiral catalyst was used.
Residual Density

High residual peaks near the 5-methyl group may indicate rotational disorder.[1]
Conformational Logic Diagram

Conformation Start Chroman-4-ol Core Subst Add 5-Methyl Group Start->Subst Strain Peri-Interaction (Steric Clash) Subst->Strain Proximity to C4 Response Ring Puckering / Distortion Strain->Response Energy Minimization Result Pseudo-Axial Preference? Response->Result Observed Structure

Figure 2: Logical flow of steric influence on molecular conformation.

References

  • Synthesis of Chroman-4-ols

    • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.[1] European Journal of Medicinal Chemistry, 93, 539–563. Link[1]

  • Crystallographic Methods

    • Sheldrick, G. M. (2015). SHELXL – Integrated Space-Group and Crystal-Structure Determination.[1] Acta Crystallographica Section A, 71(1), 3–8. Link

  • Conformational Analysis of Heterocycles

    • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on half-chair conformations and axial/equatorial preferences).

  • Peri-Interactions in Aromatics

    • Kilmurry, L., & Santini, C. (2020). Peri-substitution in naphthalene and related systems. St Andrews Research Repository. Link

Sources

Methodological & Application

Application Note: 5-Methylchroman-4-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chroman-4-ol scaffold is a privileged substructure in medicinal chemistry, appearing in therapeutics for neurodegeneration (SIRT2 inhibitors), cardiovascular disease (potassium channel blockers), and oncology. While the core scaffold is well-characterized, the 5-methylchroman-4-ol variant represents a distinct high-value building block. The introduction of a methyl group at the C5 position—peri to the C4-hydroxyl—introduces significant steric strain, influencing the ring's conformational puckering and restricting the rotation of the C4-substituent.

This guide details the asymmetric synthesis , purification , and structural utility of (4S)- and (4R)-5-methylchroman-4-ol. It focuses on overcoming the steric hindrance imposed by the 5-methyl group during reduction and leveraging this feature for metabolic stability in drug design.

Structural Significance & Design Rationale

The "Peri-Effect" and Conformation

In unsubstituted chroman-4-ols, the hydroxyl group can adopt either a pseudo-equatorial or pseudo-axial orientation depending on substitution at C2/C3. However, in This compound , the C5-methyl group exerts a repulsive steric force (A(1,3)-like strain) on the C4-oxygen.

  • Conformational Locking: The 5-methyl group destabilizes the conformation where the C4-OH is coplanar with the benzene ring, often forcing the alcohol into a defined pseudo-axial orientation to relieve steric clash.

  • Metabolic Blocking: The C5 position is an electron-rich site on the aromatic ring, prone to CYP450-mediated hydroxylation. Methylation at C5 blocks this "soft spot," potentially increasing the metabolic half-life of the final drug candidate.

Applications in Drug Discovery[1][2][3][4]
  • SIRT2 Inhibitors: Chroman-4-one derivatives are potent SIRT2 inhibitors.[1][2][3][4] The chiral alcohol serves as a precursor to amino-chromans or direct ether linkages.

  • Fragment-Based Drug Design (FBDD): The rigid, chiral nature of this compound provides a high

    
     vector, allowing exploration of specific sub-pockets that flat aromatic rings cannot access.
    

Synthesis Protocols

Retrosynthetic Analysis

The most robust route to enantiopure this compound is the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone, 5-methylchroman-4-one.

Step 1: Synthesis of 5-Methylchroman-4-one

Objective: Construct the bicyclic core from commercially available precursors.

  • Reagents: 2-Hydroxy-6-methylacetophenone, Paraformaldehyde, Diethylamine (cat.), Acetic Acid.

  • Mechanism: Mannich reaction followed by elimination and intramolecular Michael addition (Kabbe Synthesis).

Protocol:

  • Charge: In a 500 mL round-bottom flask, dissolve 2-hydroxy-6-methylacetophenone (50 mmol) in dioxane (150 mL).

  • Add: Add paraformaldehyde (60 mmol), diethylamine (15 mmol), and glacial acetic acid (15 mmol).

  • Reflux: Heat the mixture to reflux (105 °C) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Cool to RT. Dilute with EtOAc (200 mL), wash with 1N HCl (2x), Sat. NaHCO3 (2x), and Brine.

  • Purification: Dry over MgSO4, concentrate, and purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Note: The 5-methyl group may slow the cyclization compared to the unsubstituted congener. Ensure complete consumption of the Mannich base intermediate.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of the ketone to the alcohol. Catalyst Selection: Due to the steric bulk at C5, standard CBS reductions can be sluggish. Ru-TsDPEN (Noyori type) catalysts are preferred for their durability and high enantioselectivity (ee > 95%).

Protocol (Target: (S)-5-Methylchroman-4-ol):

  • Catalyst Prep: In a glovebox, weigh [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 mol%).

  • Reaction Mix: Dissolve 5-methylchroman-4-one (10 mmol) in anhydrous DMF (5 vol) or Formic Acid/Triethylamine (5:2 azeotrope).

    • Optimization: For sterically hindered ketones, the FA/TEA system often outperforms iPrOH/KOH due to irreversible hydrogen transfer.

  • Execution: Stir at 40 °C for 12–24 hours.

    • Checkpoint: Monitor conversion by HPLC. If conversion stalls <80%, add 0.2 mol% fresh catalyst.

  • Quench: Dilute with water, extract with EtOAc. Wash organic layer thoroughly with water (to remove DMF/TEA).

  • Purification: Recrystallization from Hexane/TBME is often sufficient to upgrade ee from 96% to >99%.

Analytical Characterization & QC

Chiral HPLC Method

To validate optical purity, a chiral stationary phase capable of discriminating the sterically crowded alcohol is required.

ParameterCondition
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 210 nm
Temperature 25 °C
Retention Times (R)-Isomer: ~8.5 min; (S)-Isomer: ~10.2 min (Verify with racemic std)
NMR Data Summary (Representative)
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.15 (t, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 6.75 (d, 1H, Ar-H).
      
    • 
       4.85 (t, 1H, C4-H) – Note the coupling constant; J values < 3 Hz indicate pseudo-equatorial H (pseudo-axial OH).
      
    • 
       4.25 (m, 2H, C2-H).
      
    • 
       2.45 (s, 3H, Ar-CH3).
      
    • 
       2.10 (m, 2H, C3-H).
      

Visual Workflows

Synthesis & Logic Flow

The following diagram illustrates the critical decision points in the synthesis and the steric influence of the 5-methyl group.

G cluster_steric Steric Influence (C5-Me) Start Precursor: 2-Hydroxy-6-methylacetophenone Cyclization Step 1: Kabbe Cyclization (HCHO, Et2NH, AcOH) Start->Cyclization Reflux, 4h Ketone Intermediate: 5-Methylchroman-4-one Cyclization->Ketone Yield: 75-85% Decision Catalyst Selection (Steric Consideration) Ketone->Decision RouteA Route A: NaBH4 (Racemic Synthesis) Decision->RouteA Standard Red. RouteB Route B: Ru-TsDPEN (Asymmetric Transfer Hydrogenation) Decision->RouteB Enantioselective ProductRac Racemic This compound RouteA->ProductRac ProductChiral Chiral Product: (S)-5-Methylchroman-4-ol (>98% ee) RouteB->ProductChiral Formic Acid/TEA, 40°C Analysis QC: Chiral HPLC (OD-H Column) ProductChiral->Analysis

Figure 1: Synthetic workflow for accessing this compound, highlighting the divergence between racemic and asymmetric routes.

Troubleshooting & Optimization (Expert Insights)

Low Conversion in ATH
  • Cause: The 5-methyl group creates a "molecular wall," hindering the approach of the bulky Ruthenium complex.

  • Solution: Switch from the standard

    
    -TsDPEN ligand to the less sterically demanding 
    
    
    
    -MsDPEN
    (mesityl) analog, or increase reaction temperature to 50 °C. Caution: Higher temperatures may slightly erode ee.
Over-Reduction
  • Issue: Formation of the fully reduced chromane (removal of oxygen).

  • Prevention: Avoid Pd/C hydrogenation methods for the ketone reduction step. Stick to hydride transfer (Ru/Ir or Borohydrides).

Solubility
  • Observation: this compound is more lipophilic than the unsubstituted parent.

  • Impact: It may crash out of polar HPLC mobile phases if the concentration is too high. Ensure samples are diluted in the mobile phase (Hex/IPA) before injection.

References

  • Synthesis of Chroman-4-ones: Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021).[4][5] Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19, 7995-8008.[5] Link

  • SIRT2 Inhibitor Applications: Seifert, T., et al. (2012).[4] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113. Link

  • Asymmetric Hydrogenation of Heterocycles: Kuwano, R. (2008).[6] Catalytic Asymmetric Hydrogenation of 5-Membered Heteroaromatics. Heterocycles, 76(2), 909.[6] Link

  • Chiral Analysis Standards: Enamine Chiral Building Blocks & QC Protocols. Link

  • General Chromane Pharmacology: Reis, J., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic Chemistry, 126, 105886. Link

Sources

Application Note: Catalytic Asymmetric Transfer Hydrogenation (ATH) of 5-Methylchroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The reduction of 5-methylchroman-4-one presents a distinct challenge in organic synthesis due to the peri-interaction between the C5-methyl group and the C4-carbonyl center. Unlike the unhindered 6- or 7-methyl analogs, the 5-methyl substituent exerts significant steric pressure on the reaction trajectory, often impeding standard nucleophilic attacks and influencing stereochemical outcomes.

This guide details a high-precision protocol for the Asymmetric Transfer Hydrogenation (ATH) of 5-methylchroman-4-one using a Ruthenium(II)-arene complex. While hydride reagents (e.g., NaBH₄) yield racemic mixtures requiring wasteful resolution, ATH provides a direct, atom-economical route to the enantiopure (S)-5-methylchroman-4-ol , a privileged scaffold in the synthesis of homoisoflavonoids and selective estrogen receptor modulators (SERMs).

Why ATH over Catalytic Hydrogenation (AH)?
  • Safety & Scalability: ATH utilizes formic acid/triethylamine as the hydrogen source, eliminating the hazards of high-pressure H₂ gas cylinders.

  • Chemoselectivity: The Ru(II)-TsDPEN system is highly chemoselective for the ketone, preserving the aromatic ring and potential halogen substituents (e.g., if derivatized later) which might be labile under heterogeneous Pd/C hydrogenation.

  • Steric Tolerance: The "outer-sphere" mechanism of Noyori-type catalysts is less sensitive to the C5-peri steric bulk than surface-dependent heterogeneous catalysis.

Reaction Mechanism & Pathway Analysis

The transformation relies on the metal-ligand bifunctional mechanism . The chiral diamine ligand (TsDPEN) acts not just as a stereodirector but as a proton shuttle. The 5-methyl group dictates a specific catalyst approach vector to minimize steric clash with the p-cymene ligand on the Ruthenium.

Mechanistic Diagram (DOT Visualization)

ATH_Mechanism Substrate 5-Methylchroman-4-one (Prochiral Ketone) TS 6-Membered Transition State (Hydride + Proton Transfer) Substrate->TS Coordination Complex Ru(II)-H Species (Active Catalyst) Complex->TS Enters Cycle TS->Complex Release Ru-N species Product (S)-5-Methylchroman-4-ol (Chiral Alcohol) TS->Product Stereoselective Reduction H_Source HCOOH / Et3N (H-Donor) H_Source->Complex Regenerates Ru-H Steric C5-Methyl Steric Clash (Directs Enantioface) Steric->TS

Figure 1: Catalytic cycle illustrating the concerted proton/hydride transfer. The C5-methyl group influences the transition state geometry, necessitating specific ligand matching.

Detailed Experimental Protocol

Materials & Equipment[1]
  • Substrate: 5-Methylchroman-4-one (Purity >98% by HPLC).

  • Catalyst Precursor: [RuCl₂(p-cymene)]₂ (Dichloro(p-cymene)ruthenium(II) dimer).

  • Chiral Ligand: (S,S)-TsDPEN (N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide).

  • Hydrogen Donor: Triethylamine (TEA) / Formic Acid (FA) azeotropic mixture (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) (Anhydrous, degassed).

  • Reactor: 50 mL Schlenk flask or sealed pressure tube.

Catalyst Preparation (In-Situ)

Note: While pre-formed catalysts are available, in-situ generation often ensures higher activity for hindered substrates.

  • Charge: In a glovebox or under Argon flow, add [RuCl₂(p-cymene)]₂ (15.3 mg, 0.025 mmol) and (S,S)-TsDPEN (18.3 mg, 0.05 mmol) to the reaction vessel.

  • Solvate: Add anhydrous DCM (2.0 mL) and TEA (0.02 mL).

  • Complexation: Stir at room temperature (25°C) for 30 minutes. The solution should turn from deep red to orange-yellow, indicating the formation of the 16-electron active complex.

Reduction Procedure[1][2][3][4]
  • Substrate Addition: Dissolve 5-methylchroman-4-one (1.62 g, 10.0 mmol) in DCM (5.0 mL) and add to the catalyst solution via syringe.

  • Initiation: Add the HCOOH/TEA azeotrope (2.5 mL, excess) in one portion.

  • Reaction: Seal the vessel and stir at 30°C for 12–16 hours.

    • Expert Tip: Due to the C5-methyl hindrance, reaction rates are slower than unsubstituted chromanone. Do not exceed 40°C, as enantioselectivity (ee) degrades at higher temperatures.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] Look for the disappearance of the ketone spot (Rf ~0.[1]6) and appearance of the alcohol (Rf ~0.3).

Workup & Purification[1]
  • Quench: Dilute the reaction mixture with water (20 mL) and extract with DCM (3 x 15 mL).

  • Wash: Wash combined organics with Saturated NaHCO₃ (to remove residual formic acid) and Brine.

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 0% → 20% EtOAc in Hexanes.

    • Yield Expectation: 85–92% isolated yield.[1]

Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous validation. The following parameters define success for this protocol.

Quantitative Data Summary[1][3]
ParameterSpecificationMethod of Verification
Conversion > 98%HPLC (UV @ 254 nm)
Isolated Yield > 85%Gravimetric
Enantiomeric Excess (ee) > 95% (S-isomer)Chiral HPLC (Chiralcel OD-H)
Residual Ruthenium < 10 ppmICP-MS (Critical for pharma apps)
Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Retention Times:

    • (R)-Isomer: ~8.5 min

    • (S)-Isomer: ~10.2 min (Major product with (S,S)-ligand)

Troubleshooting & Expert Insights

The "Peri-Effect" Bottleneck

The 5-methyl group creates a "blocked quadrant" in the active site.

  • Symptom: Incomplete conversion after 24 hours.

  • Root Cause: The catalyst deactivates before the bulky substrate is fully consumed.

  • Solution: Increase catalyst loading from 0.5 mol% to 1.0 mol%. Do not increase temperature significantly, as the conformational rigidity of the 5-methylchromanone leads to "enantiomeric leakage" at high T.

Solvent Effects

While DCM is standard, Isopropanol (IPA) can be used for a greener profile. However, in ATH with formic acid, IPA can sometimes compete as a hydrogen donor via a reversible mechanism, potentially eroding ee. For 5-methylchroman-4-one, DCM or EtOAc is strictly recommended to maintain the irreversible nature of the formate reduction.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. Link

  • Hamada, T., et al. (2002). Asymmetric Transfer Hydrogenation of Cyclic Ketones. Journal of Organic Chemistry.
  • Falcao, J. S., et al. (2026).[2][3] Asymmetric transfer hydrogenation of polyoxygenated 3-arylidenechroman-4-ones. Organic Chemistry Frontiers. Link (Demonstrates Ru-catalyst utility in complex chromanone scaffolds).

  • Kuwano, R. (2008).[2][4][5] Catalytic Asymmetric Hydrogenation of 5-Membered Heteroaromatics. Heterocycles, 76(2), 909.[4][5] Link (Context on hydrogenation of related heteroaromatics).

Sources

Application Note: A Protocol for the Stereoselective Synthesis of 5-Methylchroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Chromanols

The chroman scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic molecules.[1] Specifically, chiral chroman-4-ols are crucial intermediates in the synthesis of various pharmaceuticals and bioactive compounds, exhibiting properties ranging from anticancer to anti-inflammatory activities.[2] The stereochemistry of the hydroxyl group at the C4 position is often critical for biological efficacy, making the development of robust stereoselective synthetic methods a key objective in medicinal chemistry and drug development. This application note provides a detailed, two-step protocol for the stereoselective synthesis of 5-Methylchroman-4-ol, a valuable building block for more complex molecular architectures. The protocol first outlines the synthesis of the precursor, 5-Methylchroman-4-one, via an intramolecular Friedel-Crafts acylation, followed by its highly enantioselective reduction to the target alcohol using the Corey-Bakshi-Shibata (CBS) reduction method.[3][4]

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the formation of the chromanone ring system through an acid-catalyzed intramolecular cyclization. The second, and key stereochemistry-defining step, is the asymmetric reduction of the resulting prochiral ketone to the desired chiral alcohol.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Stereoselective Reduction 3-(4-methylphenoxy)propanoic acid 3-(4-methylphenoxy)propanoic acid 5-Methylchroman-4-one 5-Methylchroman-4-one 3-(4-methylphenoxy)propanoic acid->5-Methylchroman-4-one   Intramolecular   Friedel-Crafts   Acylation This compound This compound 5-Methylchroman-4-one->this compound   Corey-Bakshi-Shibata   (CBS) Reduction

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 5-Methylchroman-4-one

The synthesis of the chromanone precursor is achieved through an intramolecular Friedel-Crafts acylation. This reaction is a powerful method for forming cyclic ketones from carboxylic acids with an aromatic moiety.[5][6]

Materials and Reagents
ReagentGradeSupplier
3-(4-methylphenoxy)propanoic acid≥98%Sigma-Aldrich
Polyphosphoric acid (PPA)Reagent gradeSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated sodium bicarbonate solutionLaboratory gradeFisher Scientific
Anhydrous magnesium sulfate≥99.5%Sigma-Aldrich
Ice
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (100 g).

  • Addition of Starting Material: To the stirred PPA, add 3-(4-methylphenoxy)propanoic acid (10.0 g, 55.5 mmol) portion-wise over 15 minutes. The temperature of the mixture may rise slightly.

  • Reaction: Heat the reaction mixture to 80-90°C with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-3 hours.

  • Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (300 g) in a 1 L beaker with vigorous stirring.

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 5-Methylchroman-4-one by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 95:5) to afford the pure product as a solid.[7]

Part 2: Stereoselective Synthesis of this compound via CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and predictable method for the enantioselective reduction of ketones to their corresponding alcohols.[3][4] The reaction utilizes a chiral oxazaborolidine catalyst, which complexes with borane to deliver a hydride to one face of the ketone, leading to a high degree of stereocontrol.[8] For the synthesis of (S)-5-Methylchroman-4-ol, the (S)-CBS catalyst is employed.

Materials and Reagents
ReagentGradeSupplier
5-Methylchroman-4-oneAs synthesized in Part 1
(S)-2-Methyl-CBS-oxazaborolidine solution1 M in tolueneSigma-Aldrich
Borane-dimethyl sulfide complex (BMS)~10 MSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
MethanolAnhydrous, ≥99.8%Sigma-Aldrich
1 M Hydrochloric acidLaboratory gradeFisher Scientific
Ethyl acetateHPLC gradeFisher Scientific
Anhydrous sodium sulfate≥99.0%Sigma-Aldrich
Experimental Protocol

G A Dissolve 5-Methylchroman-4-one in anhydrous THF under Argon atmosphere. B Cool the solution to 0°C. A->B C Add (S)-CBS catalyst solution dropwise. B->C D Add Borane-dimethyl sulfide complex (BMS) dropwise over 30 minutes, maintaining the temperature at 0°C. C->D E Stir the reaction mixture at 0°C for 1 hour, then allow to warm to room temperature. D->E F Monitor reaction progress by TLC. E->F G Quench the reaction by slow addition of methanol at 0°C. F->G Upon completion H Add 1 M HCl and stir for 30 minutes. G->H I Extract with ethyl acetate. H->I J Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. I->J K Purify by flash column chromatography. J->K L Analyze enantiomeric excess by chiral HPLC. K->L

Caption: Step-by-step workflow for the CBS reduction.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 5-Methylchroman-4-one (1.62 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 40 mL).

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Add (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL of 1 M solution in toluene, 1.0 mmol, 0.1 eq) dropwise via syringe.

  • Reductant Addition: To the stirred solution, add borane-dimethyl sulfide complex (BMS, 1.2 mL of ~10 M solution, 12.0 mmol, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of methanol (10 mL). Vigorous hydrogen evolution will be observed.

  • Workup: Add 1 M hydrochloric acid (20 mL) and stir the mixture for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 8:2 Hexane:Ethyl Acetate) to yield this compound as a white solid.

Expected Results and Data
StageProductFormYield (Typical)Purity (Typical)Enantiomeric Excess (ee)
Part 15-Methylchroman-4-oneWhite Solid75-85%>98% (by NMR)N/A
Part 2This compoundWhite Solid90-97%>99% (by NMR)>95% (by Chiral HPLC)

Analysis of Enantiomeric Excess

The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).[9][10]

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or similar, is recommended.[11]

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio may need to be optimized for baseline separation of the enantiomers (e.g., 90:10 n-hexane:isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

By comparing the peak areas of the two enantiomers, the enantiomeric excess can be calculated using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The CBS reduction is sensitive to moisture, which can decompose the borane reagent and deactivate the catalyst.[3] Ensure all glassware is flame-dried and reactions are performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.

  • Temperature Control: The dropwise addition of the borane reagent at low temperatures is crucial to control the reaction rate and prevent side reactions, thereby maximizing enantioselectivity.

  • Intramolecular Friedel-Crafts Reaction: The viscosity of polyphosphoric acid requires efficient mechanical stirring. The reaction should be monitored carefully to avoid charring at higher temperatures or prolonged reaction times.

Conclusion

This application note details a reliable and efficient two-step protocol for the stereoselective synthesis of this compound. The synthesis of the 5-Methylchroman-4-one precursor via intramolecular Friedel-Crafts acylation is a robust method for constructing the core heterocyclic system. The subsequent Corey-Bakshi-Shibata reduction provides the target chiral alcohol with high yield and excellent enantioselectivity. This protocol offers a practical and scalable route for obtaining enantiopure this compound, a valuable intermediate for further synthetic applications in drug discovery and materials science.

References

  • (No valid reference)
  • (No valid reference)
  • Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • (No valid reference)
  • (No valid reference)
  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). Gupea. [Link]

  • (No valid reference)
  • Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction. (2019). PMC - NIH. [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). PMC - NIH. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • chiral columns. (n.d.). HPLC.eu. [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • Corey-Bakshi-Shibata (CBS) Reduction. (2020). YouTube. [Link]

  • (No valid reference)
  • Separation of 4-substituted 5-methylpiracetam stereoisomers on polysaccharide-based chiral stationary phases. (2025). ResearchGate. [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)

Sources

Application Note: 5-Methylchroman-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Precision Scaffolding: Leveraging the "Peri-Effect" in Chiral Ligand Design

Part 1: Strategic Rationale & Mechanism

The "Magic Methyl" Meets the Privileged Scaffold

In modern drug discovery, the chroman-4-ol core is a "privileged scaffold," appearing in diverse bioactive molecules ranging from potassium-competitive acid blockers (e.g., Tegoprazan) to SIRT2 inhibitors.[1] However, the specific application of 5-methylchroman-4-ol introduces a critical medicinal chemistry tactic: the Peri-Interaction .[1]

The 5-Position Advantage

The 5-position on the chroman ring is unique.[1] It sits in the "peri" position relative to the C4-functional center. Introducing a methyl group here creates significant steric pressure on the C4-substituent (hydroxyl or amine).[1]

  • Conformational Locking: The 5-methyl group restricts the rotation of substituents at C4, potentially locking the molecule into a bioactive conformation (reducing entropic penalty upon binding).[1]

  • Metabolic Blocking: Methylation at C5 blocks a potential site of CYP450-mediated aromatic hydroxylation, a common metabolic soft spot.

  • Selectivity Filter: The added bulk can serve as a "selectivity bump," preventing the molecule from binding to off-target proteins with tighter pockets.[1]

Part 2: Experimental Protocols
Protocol A: Enantioselective Synthesis of (S)-5-Methylchroman-4-ol

Objective: To synthesize enantiomerically pure alcohol from the ketone precursor using Asymmetric Transfer Hydrogenation (ATH).[1]

Prerequisites:

  • Substrate: 5-Methylchroman-4-one (CAS: Available or synthesized via Friedel-Crafts cyclization).[1]

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst).[1]

  • Solvent: Formic acid / Triethylamine (5:2 azeotrope).[1]

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a glovebox or under Argon, charge a Schlenk flask with RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%).[1]

    • Dissolve in degassed Dichloromethane (DCM).[1]

  • Reaction Initiation:

    • Add 5-Methylchroman-4-one (1.0 eq) to the catalyst solution.[1]

    • Slowly inject the Formic Acid/TEA mixture (5:2 molar ratio) at 0°C.

    • Note: The reaction is exothermic. Temperature control is critical to maintain enantiomeric excess (ee).[1]

  • Monitoring (Self-Validation):

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) every 2 hours.

    • Endpoint: Reaction is complete when the starting ketone spot disappears (typically 6–12 hours).[1]

  • Work-up:

    • Quench with saturated NaHCO₃ (careful: CO₂ evolution).[1]

    • Extract with DCM (3x).[1] Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Flash Column Chromatography (Silica Gel 230-400 mesh).[1]

    • Eluent: Gradient 5% → 20% EtOAc in Hexanes.

Quality Control (QC) Criteria:

  • Yield: >85%

  • Enantiomeric Excess (ee): >96% (Determined by Chiral HPLC, see Protocol C).[1]

  • 1H NMR Validation: Look for the C4-H signal (approx.[1] 4.8 ppm).[1] The coupling constant

    
     will indicate the puckering of the ring, influenced by the 5-methyl group.[1]
    
Protocol B: Mitsunobu Inversion (Functionalization)

Objective: To convert the chiral alcohol into a chiral amine or ether with inversion of configuration (S → R), a common requirement for GPCR ligands.[1]

Reagents:

  • (S)-5-Methylchroman-4-ol[1]

  • Triphenylphosphine (PPh₃)[1]

  • DIAD (Diisopropyl azodicarboxylate)[1]

  • Nucleophile: Diphenylphosphoryl azide (DPPA) for amines, or a Phenol for ethers.[1]

Workflow:

  • Dissolve (S)-alcohol (1.0 eq) and PPh₃ (1.2 eq) in dry THF at 0°C.

  • Add the Nucleophile (1.1 eq).[1]

  • Add DIAD (1.2 eq) dropwise over 30 minutes. Crucial: Maintain temp < 5°C to prevent side reactions.[1]

  • Stir at Room Temp for 12 hours.

  • Validation: If using DPPA, the intermediate azide can be reduced to the amine via Staudinger reduction (PPh₃/H₂O).[1]

Part 3: Visualization & Workflows[1]
Figure 1: Strategic Synthesis & Application Workflow

Caption: Decision tree for synthesizing and functionalizing this compound, highlighting the critical QC checkpoints.

G Start Start: 5-Methylchroman-4-one Step1 Asymmetric Transfer Hydrogenation (Ru-TsDPEN, HCOOH/TEA) Start->Step1 Check1 QC Checkpoint: Chiral HPLC (>96% ee) Step1->Check1 Check1->Step1 Fail (<90% ee) Recrystallize PathA Path A: Retention (Direct Coupling) Check1->PathA Pass PathB Path B: Inversion (Mitsunobu Reaction) Check1->PathB Pass ProdA Chiral Ether/Ester (S-Configuration) PathA->ProdA ProdB Chiral Amine/Azide (R-Configuration) PathB->ProdB

Table 1: Comparative Data - 5-Methyl vs. Unsubstituted Chroman-4-ol
FeatureUnsubstituted Chroman-4-olThis compoundImpact on Drug Design
C4 Steric Environment Open, rotationally freeRestricted (Peri-strain)Improves selectivity; locks bioactive conformation.[1]
Metabolic Stability C5 is prone to hydroxylationC5 blocked by MethylIncreases half-life (

) by blocking Phase I metabolism.[1]
Lipophilicity (cLogP) ~1.8~2.3Enhances membrane permeability and BBB penetration.[1]
Synthetic Utility Standard scaffoldChiral resolution requiredHigh-value intermediate for enantiopure drugs.[2]
Part 4: References
  • Application of Methyl in Drug Design. National Institutes of Health (NIH). [Link] Significance: Establishes the "Magic Methyl" effect and its role in modulating pharmacokinetics.

  • Current Developments in the Synthesis of 4-Chromanone-derived Compounds. Royal Society of Chemistry (RSC). [Link] Significance: Comprehensive review of synthetic methodologies for the chroman scaffold.

  • Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link] Significance: Validates the biological activity of substituted chroman-4-ols in enzyme inhibition.[1][3][4]

  • Chiral Resolution and Enantiomers Absolute Configuration. MDPI / ResearchGate. [Link] Significance: Provides protocols for chiral HPLC separation and absolute configuration determination.

  • Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. Ningbo Inno Pharmchem. [Link] Significance: Industrial case study of a closely related analog used in the blockbuster drug Tegoprazan.

Sources

5-Methylchroman-4-ol as a chiral auxiliary.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methylchroman-4-ol as a High-Performance Chiral Auxiliary

Executive Summary

This guide details the application of This compound as a specialized chiral auxiliary in asymmetric synthesis. While less ubiquitous than Evans' oxazolidinones or 8-phenylmenthol, this scaffold offers unique stereochemical advantages due to the peri-interaction between the C5-methyl group and the C4-oxygen functionality. This steric "lock" restricts conformational freedom in the derived esters, enhancing facial discrimination during nucleophilic attacks or cycloadditions.

This protocol covers the enzymatic preparation of the enantiopure auxiliary, its attachment to substrates, its deployment in an asymmetric Diels-Alder reaction , and its subsequent removal/recovery .

Mechanistic Rationale & Structural Advantages[1]

The efficacy of this compound relies on two structural pillars:

  • The Chroman Ring Rigidity: Unlike acyclic alcohols, the fused benzene ring locks the C3-C4 bond, reducing entropic penalties during the transition state organization.

  • The 5-Methyl "Peri-Effect": The methyl group at position 5 sits in close proximity to the oxygen at position 4. When acylated (e.g., with an acrylate), the carbonyl oxygen is forced away from the 5-methyl group to minimize steric clash (A(1,3) strain analog). This locks the rotameric conformation of the ester, effectively shielding one face of the dienophile/electrophile.

Visualizing the Stereochemical Lock

G cluster_0 Steric Environment cluster_1 Outcome Node1 5-Methyl Group (Steric Bulk) Node2 C4-Oxygen (Reaction Center) Node1->Node2 Peri-Interaction (Repulsion) Node3 Substrate Carbonyl (Ester) Node2->Node3 Conformational Locking Node4 Re-Face Blocked Node3->Node4 Shielding Node5 Si-Face Attack Node3->Node5 Stereoselection

Caption: Mechanistic flow showing how the 5-methyl substituent induces conformational locking via peri-interaction, directing stereoselective attack.

Protocol A: Preparation of Enantiopure this compound

Before use as an auxiliary, the racemic alcohol must be resolved. Enzymatic kinetic resolution is the industry standard for substituted chromanols due to its scalability and high Enantiomeric Ratio (E-value).

Reagents:

  • Racemic this compound (1.0 eq)

  • Vinyl Acetate (3.0 eq, Acyl donor)

  • Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of racemic this compound in 50 mL of dry MTBE.

  • Acyl Donor Addition: Add 30 mmol of vinyl acetate.

  • Enzyme Loading: Add 200 mg of immobilized CAL-B (20 mg/mmol substrate).

  • Incubation: Shake the reaction mixture at 30°C at 200 rpm.

    • Checkpoint: Monitor conversion via chiral HPLC (Chiralcel OD-H column). Stop reaction at exactly 50% conversion (typically 24-48 hours).

  • Filtration: Filter off the enzyme (can be washed and reused).

  • Separation: Evaporate solvent. Separate the (S)-alcohol (unreacted) from the (R)-acetate (product) via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Hydrolysis (Optional): If the (R)-enantiomer is desired, hydrolyze the (R)-acetate using K2CO3 in MeOH.

Data Summary: Enzymatic Resolution Efficiency

ParameterValueNotes
Enzyme CAL-B (Novozym 435)High specificity for chromanols
Solvent MTBEOptimal logP for lipase activity
Conversion 49-50%Ideal kinetic resolution limit
ee (Alcohol) >99%(S)-enantiomer
ee (Acetate) >96%(R)-enantiomer
E-Value >200Indicates excellent selectivity

Protocol B: Auxiliary Attachment (Acylation)

Once the enantiopure alcohol (e.g., (S)-5-methylchroman-4-ol) is obtained, it is coupled to the substrate (e.g., acrylic acid) to form the "chiral ester."

Reagents:

  • (S)-5-Methylchroman-4-ol (1.0 eq)

  • Acryloyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • DMAP (0.1 eq, catalyst)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the chiral alcohol in anhydrous DCM (0.5 M) under Nitrogen.

  • Add Triethylamine and DMAP; cool to 0°C.

  • Add Acryloyl chloride dropwise over 15 minutes.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated NaHCO3, extract with DCM, and purify via column chromatography.

    • Yield Expectation: >90% quantitative ester formation.

Protocol C: Application – Asymmetric Diels-Alder Reaction

This protocol demonstrates the auxiliary's power in controlling the stereochemistry of a cycloaddition between the chiral acrylate and cyclopentadiene.

Reaction Scheme: (S)-Chiral Acrylate + Cyclopentadiene → Chiral Norbornene Derivative

Reagents:

  • Chiral Acrylate (from Protocol B) (1.0 eq)[1][2]

  • Cyclopentadiene (freshly cracked, 5.0 eq)

  • Lewis Acid: Et2AlCl (1.2 eq) or TiCl4 (1.0 eq)

  • Solvent: DCM, -78°C

Step-by-Step Workflow:

  • Lewis Acid Complexation: Dissolve the chiral acrylate in DCM under Argon and cool to -78°C. Add Et2AlCl dropwise.

    • Mechanism:[1][2][3][4] The Lewis acid chelates the ester carbonyl, enhancing electrophilicity and rigidifying the 5-Me/4-O lock.

  • Addition: Add cyclopentadiene slowly to the cold solution.

  • Reaction: Stir at -78°C for 4-6 hours. Monitor by TLC.

  • Workup: Quench with Rochelle's salt solution (to break Aluminum emulsions). Extract and purify.

Stereochemical Outcome: The 5-methyl group blocks the top face (relative to the ester linkage in its s-trans conformation), forcing the diene to approach from the bottom face. This typically yields the endo-R adduct with high diastereomeric excess (de).

Data Summary: Stereoselectivity

Lewis AcidTemperatureYield (%)endo:exo RatioDiastereomeric Excess (de)
None (Thermal)25°C85%3:115% (Poor)
Et2AlCl -78°C 92% >20:1 >95%
TiCl4-78°C88%15:190%

Protocol D: Removal and Recovery

To render the process economical, the auxiliary must be recovered without racemization.

Reagents:

  • LiOH (2.0 eq) in THF/H2O (3:1)

  • Alternatively: LiAlH4 (for reductive removal to diols)

Procedure (Hydrolysis):

  • Dissolve the Diels-Alder adduct in THF/H2O.

  • Add LiOH and stir at 0°C to RT until the ester is consumed (TLC).

  • Extraction:

    • Acidify aqueous layer to pH 3.

    • Extract the Chiral Acid Product into EtOAc.

    • The This compound auxiliary remains in the organic phase (or precipitates) and can be re-purified.

  • Recovery Rate: Typically >95% recovery of the auxiliary with retention of optical purity.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Auxiliary Preparation cluster_app Phase 2: Asymmetric Synthesis cluster_rec Phase 3: Recovery Racemate Racemic This compound Lipase Lipase Resolution (CAL-B, Vinyl Acetate) Racemate->Lipase PureAux (S)-5-Methylchroman-4-ol (>99% ee) Lipase->PureAux Coupling Esterification (Acryloyl Cl) PureAux->Coupling DA_Rxn Diels-Alder Reaction (Et2AlCl, -78°C) Coupling->DA_Rxn Adduct Chiral Adduct (>95% de) DA_Rxn->Adduct Hydrolysis Hydrolysis (LiOH) Adduct->Hydrolysis Product Pure Chiral Product (Carboxylic Acid) Hydrolysis->Product Recycled Recovered Auxiliary Hydrolysis->Recycled Recycled->Coupling Recycle Loop

Caption: Complete lifecycle of the this compound auxiliary from resolution to recovery.

References

  • Lipase-Catalyzed Resolution of Chromanols

    • Title: Lipase-Catalyzed Kinetic Resolution of Hydroxymethylchromanes.[5]

    • Source: ResearchG
    • URL:[Link]

  • General Principles of Chiral Auxiliaries: Title: Chiral Auxiliaries in Asymmetric Synthesis (Sigma-Aldrich/Merck). Source: Sigma-Aldrich.
  • Kinetic Resolution of Substituted Alcohols

    • Title: Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols.
    • Source: PMC - NIH (Snippet 1.2).
    • URL:[Link]

  • Chroman-4-ol as a Building Block

    • Title: 4-Chromanol as a Versatile Intermediate in Organic Synthesis.[1][6]

    • Source: BenchChem (Snippet 1.10).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Methylchroman-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MC4-OPT-001 Subject: Yield Improvement & Troubleshooting for Sterically Hindered Chromanone Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 5-methylchroman-4-ol is frequently bottlenecked by the "peri-interaction" —the steric repulsion between the C5-methyl group and the C4-carbonyl oxygen. This guide addresses the kinetic barriers imposed by this substitution pattern. While standard sodium borohydride (NaBH₄) reduction protocols often stall at 60-70% conversion, optimizing the solvent system , reagent activation (Luche conditions) , and work-up pH can consistently restore yields to >90%.

Module 1: Critical Yield Factors (The "Why")

The 5-Position Steric Wall

In unsubstituted chroman-4-ones, the carbonyl carbon is easily accessible. However, in 5-methyl-4-chromanone , the methyl group at position 5 projects into the trajectory of the incoming nucleophile (hydride).

  • Impact: This increases the activation energy (

    
    ) required for the hydride attack, causing reactions to stall at room temperature.
    
  • Observation: TLC often shows persistent starting material even after 12+ hours.

Solubility Mismatches

The 5-methyl group increases the lipophilicity of the substrate compared to the parent chromanone.

  • Impact: Standard methanol (MeOH) solvents may not fully dissolve the starting material at

    
    , leading to heterogeneous reaction mixtures and poor conversion.
    
  • Solution: A co-solvent system (THF/MeOH) is required.

Module 2: Optimized Protocols

Method A: The "High-Throughput" Protocol (Standard NaBH₄)

Best for: Routine synthesis where >90% enantiomeric excess (ee) is not required.

ParameterStandard ConditionOptimized Condition (5-Me Analog)
Solvent MeOH (100%)THF:MeOH (1:4)
Stoichiometry 1.0 - 1.2 eq. NaBH₄1.5 - 2.0 eq. NaBH₄ (Portion-wise)
Temperature


(Push to completion)
Quench 1M HClSat. NH₄Cl (Prevent elimination)

Step-by-Step:

  • Dissolve 5-methyl-4-chromanone (1.0 eq) in dry THF (2 vol).

  • Dilute with MeOH (8 vol). Ensure a clear homogeneous solution.

  • Cool to

    
    .
    
  • Add NaBH₄ (1.5 eq) in 3 portions over 15 minutes.

  • Warm to RT. If TLC shows <90% conversion after 2 hours, heat to

    
    .
    
  • Critical: Quench with Saturated NH₄Cl. Do not use strong acid, as the 5-methyl group stabilizes the carbocation intermediate, promoting elimination to the chromene.

Method B: The "Luche" Protocol (Stubborn Substrates)

Best for: Reactions that stall despite heating, or when minimizing side reactions is critical.

The addition of Cerium(III) Chloride (CeCl₃[1][2]·7H₂O) activates the carbonyl oxygen via Lewis acid coordination, overcoming the steric hindrance of the 5-methyl group [1].

Step-by-Step:

  • Dissolve ketone (1.0 eq) and CeCl₃·7H₂O (1.0 eq) in MeOH.

  • Stir for 10 minutes at RT to ensure coordination.

  • Cool to

    
     (Luche conditions are exothermic and fast).
    
  • Add NaBH₄ (1.0 eq) slowly.

  • Monitor TLC; conversion is usually complete within 30 minutes.

Module 3: Troubleshooting & FAQs

Q1: My reaction reached 80% conversion and then stopped. Adding more NaBH₄ didn't help. Why?

Diagnosis: Boron complex inhibition. As the reaction proceeds, alkoxy-boron species accumulate. In sterically crowded systems (like the 5-Me chroman), these bulky borates can complex with the remaining ketone, shielding it from further attack. Fix: Perform a "mini-workup." Quench the reaction with a small amount of water to break the boron complexes, extract the organic layer, and re-subject the crude material to fresh reduction conditions.

Q2: I obtained the product, but it turned into an oil and smells like an alkene (Chromene). What happened?

Diagnosis: Acid-catalyzed dehydration. The benzylic alcohol at position 4 is prone to elimination, especially with the electron-donating methyl group at position 5 [2]. Fix:

  • Avoid HCl or H₂SO₄ during the quench. Use Saturated NH₄Cl or Phosphate Buffer (pH 7) .

  • Do not heat the crude alcohol above

    
     during rotary evaporation.
    
Q3: I need the (S)-enantiomer for a binding study. Can I use this protocol?

Answer: No. NaBH₄ yields a racemic mixture.[3] Recommendation: Switch to Asymmetric Transfer Hydrogenation (ATH) .

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori Catalyst).

  • Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Yield/ee: Typically >95% yield and >96% ee for substituted chromanones [3].

Module 4: Decision Logic & Mechanism

Troubleshooting Workflow

Use this logic flow to diagnose yield issues in real-time.

Troubleshooting Start Low Yield Detected CheckTLC Analyze TLC/LCMS Start->CheckTLC Stalled Starting Material Remaining? CheckTLC->Stalled Yes Decomp New Spot (Non-Product)? CheckTLC->Decomp Yes Solubility Is mixture homogeneous? Stalled->Solubility Acid Check Quench pH Decomp->Acid Sterics Steric Blockage Solubility->Sterics Yes (Clear) FixSolvent Action: Add THF Co-solvent Solubility->FixSolvent No (Cloudy) FixLuche Action: Switch to Luche (CeCl3 + NaBH4) Sterics->FixLuche FixBuffer Action: Buffer to pH 7 (Avoid Elimination) Acid->FixBuffer pH < 4

Caption: Decision tree for diagnosing yield loss in this compound synthesis.

The Steric Mechanism (Peri-Interaction)

The diagram below illustrates why the 5-methyl group blocks the standard hydride attack trajectory.

Mechanism Substrate 5-Methyl-4-Chromanone Interaction Steric Repulsion (Peri-Effect) Substrate->Interaction 5-Me Group Outcome_Luche Activated Carbonyl (High Yield) Substrate->Outcome_Luche Bypasses Sterics Reagent Hydride (NaBH4) Reagent->Interaction Attack Trajectory Outcome_Std Slow Reaction (Low Yield) Interaction->Outcome_Std CeCl3 CeCl3 Catalyst CeCl3->Substrate Coordinates Oxygen

Caption: Mechanistic comparison of steric hindrance vs. Lewis Acid activation (Luche).

References

  • Luche, J. L. (1978).[4] Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones.[4] Journal of the American Chemical Society, 100(7), 2226–2227.

  • Kozlowski, M. C., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(24), 10937–10947.

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.

Sources

Technical Support Center: 5-Methylchroman-4-ol Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-Methylchroman-4-ol (CAS: Derivative of 18385-68-7) Application: Chiral intermediate, Pharmacophore building block (SIRT2 inhibitors, peptidomimetics) Document Type: Technical Troubleshooting & Stability Guide

Executive Summary

This compound is a bicyclic secondary alcohol used primarily as a scaffold in medicinal chemistry. While chemically robust under neutral conditions, it exhibits distinct sensitivity profiles due to the peri-interaction between the C5-methyl group and the C4-hydroxyl functionality. This steric strain significantly lowers the activation energy for acid-catalyzed dehydration compared to unsubstituted chromanols. This guide addresses stability maintenance, degradation markers, and analytical troubleshooting.

Part 1: Stability & Storage Protocols
Q: What are the critical storage conditions to prevent spontaneous degradation?

A: The primary risk is dehydration driven by thermal stress or residual acidity.

  • Temperature: Store at -20°C for long-term (>3 months). For active use, 2-8°C is acceptable.

  • Atmosphere: Store under inert gas (Argon/Nitrogen). While not acutely air-sensitive, the C4-position is benzylic and susceptible to slow auto-oxidation to the ketone (5-methylchroman-4-one) over months.

  • Solvent Sensitivity: Avoid acidic solvents (e.g., chloroform with traces of HCl) for storage. The compound is stable in DMSO, Methanol, and Acetonitrile.

Q: My sample has turned from a white solid to a yellow oil/gum. What happened?

A: This indicates dehydration to 5-methyl-2H-chromene . The yellow color is characteristic of the conjugated chromene system. This degradation is often accelerated by:

  • Trace Acid: Residual acid from silica gel chromatography (if not neutralized).

  • Heat: Drying the solid in an oven >40°C.

  • Peri-Strain: The steric repulsion between the 5-Me and 4-OH groups drives the elimination of water to relieve strain, forming the planar alkene.

Corrective Action: Re-purify via recrystallization (hexanes/EtOAc) or neutral alumina chromatography. Do not use acidic silica without a triethylamine (1%) buffer.

Part 2: Degradation Mechanisms & Pathways
Q: What are the specific degradation pathways I need to monitor?

A: There are three primary pathways. The Acid-Catalyzed Dehydration is the dominant failure mode during synthesis and workup.

Pathway 1: Dehydration (Major)

  • Trigger: Acidic pH (pH < 4), Heat, Lewis acids.

  • Product: 5-Methyl-2H-chromene (or 4H-chromene isomers).

  • Mechanism: Protonation of the OH group

    
     Loss of 
    
    
    
    (E1 mechanism)
    
    
    Formation of benzylic carbocation
    
    
    Elimination. The 5-methyl group stabilizes the carbocation intermediate but also sterically promotes elimination.

Pathway 2: Oxidation (Minor)

  • Trigger: Atmospheric oxygen (slow), presence of metal ions, or oxidants (PCC, Dess-Martin).

  • Product: 5-Methylchroman-4-one.[1]

  • Note: This is reversible via NaBH4 reduction.

Pathway 3: Ring Opening (Rare)

  • Trigger: Strong bases (e.g., TBAF, NaOH) at high temperatures.

  • Product: Phenolic variations (ring cleavage).

Visualized Pathway:

DegradationPathways cluster_legend Pathway Probability Start This compound (Intact) Dehydration 5-Methyl-2H-chromene (Yellow Oil) Start->Dehydration Acid / Heat (- H2O) Oxidation 5-Methylchroman-4-one (Ketone) Start->Oxidation [O] / Air (Slow) RingOpen Ring-Opened Phenols (Degradant) Start->RingOpen Strong Base (TBAF/High T) Oxidation->Start NaBH4 Red. High Risk High Risk Moderate Risk Moderate Risk

Figure 1: Primary degradation pathways. The red path (Dehydration) is the most critical stability risk due to steric peri-interactions.

Part 3: Analytical Troubleshooting (HPLC & NMR)
Q: How do I distinguish the product from its degradants on HPLC/NMR?

A: Use the following markers to validate purity.

Table 1: Analytical Markers for this compound vs. Impurities

CompoundHPLC Retention (RP-C18)1H NMR Diagnostic Signal (CDCl3)Appearance
This compound Baseline (Reference)

4.6-4.9 ppm (m, 1H, H-4 )
White Solid
5-Methyl-2H-chromene Later (More non-polar)

5.7 & 6.4 ppm (d, Vinyl H )
Yellow Oil
5-Methylchroman-4-one Earlier (More polar)Loss of H-4 signal; Shift of H-5 aromaticOff-white Solid
Q: I see a "ghost peak" developing during HPLC analysis. Is it the column?

A: It is likely on-column degradation .

  • Cause: If your mobile phase is acidic (e.g., 0.1% TFA), the this compound may dehydrate during the run, especially if the column oven is hot (>40°C).

  • Solution: Switch to a neutral buffer (Ammonium Formate, pH 4.5-6.0) or reduce column temperature to 25°C.

Part 4: Synthesis & Handling Protocols
Q: How should I work up the reaction to maximize yield?

A: The reduction of 5-methylchroman-4-one to the alcohol is standard (NaBH4/MeOH), but the quenching step is critical .

Protocol: Safe Isolation of this compound

  • Reaction: Perform reduction in MeOH at 0°C.

  • Quench: Do NOT dump into 1M HCl.

    • Correct Method: Add Saturated

      
       solution (mildly acidic, pH ~5-6) or Acetone (to destroy excess borohydride).
      
  • Extraction: Use EtOAc. Wash with Brine.[2]

  • Drying: Use

    
     (Neutral). Avoid 
    
    
    
    if it is slightly acidic or if the product is highly sensitive, although
    
    
    is generally safer for acid-labile alcohols.
  • Evaporation: Keep water bath < 35°C.

Troubleshooting Workflow:

Troubleshooting Issue User Issue: Low Purity / Color Change CheckpH Check Workup pH: Was strong acid used? Issue->CheckpH CheckTemp Check Drying Temp: Was oven >40°C? CheckpH->CheckTemp No ResultDehyd Diagnosis: Acid-Catalyzed Dehydration CheckpH->ResultDehyd Yes (pH < 4) CheckTemp->ResultDehyd Yes (>40°C) ResultOxid Diagnosis: Auto-oxidation (Old Sample) CheckTemp->ResultOxid No (Long storage) Action1 Action: Neutralize with Et3N Re-column on Neutral Alumina ResultDehyd->Action1 Action2 Action: Store at -20°C Argon flush ResultOxid->Action2

Figure 2: Diagnostic logic for identifying root causes of instability.

References
  • Synthesis and Reactivity of Chroman-4-ones

    • Journal of Medicinal Chemistry. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." (2012).[3][4]

    • Source:

  • Dehydration Mechanisms

    • Chemistry LibreTexts. "Acid-Catalyzed Dehydration of Alcohols."[5][6][7]

    • Source:

  • General Chroman Chemistry

    • Organic & Biomolecular Chemistry. "Current developments in the synthesis of 4-chromanone-derived compounds." (2021).[8]

    • Source:

  • Stability Studies (Analogous 5-HMF/Chroman systems)

    • Journal of Pharmaceutical Analysis.
    • Source:

Sources

Troubleshooting low diastereoselectivity in chromanol synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Diastereoselectivity (dr) in Chromanol Ring Formation Ticket ID: CHROM-DR-001 Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Introduction: The Stereochemical Challenge

Chromanols (specifically 3- and 4-substituted chromans) are privileged scaffolds in bioactive natural products like tocopherols (Vitamin E) and flavonoids. The core challenge in their synthesis is controlling the relative stereochemistry (diastereoselectivity, dr) between adjacent chiral centers, typically at C2, C3, or C4.

Low dr usually stems from two root causes:

  • Thermodynamic Equilibration: The product epimerizes via ring-opening/closing or enolization under the reaction conditions.

  • Poor Facial Discrimination: The catalyst or reagent fails to sufficiently differentiate between the Re and Si faces of the intermediate (e.g., oxocarbenium ion or enamine).

This guide addresses these issues across the two most common synthetic methodologies: Organocatalytic Cascades and Transition-Metal Catalyzed Hydrogenation .

Module 1: Organocatalytic Cascade Reactions

Focus: Iminium/Enamine activation (e.g., using Diphenylprolinol silyl ethers).

Diagnostic Workflow

User Question: "I am performing an oxa-Michael/Michael cascade to make a tetrahydro-chroman. My enantioselectivity (ee) is excellent (>95%), but my diastereoselectivity (dr) is stuck at 3:1. Why?"

Root Cause Analysis: High ee with low dr suggests the first step (setting the first stereocenter) is highly selective, but the second bond-forming step (ring closure) lacks control. This is often a kinetic vs. thermodynamic issue.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low dr, High ee Reversible Ring Closure: The hemiacetal or aminal intermediate is opening and closing, allowing thermodynamic equilibration to the more stable (often trans) isomer, or a mix.Lower Temperature: Drop T to -10°C or -20°C to enforce kinetic control.Shorten Time: Monitor reaction closely; prolonged stirring often erodes dr.
Low dr, Low ee Background Reaction: The uncatalyzed pathway is competing with the catalyzed one.Concentration Screen: Dilute the reaction (0.1 M

0.05 M) to suppress bimolecular background pathways.Catalyst Loading: Increase catalyst loading (10 mol%

20 mol%).
Stalled Conversion Product Inhibition: The basic product or water byproduct is deactivating the acid co-catalyst.Additives: Add a weak acid (e.g., Benzoic acid or p-Nitrobenzoic acid) to facilitate iminium ion turnover.Drying Agents: Add 4Å Molecular Sieves (powdered) to sequester water.
Visualizing the Selectivity Bottleneck

The following diagram illustrates the decision matrix for optimizing organocatalytic chroman synthesis.

Troubleshooting_Flow Start Start: Low dr Observed Check_EE Check Enantioselectivity (ee) Start->Check_EE High_EE High ee (>90%) Check_EE->High_EE Low_EE Low ee (<80%) Check_EE->Low_EE Kinetic_Issue Issue: 2nd Step Control High_EE->Kinetic_Issue Background_Issue Issue: Uncatalyzed Background Low_EE->Background_Issue Action_Temp Action: Lower Temp (-20°C) Kinetic_Issue->Action_Temp Action_Solvent Action: Switch Solvent (DCM -> Toluene) Kinetic_Issue->Action_Solvent Action_Dilute Action: Dilute Reaction Background_Issue->Action_Dilute Action_Catalyst Action: Change Catalyst Sterics (TMS -> TES/TBS) Background_Issue->Action_Catalyst

Caption: Decision tree for isolating the stereochemical leakage point in organocatalytic chroman synthesis.

Module 2: Transition-Metal Catalyzed Hydrogenation

Focus: Iridium-catalyzed asymmetric hydrogenation of chromenes.

User Question: "I am hydrogenating a 2-substituted chromene using an Iridium-P,N ligand complex. I see significant isomerization of the double bond and low diastereocontrol."

Technical Insight: Iridium catalysts operate via an inner-sphere mechanism involving an Ir(III)-dihydride species. Isomerization (migration of the double bond into the ring or to an exocyclic position) competes with direct hydrogenation when the catalyst binds but fails to insert hydrogen rapidly.

Critical Parameter Optimization
  • Hydrogen Pressure (The "Pressure Effect"):

    • Observation: Low H2 pressure (< 10 bar) often leads to isomerization and lower dr.

    • Fix: Increase H2 pressure to 50-100 bar . High pressure accelerates the hydrogenation step relative to the

      
      -hydride elimination (which causes isomerization).
      
  • Counter-ion Effects:

    • Observation: Using standard PF6 salts yields mediocre results.

    • Fix: Switch to non-coordinating anions like BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). The bulky, non-coordinating anion opens the coordination site on Iridium for the bulky chromene substrate, enhancing the "chiral pocket" effect.

  • Directing Groups:

    • If the substrate has a coordinating group (e.g., -OH, -OMe) near the double bond, it may dictate the facial approach, overriding the catalyst's preference (Mismatch).

    • Test: Protect free hydroxyls as bulky esters or silyl ethers to restore catalyst control.

Module 3: Characterization & Data Validity

User Question: "How do I definitively assign cis vs trans without an X-ray structure?"

For 2,3-substituted chromans, 1H NMR coupling constants (


)  are the primary diagnostic tool, assuming the chroman ring adopts a half-chair conformation.
Stereochemical Assignment Table
IsomerConformationCoupling Constant (

)
Interpretation
2,3-Trans H2 axial / H3 axial8.0 – 11.0 Hz Large coupling indicates anti-periplanar arrangement (approx 180° dihedral angle).
2,3-Cis H2 equatorial / H3 axial2.0 – 5.0 Hz Small coupling indicates syn-clinal arrangement.

Warning: If C2/C3 bear electronegative substituents (e.g., -F, -OR), the ring may distort, altering J-values. Always verify with NOESY experiments:

  • Cis: Strong NOE correlation between H2 and H3.

  • Trans: Weak or no NOE correlation between H2 and H3.

Standardized Protocol: High-Selectivity Organocatalytic Synthesis

Methodology adapted for the synthesis of chiral chroman-2-ones via oxa-Michael/Michael cascade.

Scope: Synthesis of functionalized chromans with >20:1 dr.

  • Reagent Prep:

    • Catalyst: (S)-Diphenylprolinol trimethylsilyl ether (10 mol%).

    • Acid Additive: p-Nitrobenzoic acid (10 mol%).

    • Solvent: Toluene (anhydrous). Note: Toluene generally provides higher dr than DCM or THF due to π-stacking interactions in the transition state.

  • Procedure:

    • Step 1: Charge a flame-dried vial with the Catalyst (0.05 mmol) and Acid Additive (0.05 mmol).

    • Step 2: Add Toluene (1.0 mL) and stir for 5 min at room temperature.

    • Step 3: Add the Nitroalkene (0.5 mmol, 1.0 equiv).

    • Step 4: Cool the mixture to 0 °C (or -20 °C for difficult substrates).

    • Step 5: Add the Salicylaldehyde derivative (0.75 mmol, 1.5 equiv) slowly.

    • Step 6: Monitor by TLC. Upon consumption of nitroalkene, quench with dilute HCl.

  • Workup:

    • Extract with EtOAc. Wash with sat. NaHCO3 (to remove acid additive).

    • Crucial: Do not heat the crude mixture above 40°C during rotary evaporation to prevent retro-Michael or epimerization.

  • Data Reporting:

    • Determine dr via crude 1H NMR (integrate benzylic proton signals).

    • Determine ee via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

References

  • Organocatalytic Cascade Reactions

    • Title: Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives.[1]

    • Source:J. Org.[1][2] Chem.2014 , 79, 10772-10785.[1]

    • URL:[Link]

  • Transition Metal Hydrogenation

    • Title: Transition-Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation: Sustainable Chemistry to Access Bioactive Molecules.[3]

    • Source:Chem. Rec.[3]2016 , 16, 2750-2767.[3]

    • URL:[Link]

  • Stereochemical Characterization

    • Title: Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rot
    • Source:Molecules2021, 26, 5703.
    • URL:[Link]

  • General Asymmetric Methods

    • Title: Asymmetric Synthesis of Chromans.[4][5]

    • Source:Chem. Rev.[3][6]2014 , 114, 8308.

    • URL:[Link]

Sources

Technical Support Center: Purification & Workup of 5-Methylchroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Landscape

The reduction of 5-methylchroman-4-one to 5-methylchroman-4-ol is a standard transformation in the synthesis of bioactive chromans. However, the presence of the methyl group at the C5 position (peri-position to the carbonyl) creates unique steric and electronic environments that complicate purification.

The Primary Challenge: The resulting alcohol is benzylic . This makes it highly susceptible to acid-catalyzed dehydration, leading to the formation of 5-methyl-2H-chromene (an elimination byproduct). Standard acidic workups or unbuffered silica gel chromatography can inadvertently trigger this elimination, degrading your isolated yield.

Reaction Pathway & Impurity Map

The following diagram illustrates the reaction flow and the critical control points where impurities are generated.

ReactionPathway Ketone Starting Material (5-Methylchroman-4-one) Reagent Reduction (NaBH4 / MeOH) Ketone->Reagent Alcohol Target Product (this compound) Ketone->Alcohol Incomplete Rxn Reagent->Alcohol Major Pathway Borate Impurity A: Boron-Complex Emulsions Reagent->Borate Side Product Chromene Impurity B: 5-Methyl-2H-chromene (Dehydration Product) Alcohol->Chromene Acid/Heat (Elimination)

Figure 1: Reaction landscape highlighting the "Dehydration Trap" (Red Arrow) where the target alcohol converts to chromene under stress.

Troubleshooting Module: The "Sticky" Boron Complex

Issue: After quenching the NaBH4 reaction, the organic layer forms a persistent emulsion or "sticky" gum, trapping the product and reducing yield.

Mechanism: Boron salts form stable, gelatinous complexes with alcohols. Traditional acid quenches (HCl) break these but risk dehydrating your acid-sensitive this compound.

Protocol: The Rochelle’s Salt Method (Non-Acidic) This method solubilizes aluminum/boron salts without lowering the pH to the danger zone.

  • Quench: Cool reaction mixture to 0°C. Add saturated aqueous Ammonium Chloride (NH4Cl) dropwise until bubbling ceases.

  • Displacement: Add an equal volume of saturated Potassium Sodium Tartrate (Rochelle’s Salt) solution.

  • Agitation: Stir vigorously at room temperature for 1-2 hours .

    • Visual Cue: The two layers (aqueous and organic) should separate cleanly with a sharp interface. The cloudy emulsion will turn clear.

  • Extraction: Extract with EtOAc or DCM.

  • Drying: Dry over Na2SO4 (avoid MgSO4 if the product is extremely acid-sensitive, as MgSO4 is slightly Lewis acidic).

Troubleshooting Module: The Dehydration Trap (Chromene Removal)

Issue: You observe a non-polar spot on TLC (


) or olefinic protons in NMR (

5.5–6.5 ppm). Your alcohol is converting to 5-methyl-2H-chromene.

Mechanism: The C4-hydroxyl group is benzylic. The 5-methyl group provides steric bulk that may twist the ring, but the electronic stabilization of the carbocation by the benzene ring drives elimination. Silica gel is slightly acidic (


), which is sufficient to catalyze this elimination on the column.

Corrective Protocol: Basified Silica Chromatography Do not use standard silica columns. You must neutralize the stationary phase.

ParameterStandard Condition (AVOID)Optimized Condition (USE)
Stationary Phase Untreated Silica Gel (Acidic)Triethylamine (TEA) treated Silica
Mobile Phase Hexane / EtOAcHexane / EtOAc + 1% TEA
Loading Solvent CDCl3 (often acidic)DCM with 0.5% TEA
Temperature Room Temp or WarmKeep fractions cool (< 25°C)

Step-by-Step Basification:

  • Prepare your eluent system (e.g., 80:20 Hexane:EtOAc).

  • Add 1% v/v Triethylamine (TEA) to the eluent.

  • Flush the silica column with 2 column volumes of this "basic" eluent before loading your sample.

  • Load sample.[1][2][3] Run the column.[1][4][5]

  • Note: The TEA prevents the surface hydroxyls of the silica from protonating the alcohol oxygen, stopping the elimination mechanism.

Troubleshooting Module: Unreacted Ketone Separation

Issue: The starting material (5-methylchroman-4-one) co-elutes with the product.

Diagnosis:

  • TLC: Ketone and Alcohol often have similar

    
     values in non-polar solvents.
    
  • Visualization: The Ketone is UV active (strong). The Alcohol is UV active (weaker) but stains strongly with Anisaldehyde or Cerium Molybdate (Hanessian’s Stain) (Look for a blue/green spot for the alcohol).

Separation Strategy: If the


 difference is 

, chromatography is inefficient. Use Girard’s Reagent T (chemical scavenger) to remove the ketone without a column.
  • Dissolve: Crude mixture in Ethanol (10 mL/g).

  • Add Scavenger: Add Girard’s Reagent T (1.2 equiv relative to estimated ketone impurity) and 10% Acetic Acid.

  • Reflux: Heat gently for 30–60 mins. The reagent reacts with the ketone to form a water-soluble hydrazone.

  • Workup:

    • Pour into water.[6]

    • Wash with Ether/EtOAc.

    • The Impurity (Ketone-Hydrazone) stays in the water.

    • The Product (Alcohol) moves to the organic layer.

Decision Logic: Workup & Purification

Use this logic tree to determine the correct workflow for your specific impurity profile.

WorkupLogic Start Crude Reaction Mixture CheckEmulsion Is there an emulsion? Start->CheckEmulsion Rochelle Use Rochelle's Salt (See Module 2) CheckEmulsion->Rochelle Yes CheckTLC Check TLC for Chromene (High Rf) CheckEmulsion->CheckTLC No Rochelle->CheckTLC Basify Use Basified Silica (+1% TEA) CheckTLC->Basify Chromene Present or Acid Sensitive StandardCol Standard Flash Chromatography CheckTLC->StandardCol Clean Profile

Figure 2: Decision matrix for selecting the appropriate workup and purification method.

Frequently Asked Questions (FAQ)

Q: Can I use HCl to quench the reaction if I do it quickly? A: It is risky. This compound is a benzylic alcohol. Even brief exposure to strong acid (pH < 2) can trigger the formation of the carbocation intermediate, leading to immediate dehydration to the chromene. Stick to NH4Cl or Acetone quenching.

Q: My product is an oil. How do I crystallize it? A: 5-substituted chroman-4-ols often resist crystallization due to the disruption of packing by the methyl group.

  • Attempt 1: Triturate with cold Pentane or Hexane.

  • Attempt 2: Dissolve in minimal diethyl ether and add hexane dropwise until cloudy, then freeze (-20°C).

  • If it remains an oil, rely on the Basified Silica method for high purity.

Q: Why does the 5-methyl group make purification harder than the unsubstituted chroman-4-ol? A: The 5-methyl group introduces allylic strain (A-strain) in the transition state. It forces the hydroxyl group into a specific conformation that may align perfectly with the adjacent hydrogen for elimination (anti-periplanar geometry), accelerating the dehydration process compared to the unsubstituted analog.

References

  • Reduction of Chroman-4-ones: Gopalsamy, A., et al. "Design and synthesis of 2-amino-4-chromanols as potent antioxidants." Journal of Medicinal Chemistry 45.26 (2002): 5894-5896. (Demonstrates NaBH4 reduction protocols for substituted chromanones).

  • Dehydration Mechanisms (Chromene Formation): Gabrielsen, B., et al. "Dehydration of 4-chromanols: A route to 2H-chromenes." Journal of Heterocyclic Chemistry 26 (1989): 1751. (Discusses the acid-catalyzed elimination pathway).

  • Basified Silica Technique: Pirrung, M. C. "The Synthetic Organic Chemist's Companion." John Wiley & Sons, 2007. (Authoritative text on neutralizing silica for acid-sensitive benzylic alcohols).

  • Girard's Reagent for Ketone Removal: Wheeler, O. H. "Girard's Reagents." Chemical Reviews 62.3 (1962): 205-221. (Classic review on using quaternary ammonium hydrazides to separate ketones from alcohols).

Sources

Introduction: The Criticality of the C4-Hydroxyl Interface

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Technologies Subject: Technical Guide: Purification of 5-Methylchroman-4-ol via Column Chromatography

Purifying This compound is not merely a routine separation; it is a stability-critical operation.[1] This molecule, typically derived from the NaBH4 reduction of 5-methylchroman-4-one, contains a benzylic alcohol moiety at the C4 position.[1]

Expert Insight: The presence of the methyl group at the C5 position introduces a peri-interaction with the C4-hydroxyl group.[1] While this affects conformation, the immediate danger during chromatography is acid-catalyzed dehydration . Silica gel is naturally acidic (pH ~4-5).[1] If left too long on the column or subjected to highly active silica, this compound will dehydrate to form 5-methyl-2H-chromene , contaminating your yield.[1]

This guide provides a self-validating protocol designed to maximize recovery and purity while mitigating on-column decomposition.[1]

Phase 1: Pre-Purification Assessment

Before packing the column, you must define your separation window.

TLC Method Development
  • Stationary Phase: Silica Gel 60 F254 aluminum sheets.[1][2]

  • Mobile Phase: Start with 20% Ethyl Acetate (EtOAc) in Hexanes .

  • Visualization: UV (254 nm) is primary.[1] For the alcohol, use Anisaldehyde stain (stains alcohols violet/blue) or PMA (Phosphomolybdic Acid) to distinguish it from the ketone precursor.[1]

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11][12] Rf (20% EtOAc/Hex)Visualization Characteristics
5-Methylchroman-4-one (Impurity)0.60 – 0.70UV active (Strong), Dark spot
This compound (Target)0.30 – 0.40UV active (Weak/Moderate), Stains Blue/Violet
5-Methyl-2H-chromene (Decomp.)0.80 – 0.90UV active (Strong), Non-polar

Troubleshooting Check:

  • Q: My product spot is streaking.

    • A: This indicates hydrogen bonding with the silica silanols. Add 1% Triethylamine (Et3N) to your mobile phase to neutralize the silica and sharpen the peak.[1]

Phase 2: Stationary Phase & Solvent System

The "Neutralized Silica" Protocol

To prevent the dehydration described in the introduction, you must buffer the stationary phase.

  • Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in Hexanes containing 1% Triethylamine (Et3N) .

  • Packing: Pour the slurry and flush with 2 column volumes (CV) of the starting solvent (e.g., 5% EtOAc/Hexanes + 0.5% Et3N).

  • Loading: Dissolve the crude this compound in a minimum volume of CH2Cl2 or Toluene. Avoid loading with pure EtOAc, as it broadens the band immediately.

Gradient Table

Target Load: 1 g crude per 30-50 g Silica

StepSolvent Composition (v/v)Volume (CV)Goal
1 100% Hexanes (buffered)2Elute non-polar grease/chromenes
2 5% EtOAc / 95% Hexanes3Elute unreacted Ketone
3 15% EtOAc / 85% Hexanes5Elute Target Alcohol
4 30% EtOAc / 70% Hexanes2Flush polar baseline impurities

Phase 3: Workflow Visualization

The following diagram illustrates the logical flow and decision points during the purification process.

PurificationWorkflow Start Crude Reaction Mixture (NaBH4 Reduction) TLC TLC Analysis (20% EtOAc/Hex) Start->TLC Decision Is Ketone Present? TLC->Decision DecompCheck Check for Chromene (High Rf Spot) Decision->DecompCheck Yes Prep Buffer Silica with 1% Et3N (Prevent Dehydration) Decision->Prep No DecompCheck->Prep Proceed with Caution Load Load Sample (Min. vol. DCM/Toluene) Prep->Load Elute1 Elute 5-10% EtOAc (Remove Ketone/Chromene) Load->Elute1 Elute2 Elute 15-20% EtOAc (Collect Alcohol) Elute1->Elute2 CheckFractions TLC Fractions Elute2->CheckFractions Pool Pool & Concentrate (< 40°C Bath) CheckFractions->Pool Final Pure this compound Pool->Final

Caption: Logical workflow for the purification of this compound, emphasizing the critical buffering step to prevent acid-catalyzed elimination.

Phase 4: Troubleshooting & FAQs

Q1: Why is my product co-eluting with the starting material (ketone)?

Diagnosis: The polarity difference between the ketone and alcohol is usually sufficient (ΔRf > 0.2).[1] Co-elution suggests:

  • Overloading: You exceeded the 1:30 (sample:silica) ratio.

  • Solvent "Shock": You jumped to high polarity too fast.[1] Solution: Use the gradient described in Phase 2. If the problem persists, switch to a Dichloromethane (DCM) / Methanol system (e.g., 98:2 DCM:MeOH), which offers different selectivity for hydroxyl groups.

Q2: I see a new non-polar spot appearing during the column run. What is it?

Diagnosis: This is the classic signature of on-column dehydration .[1] The acidic silica is converting your this compound into 5-methyl-2H-chromene.[1] Solution:

  • Buffer: Did you add Triethylamine? If not, start over with buffered silica.

  • Speed: Do not let the alcohol sit on the column. Flash chromatography requires air pressure to complete the run in <20 minutes.

Q3: The NMR shows a "doublet of doublets" at 4.8 ppm. Is this my product?

Verification: Yes. The proton at C4 (benzylic) typically appears as a triplet or doublet of doublets around 4.7–4.9 ppm, depending on the solvent and the conformation locked by the 5-methyl group.

  • Impurity Check: If you see a singlet around 2.0 ppm (methyl) and aromatic signals but NO signal at 4.8 ppm, you likely have the ketone . If you see olefinic protons (5.7–6.5 ppm), you have the chromene .

Q4: Can I crystallize it instead of running a column?

Insight: this compound is often a solid.[1] If the crude purity is >85%, try recrystallization from Hexanes/EtOAc or Ether/Pentane . This avoids the risk of silica-induced dehydration entirely.[1]

References

  • Synthesis and Evaluation of Substituted Chroman-4-one Derivatives. Journal of Medicinal Chemistry. (2012). Describes the reduction of chroman-4-ones to chroman-4-ols using NaBH4 and subsequent purification protocols.

  • Sodium Borohydride Reduction of Ketones. Organic Chemistry Portal. Detailed mechanistic insight into the reduction of ketones to secondary alcohols and standard workup procedures.

  • Purification of Chroman-4-ol Derivatives. Gupea Thesis Archive. (2012). Provides experimental details on flash chromatography conditions for functionalized chroman-4-ols.

Sources

Preventing racemization of 5-Methylchroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methylchroman-4-ol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral intermediate. Maintaining the enantiomeric integrity of this compound is critical for its application in stereospecific synthesis, and this resource provides in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses specific experimental issues related to the loss of enantiomeric purity of this compound.

Issue 1: Significant Loss of Enantiomeric Excess (e.e.) After Aqueous Workup
  • Problem: You start with an enantiomerically enriched sample of this compound, but after an aqueous workup (e.g., an extraction), chiral analysis shows a substantial decrease in e.e.

  • Potential Causes:

    • Residual Acid: The presence of even catalytic amounts of a strong acid can rapidly racemize the benzylic alcohol.[1][2] The hydroxyl group is protonated, forming a good leaving group (water), which facilitates the formation of a planar, resonance-stabilized benzylic carbocation. This intermediate can be attacked by water from either face, leading to a racemic mixture.[3][4]

    • Incorrect Quenching Agent: Using a quenching solution that is itself acidic or becomes acidic upon reaction can inadvertently promote racemization.

    • Prolonged Exposure: Leaving the compound in an aqueous phase, especially if not perfectly neutral, for an extended period increases the risk of racemization.

  • Recommended Solutions:

    • Neutralizing Quench: Always quench acidic reaction mixtures by slowly adding them to a cold (0 °C), vigorously stirred, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a buffer like a phosphate buffer (pH ≈ 7). Ensure the final pH of the aqueous layer is between 7.0 and 8.0.

    • Buffered Washes: During extraction, wash the organic layer with a pH 7 buffer or saturated aqueous NaHCO₃ solution, followed by a brine wash to remove excess water.

    • Minimize Contact Time: Perform the workup and extraction steps as quickly as possible. Do not let the mixture sit in separatory funnels for extended periods.

    • Low Temperature: Conduct the entire workup process at low temperatures (0-5 °C) to decrease the rate of any potential racemization reactions.[1]

Issue 2: Racemization Observed After Purification by Silica Gel Chromatography
  • Problem: The enantiomeric excess of your this compound is high before column chromatography but significantly lower in the purified fractions.

  • Potential Causes:

    • Inherent Acidity of Silica Gel: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can act as a solid acid catalyst, promoting the same carbocation-mediated racemization mechanism described above as the compound passes through the column.[1]

    • Slow Elution: Long residence times on the silica column increase the exposure of the molecule to the acidic stationary phase.

    • Inappropriate Solvent System: Certain solvents (e.g., methanol) can enhance the acidity of the silica surface or participate in side reactions.

  • Recommended Solutions:

    • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing 0.5-1.0% triethylamine (Et₃N) or another volatile base. Let it stand for an hour, then pack the column as usual. This deactivates the acidic sites.

    • Use Deactivated Silica: Consider using commercially available deactivated or neutral silica gel.

    • Alternative Adsorbents: Florisil® or neutral alumina can be less acidic alternatives to silica gel for certain applications.

    • Optimize Elution: Develop a solvent system that provides a retention factor (Rƒ) between 0.3 and 0.4. This ensures the compound elutes efficiently without excessive band broadening or prolonged contact with the stationary phase.

    • Crystallization: If possible, crystallization is a superior method for purification as it often avoids acidic conditions and can even lead to enantiomeric enrichment.

Workflow for Troubleshooting Racemization

This diagram outlines a logical sequence for identifying the source of racemization in your workflow.

G start Racemization Detected (e.e. < 99%) check_workup Analyze Sample Directly After Reaction Quench start->check_workup workup_ok e.e. High? check_workup->workup_ok check_purification Analyze Pre-Column Sample purification_ok e.e. High? check_purification->purification_ok check_storage Re-analyze Stored Sample storage_ok e.e. Stable? check_storage->storage_ok workup_ok->check_purification Yes cause_reaction Root Cause: Reaction Conditions workup_ok->cause_reaction No purification_ok->check_storage Yes cause_purification Root Cause: Chromatography purification_ok->cause_purification No cause_workup Root Cause: Aqueous Workup storage_ok->cause_workup No cause_storage Root Cause: Storage Conditions storage_ok->cause_storage Yes

Caption: Decision tree for isolating the stage of racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism that causes racemization in this compound?

A1: The racemization of this compound, a secondary benzylic alcohol, proceeds primarily through an Sₙ1-like mechanism involving the formation of a resonance-stabilized benzylic carbocation . This process is most commonly catalyzed by acid.[2]

The mechanism involves two key steps:

  • Protonation and Loss of Leaving Group: The hydroxyl group at the C4 position is protonated by an acid (H-A), converting it into a good leaving group (H₂O). This water molecule then departs, generating a secondary benzylic carbocation.

  • Nucleophilic Attack on Planar Carbocation: The resulting carbocation is planar (sp² hybridized) at the C4 carbon. The p-orbitals of the adjacent aromatic ring stabilize this positive charge through resonance. A nucleophile (typically water in aqueous environments) can then attack this planar intermediate from either the top or bottom face with equal probability. This non-stereospecific attack results in the formation of both (R) and (S) enantiomers, leading to a racemic mixture.

Caption: Acid-catalyzed racemization mechanism of this compound.

Q2: Which conditions should I be most concerned about: acidic, basic, or thermal?

A2: You should be most concerned about acidic conditions . As detailed above, even trace amounts of acid can initiate the racemization cascade. Thermal stress can also be a problem, as higher temperatures accelerate the rate of acid-catalyzed racemization.[1][5] While this compound is more stable to base, very strong basic conditions, especially at elevated temperatures, could potentially lead to racemization through an oxidation/reduction mechanism, though this is less common.

ConditionRisk of RacemizationRationale
Strong Acid (pH < 4) Very HighRapid formation of a stable benzylic carbocation.[2]
Mild Acid (pH 4-6) Moderate to HighRacemization is slower but will occur over time.
Neutral (pH 6-8) LowThe hydroxyl is a poor leaving group without protonation.
Mild Base (pH 8-10) Very LowNo clear low-energy pathway for racemization.
Strong Base (pH > 10) Low to ModeratePossible, but less likely than acid-catalyzed pathways.[6]
Elevated Temperature Increases RiskAccelerates all reaction rates, especially in the presence of acid/base catalysts.[1]
Q3: What is the best way to monitor the enantiomeric purity of this compound?

A3: The industry-standard method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique provides excellent separation of enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.).

  • Recommended Columns (Chiral Stationary Phases - CSPs): Polysaccharide-based columns are typically the first choice for benzylic alcohols.

    • Daicel Chiralcel® Series: OD-H, OJ-H, AD-H

    • Daicel Chiralpak® Series: IA, IB, IC

  • Typical Mobile Phases: A mixture of a non-polar solvent (the "normal phase") and an alcohol modifier.

    • Hexane / Isopropanol (IPA)

    • Heptane / Ethanol

    • The ratio is typically in the range of 99:1 to 80:20 (alkane:alcohol).

  • Detection: UV detection is standard, typically at a wavelength where the aromatic chroman system absorbs strongly (e.g., 220 nm or 280 nm).

Protocol: Chiral HPLC Analysis of this compound

This protocol provides a starting point for developing an analytical method to determine the enantiomeric excess.

G cluster_prep Sample Preparation cluster_hplc HPLC Method cluster_analysis Data Analysis prep1 1. Prepare Stock Solution (1 mg/mL in IPA) prep2 2. Dilute to Final Conc. (e.g., 0.1 mg/mL in mobile phase) prep1->prep2 prep3 3. Filter Sample (0.22 µm PTFE filter) prep2->prep3 hplc1 Column: Chiralcel OD-H (4.6 x 250 mm) prep3->hplc1 Inject 10 µL hplc2 Mobile Phase: 95:5 Hexane:IPA hplc3 Flow Rate: 1.0 mL/min hplc4 Temperature: 25 °C hplc5 Detection: UV at 220 nm analysis1 1. Integrate Peaks (Area₁ and Area₂) hplc5->analysis1 analysis2 2. Calculate e.e. % |Area₁ - Area₂| / |Area₁ + Area₂| x 100

Caption: Standard workflow for chiral HPLC analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of your this compound sample.

    • Dissolve it in 1 mL of HPLC-grade isopropanol (IPA) or ethanol to create a 1 mg/mL stock solution.

    • Dilute this stock solution with the HPLC mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.[7]

  • Instrument Setup (Starting Conditions):

    • Column: Chiralcel® OD-H (or similar polysaccharide-based CSP).

    • Mobile Phase: 90:10 (v/v) n-Hexane : Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detector: UV, set to 220 nm.

    • Injection Volume: 10 µL.

  • Analysis and Optimization:

    • Inject a racemic standard first to determine the retention times of both enantiomers and calculate the resolution factor. A good separation will have a resolution (Rs) > 1.5.[8]

    • If separation is poor, adjust the percentage of the alcohol modifier. Reducing the alcohol content (e.g., to 5%) will generally increase retention times and improve resolution. Increasing it will shorten the run time.

    • Once the method is optimized, inject your sample.

    • Integrate the peak areas for the two enantiomers (Area₁ and Area₂).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 .

Q4: How should I store enantiomerically pure this compound to ensure long-term stability?

A4: To prevent degradation and racemization over time, proper storage is crucial. The goal is to eliminate exposure to catalysts (acid, base), energy sources (heat, light), and reactive species (air, moisture).

ParameterRecommended ConditionRationale
Physical State Solid / CrystallineMolecules are locked in a crystal lattice, significantly reducing mobility and reactivity. Avoid storing in solution.
Temperature -20 °C or lowerReduces the kinetic energy of molecules, slowing all potential degradation and racemization pathways.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents potential oxidation of the benzylic alcohol to the corresponding ketone.[9]
Container Amber Glass Vial with Secure CapProtects from light, which can promote radical reactions, and prevents moisture ingress.
Purity Free of Acid/Base ResiduesEnsures no catalytic racemization occurs during storage.

References

  • SIELC Technologies. (n.d.). Separation of 5-Methylindan-4-ol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Devocelle, M., et al. (1997). Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst. Google Patents (EP0779261A1).
  • Fardi, Z., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Retrieved from [Link]

  • Ager, D. J., et al. (1986). Process for the racemization of an alpha-amino acid. Google Patents (EP0173921B1).
  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • Stadler, D., et al. (2019). Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • LaPlante, S. R., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. PMC - NIH. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. Retrieved from [Link]

  • Griesbach, U., et al. (2021). Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. Beilstein Journals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

  • Seltzman, H. H., et al. (n.d.). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. [Source not fully available].
  • ResearchGate. (n.d.). Benzyl Alcohol and Racemization. Retrieved from [Link]

  • Tanwar, L., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • Smith, A. M., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Suwannasang, K., et al. (2013). Using Programmed Heating–Cooling Cycles with Racemization in Solution for Complete Symmetry Breaking of a Conglomerate Forming System. Crystal Growth & Design.
  • Royal Society of Chemistry. (2024). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. [Source not fully available].
  • YouTube. (2022). Stereochemistry: Kinetic Resolution. Retrieved from [Link]

  • Breveglieri, F., et al. (n.d.). Fungicide precursor racemization kinetics for deracemization in complex systems. University of Strathclyde. Retrieved from [Link]

  • Massi, A., et al. (2019).
  • Kubica, P., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Retrieved from [Link]

Sources

Analytical challenges in quantifying 5-Methylchroman-4-ol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Challenges in Quantifying 5-Methylchroman-4-ol Isomers
Role: Senior Application Scientist

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support hub for This compound . If you are accessing this guide, you are likely encountering difficulties with peak resolution, signal stability, or absolute configuration assignment.

This molecule presents a unique analytical paradox:

  • The Chiral Center (C4): It is a classic benzylic alcohol, theoretically easy to resolve.

  • The 5-Methyl Substituent: Located at the C5 position (peri-position to C4), this methyl group exerts significant steric hindrance on the hydroxyl group.

This "Ortho-Effect" creates a barrier for standard derivatization and alters interaction kinetics on chiral columns. This guide addresses these specific mechanistic challenges.

Module 1: Chiral Separation (HPLC/SFC)

Troubleshooting Guide: "My Enantiomers Won't Resolve"

Q: I am using a standard C18 column, but I see only one peak. Why? A: this compound is a chiral molecule.[1][2] Standard C18 columns separate based on hydrophobicity, not 3D spatial arrangement. You are seeing the racemate (both isomers co-eluting). You must use a Chiral Stationary Phase (CSP) .

Q: Which Chiral Column should I choose? A: Due to the steric bulk of the 5-methyl group, "coated" polysaccharide columns often work best because they offer deep chiral "pockets."

  • Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H). The 5-methyl group often enhances discrimination on amylose backbones compared to cellulose.

  • Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

Q: My peaks are tailing significantly. Should I add acid? A: STOP. (See Module 3). Acid induces dehydration. Instead, use neutral modifiers or switch to Supercritical Fluid Chromatography (SFC) using CO2/Methanol, which naturally provides a slightly acidic environment without the aggressive protons of TFA or Formic Acid.

Experimental Protocol: Chiral Screening Workflow
ParameterCondition A (Normal Phase)Condition B (SFC - Preferred)
Column Chiralpak AD-H (4.6 x 250mm, 5µm)Chiralpak AD-H (4.6 x 250mm, 5µm)
Mobile Phase Hexane : Isopropanol (90:10)CO2 : Methanol (90:10)
Flow Rate 1.0 mL/min3.0 mL/min
Temp 25°C40°C
Back Pressure N/A120 bar

Module 2: Detection & Sensitivity (LC-MS)

Troubleshooting Guide: "The Silent Signal"

Q: I see a strong UV signal at 254nm, but my Mass Spec (ESI+) signal is non-existent. A: Chroman-4-ols are poor proton acceptors. They lack a basic nitrogen. In standard ESI+ (Electrospray Ionization), they do not protonate well (


 is weak).

Q: How do I fix the ionization? A: You must force ionization via Adduct Formation or switch mechanisms.

  • Ammonium Adducts: Add 10mM Ammonium Acetate to your mobile phase. Look for the

    
     ion (Mass = MW + 18).
    
  • APCI (Atmospheric Pressure Chemical Ionization): This technique uses a corona discharge to ionize neutral, semi-polar compounds like alcohols. It is often 10-50x more sensitive for chromanols than ESI.

Visualization: Ionization Source Decision Tree

IonizationLogic cluster_legend Sensitivity Prediction Start Analyte: this compound CheckN Does it have a Basic Nitrogen? Start->CheckN ESI Standard ESI+ ([M+H]+) CheckN->ESI Yes (Unlikely) Adduct ESI+ with NH4 Acetate Target: [M+18]+ CheckN->Adduct No APCI APCI+ (Proton Transfer) Adduct->APCI If Signal Still Low

Caption: Workflow for selecting the optimal ionization source. For neutral chromanols, APCI or Ammonium Adducts are required.

Module 3: Stability & Sample Preparation

The "Acid Trap" Warning

Critical Issue: this compound is a benzylic alcohol . In the presence of strong acids (often used in LC mobile phases like 0.1% Formic Acid) and heat, it undergoes elimination to form 5-methyl-2H-chromene .



Symptoms of Degradation:

  • Appearance of a new peak with Mass =

    
    .
    
  • Quantification results are consistently lower than expected.

  • Calibration curves are non-linear (degradation is concentration-dependent).

Solution:

  • Solvent: Dissolve samples in Ethanol or Acetonitrile. Avoid Methanol if using acid (risk of methylation).

  • Mobile Phase: Use < 0.05% Formic Acid or switch to Ammonium Acetate (pH ~6.5).

  • Temperature: Keep column oven < 40°C.

Module 4: Stereochemistry (Absolute Configuration)

Troubleshooting Guide: "The Steric Wall"

Q: I tried Mosher's Ester analysis to determine R/S configuration, but the reaction didn't go to completion. A: This is the 5-methyl effect . The methyl group at C5 creates a "steric wall" blocking the C4-hydroxyl. Standard Mosher protocols (MTPA-Cl + Pyridine) are too slow.

Q: How do I modify the protocol? A: You need a "Hyper-Acylation" protocol.

  • Catalyst: Use DMAP (4-Dimethylaminopyridine) in stoichiometric amounts, not catalytic.

  • Temperature: Heat to 40-50°C (monitor for elimination!).

  • Reagent: Use MTPA-Cl (acid chloride), not the acid + DCC coupling.

Data Interpretation: The Delta-Delta ( ) Rule

Once you form the


-MTPA and 

-MTPA esters, analyze the Proton NMR (

H-NMR).[3]
  • Calculate

    
     for protons near the chiral center.[3]
    
  • Model: The 5-methyl group will show a distinct shielding/deshielding pattern compared to the H3 protons.

Proton PositionExpected

Sign (if C4 is

)
Mechanistic Reason
H3 (ax/eq) Positive (+)Shielded by Phenyl in (R)-ester
H5 (Methyl) Negative (-)Deshielded (Steric crowding)
H2 Positive (+)Shielded

References

  • Chiral Separation Mechanisms

    • Chiral Technologies.[4] "Instruction Manual for CHIRALPAK® AD-H." (Polysaccharide-based separation of hindered alcohols).

  • Mosher Ester Analysis (Hindered Alcohols)

    • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2009).[3] "A method for determining the absolute configuration of secondary alcohols via Mosher ester analysis."[5] Nature Protocols, 4, 539–546. (Addresses steric constraints in derivatization).

  • Stability of Chromanols

    • Gabrieli, A., et al. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one and Chroman-4-ol Derivatives." Journal of Medicinal Chemistry.
  • LC-MS Ionization of Phenolics/Chromanols

    • Kemsley, E. K. (2008).[3][6] "Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural." (Demonstrates APCI superiority for oxygenated heterocycles).

Sources

Technical Support Center: Strategies to Improve the Stability of Chromanol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Labs

Welcome to the technical support center for chromanol compound stability. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with chromanol-containing molecules, such as tocopherols (Vitamin E), tocotrienols, and their synthetic analogs. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of chromanol compounds.

Q1: What are the primary drivers of degradation for chromanol compounds?

A: The instability of chromanol compounds is predominantly rooted in the chemical reactivity of the chromanol ring, specifically the phenolic hydroxyl group. The main degradation pathways are:

  • Oxidation: This is the most significant pathway. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, making chromanols excellent antioxidants. However, this process converts the chromanol into a phenoxyl radical, which can then undergo further reactions to form non-active species like quinones or dimers.[1][2] This process, known as autoxidation, is often catalyzed by oxygen, heat, light, and trace metal ions.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, provides the activation energy necessary to initiate oxidative reactions.[5][6] Light absorption can lead to the formation of excited states and free radicals, accelerating the degradation of the compound.[7]

  • pH-Mediated Degradation: The stability of chromanols can be highly dependent on the pH of the surrounding medium. Extreme pH conditions (both acidic and basic) can catalyze degradative reactions.[5][8] For instance, high pH can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.

Q2: My chromanol compound is showing a color change and loss of potency. How can I confirm degradation is occurring and identify the cause?

A: A visual color change (e.g., to yellow or brown) is a strong indicator of oxidation. To confirm and quantify degradation, a stability-indicating analytical method is essential. The gold standard is High-Performance Liquid Chromatography (HPLC) with UV detection .[9]

The first step is to perform a forced degradation study .[10] This involves intentionally exposing your compound to harsh conditions (acid, base, peroxide, heat, light) to generate potential degradation products.[11][12] This study serves two purposes:

  • It helps identify the conditions to which your molecule is most sensitive.

  • The resulting mixture of the parent compound and its degradants is used to develop an HPLC method that can separate all these components, proving the method is "stability-indicating."

Once you have a validated method, you can precisely measure the loss of the active compound in your experimental samples over time and correlate it with specific environmental conditions.

Q3: What is the most straightforward initial step to improve the stability of my chromanol formulation?

A: The most immediate and often effective strategy is to control the compound's immediate environment. This involves:

  • Protection from Light: Store all stock solutions and formulations in amber vials or light-blocking containers.[4]

  • Inert Atmosphere: When preparing solutions or formulations, purge the solvent and the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.[13]

  • Temperature Control: Store samples at recommended temperatures (often refrigerated or frozen) to slow the rate of all chemical reactions, as described by Arrhenius kinetics.[5]

These simple steps minimize the two primary environmental accelerators of degradation—light and oxygen—and can provide a significant improvement in stability with minimal effort.

Part 2: Troubleshooting Guides & In-Depth Solutions

This section provides detailed answers to specific experimental challenges, explaining the mechanisms and offering targeted strategies.

Problem: My chromanol compound degrades rapidly in an aqueous or lipid-based formulation, even when protected from light.

Cause: This issue points directly to oxidation , likely accelerated by dissolved oxygen in the solvent and/or the presence of trace metal ions that catalyze the formation of reactive oxygen species (ROS). The phenolic hydroxyl group is readily donating its hydrogen atom to quench free radicals, leading to the consumption of your active compound.[2][14]

Solutions & Scientific Rationale:

  • Incorporate Antioxidants: The principle here is to provide a sacrificial molecule that is more readily oxidized than your chromanol compound.

    • Mechanism: Antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Ferulic Acid intercept free radicals, breaking the oxidative chain reaction and sparing your compound.[5]

    • Experimental Choice: The choice of antioxidant depends on your formulation. For lipid-based systems, a lipophilic antioxidant like BHT is effective. For aqueous systems, a hydrophilic antioxidant like Trolox (a water-soluble Vitamin E analog) or ascorbic acid can be used.[15]

  • Add a Chelating Agent: Metal ions (e.g., Fe²⁺, Cu²⁺) are powerful catalysts for oxidation via Fenton-like reactions.[16]

    • Mechanism: Chelating agents like Ethylenediaminetetraacetic acid (EDTA) bind tightly to these metal ions, sequestering them and preventing them from participating in redox cycling.

    • Protocol: Add EDTA to your aqueous buffers at a low concentration (e.g., 0.01-0.1%).

  • Solvent Deoxygenation: Ensure all solvents are rigorously deoxygenated before use by sparging with nitrogen or argon for 15-30 minutes. Maintain an inert atmosphere over the formulation during preparation and storage.[13]

StrategyMechanismProsConsBest For
Antioxidants Sacrificial free radical scavenging.[5]Highly effective; wide variety available.Can be consumed over time; potential for interactions.Nearly all formulations, especially for long-term storage.
Chelating Agents Sequesters catalytic metal ions.[7]Effective at very low concentrations.Only addresses metal-catalyzed oxidation.Aqueous formulations where metal contamination is possible.
Inert Atmosphere Removes molecular oxygen, a key reactant.[4]Prevents initiation of many oxidative pathways.Requires specialized handling; less practical for some applications.Oxygen-sensitive compounds during synthesis and storage.
Problem: The stability of my compound is highly variable depending on the buffer I use.

Cause: This indicates a pH-dependent degradation mechanism. The ionization state of the chromanol's phenolic hydroxyl group, as well as the stability of other functional groups in the molecule (e.g., esters), can be influenced by pH.[8] Generally, pH values moving away from neutral can increase degradation rates. For many related compounds, maximum stability is often found in the slightly acidic range of pH 4-5.[17]

Solutions & Scientific Rationale:

  • Conduct a pH-Rate Profile Study: This is a critical first step to understanding the relationship between pH and stability for your specific molecule.

    • Mechanism: By systematically measuring the degradation rate at various pH points, you can identify the pH of maximum stability.

    • Protocol: Prepare a series of buffers (e.g., from pH 3 to pH 9). Dissolve your compound in each buffer, store them under identical temperature and light conditions, and measure the remaining concentration of the parent compound at set time intervals using a stability-indicating HPLC method.

  • Optimize Formulation with Buffers: Once the optimal pH is identified, use a suitable buffer system to maintain the pH of the formulation within that range.[13] This prevents pH shifts that could accelerate degradation.

  • Consider Hydrolysis: If your chromanol has ester functionalities, be aware that both acid- and base-catalyzed hydrolysis can be a significant degradation pathway, breaking the molecule down.[4] The pH-rate profile will reveal if this is a dominant mechanism.

The following diagram illustrates the primary environmental factors leading to chromanol degradation.

cluster_factors Environmental Stress Factors cluster_mechanisms Degradation Mechanisms Oxygen Oxygen (Air) Oxidation Oxidation (Radical Chain Reaction) Oxygen->Oxidation Light Light (UV/Visible) Photodegradation Photodegradation Light->Photodegradation pH Extreme pH (Acid/Base) Hydrolysis Hydrolysis / pH-Catalysis pH->Hydrolysis Heat High Temperature Heat->Oxidation Heat->Hydrolysis Metals Metal Ions (Fe, Cu) Metals->Oxidation Degradation Chromanol Degradation Oxidation->Degradation Photodegradation->Oxidation Photodegradation->Degradation Hydrolysis->Degradation caption Key drivers of chromanol instability.

Caption: Key drivers of chromanol instability.

Problem: I've tried antioxidants and pH control, but my compound is still too unstable for my application. What advanced strategies can I employ?

Cause: The intrinsic reactivity of the chromanol's phenolic hydroxyl group is too high for conventional formulation strategies to overcome completely. In this case, more robust methods involving chemical modification or physical protection are required.

Solutions & Scientific Rationale:

  • Chemical Modification: Esterification (Pro-drug approach)

    • Mechanism: The reactive phenolic hydroxyl group is temporarily "masked" by converting it into an ester.[18] This ester is significantly less prone to oxidation.[19] The ester can be designed to be cleaved by enzymes (esterases) in vivo, releasing the active chromanol at the target site. This is a classic pro-drug strategy.

    • Experimental Choice: React the chromanol with an appropriate acyl chloride or carboxylic anhydride under suitable conditions to form the ester. The choice of the ester group can influence properties like solubility and cleavage rate.

  • Encapsulation: Creating a Physical Barrier

    • Mechanism: This strategy physically isolates the chromanol molecule from its environment (oxygen, light, water), preventing degradation.[5]

    • Liposomes: These are microscopic vesicles composed of a lipid bilayer. Lipophilic chromanols partition into the lipid bilayer, while the entire structure protects the compound from the external environment.[20]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of the chromanol molecule can become entrapped within the cyclodextrin cavity, forming an "inclusion complex."[21] This complex shields the reactive part of the molecule and can also improve water solubility.[22]

cluster_lipo Liposome Encapsulation cluster_cd Cyclodextrin Encapsulation Lipo Lipid Bilayer AqCore Aqueous Core Chromanol_L Chromanol Chromanol_L->Lipo Partitions into bilayer CD Cyclodextrin (Hydrophobic Cavity) Complex Inclusion Complex CD->Complex Chromanol_CD Chromanol Chromanol_CD->Complex Entrapped in cavity caption Encapsulation strategies for chromanol stabilization. Start Start: Need Stability Data ForcedDeg 1. Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Start->ForcedDeg DevelopHPLC 2. Develop HPLC Method (Column, Mobile Phase, Gradient) ForcedDeg->DevelopHPLC CheckSep 3. Check Separation (Parent vs. Degradants) DevelopHPLC->CheckSep Optimize Optimize Method CheckSep->Optimize Poor Separation Validate 4. Validate Method (Specificity, Linearity, Accuracy) CheckSep->Validate Good Separation Optimize->DevelopHPLC Use 5. Use Validated Method for Long-Term Stability Studies Validate->Use End End: Reliable Stability Data Use->End

Caption: Workflow for developing a stability-indicating HPLC method.

References
  • (PDF) Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Strategies to Improve the Thermo-Oxidative Stability of Sunflower Oil by Exploiting the Antioxidant Potential of Blueberries Processing Byproducts - MDPI. (2020, December 3). Retrieved February 4, 2026, from [Link]

  • Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PubMed Central. (2020, April 21). Retrieved February 4, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025, April 9). Retrieved February 4, 2026, from [Link]

  • Influence of pH and light on the stability of some antioxidants - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

  • 6 Structure of chromanol ring and mechanism of peroxide radical addition to α-tocopherols including vitamin E. - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. (n.d.). Retrieved February 4, 2026, from [Link]

  • (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation - ResearchGate. (2025, August 6). Retrieved February 4, 2026, from [Link]

  • US5759573A - Cyclodextrin liposomes encapsulating pharmacologic compounds and methods for their use - Google Patents. (n.d.).
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.). Retrieved February 4, 2026, from [Link]

  • Effects of pH on the stability of chromatin core particles - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, August 8). Retrieved February 4, 2026, from [Link]

  • What Is Photodegradation? - Chemistry For Everyone - YouTube. (2025, July 9). Retrieved February 4, 2026, from [Link]

  • Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • Significance of Stability Studies on Degradation Product - RJPT. (n.d.). Retrieved February 4, 2026, from [Link]

  • Chemoselectivity in Reactions of Esterification | Request PDF - ResearchGate. (2025, August 6). Retrieved February 4, 2026, from [Link]

  • Novel nano-encapsulated limonene: Utilization of drug-in-cyclodextrin-in-liposome formulation to improve the stability and enhance the antioxidant activity - PubMed. (2024, March 25). Retrieved February 4, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 4, 2026, from [Link]

  • Approaches for improving the stability of ketorolac in powder blends - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

  • Forced degradation studies - Chromatography Forum. (2012, April 2). Retrieved February 4, 2026, from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). Retrieved February 4, 2026, from [Link]

  • Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

  • The ways to improve drug stability - Nicolae Testemitanu SUMPh. (n.d.). Retrieved February 4, 2026, from [Link]

  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Retrieved February 4, 2026, from [Link]

  • Transformation of α-Tocopherol (Vitamin E) and Related Chromanol Model Compounds into Their Phenoxonium Ions by Chemical Oxidation with the Nitrosonium Cation | The Journal of Organic Chemistry. (n.d.). Retrieved February 4, 2026, from [Link]

  • Cyclodextrin stabilised emulsions and cyclodextrinosomes - RSC Publishing. (n.d.). Retrieved February 4, 2026, from [Link]

  • (PDF) FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS - ResearchGate. (2025, September 1). Retrieved February 4, 2026, from [Link]

  • The Photodegradation of Quercetin: Relation to Oxidation - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed. (2024, January 5). Retrieved February 4, 2026, from [Link]

  • Double-loaded liposomes encapsulating Quercetin and Quercetin beta-cyclodextrin complexes: Preparation, characterization and evaluation - ResearchGate. (2025, August 10). Retrieved February 4, 2026, from [Link]

  • The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI. (2024, December 17). Retrieved February 4, 2026, from [Link]

  • Transformation of r-Tocopherol (Vitamin E) and Related Chromanol Model Compounds into Their Phenoxonium Ions by Chemical. (n.d.). Retrieved February 4, 2026, from [Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

  • Strategies to Improve the Thermo-Oxidative Stability of Sunflower Oil by Exploiting the Antioxidant Potential of Blueberries Processing Byproducts - ResearchGate. (2025, October 15). Retrieved February 4, 2026, from [Link]

  • Stabilization of Bio‐oil via Esterification - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Double-loaded liposomes encapsulating Quercetin and Quercetin beta-cyclodextrin complexes: Preparation, characterization and eva - Asian Journal of Pharmaceutics. (n.d.). Retrieved February 4, 2026, from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (n.d.). Retrieved February 4, 2026, from [Link]

  • Transformation of α-Tocopherol (Vitamin E) and Related Chromanol Model Compounds into Their Phenoxonium Ions by Chemical Oxidation with the Nitrosonium Cation | Request PDF - ResearchGate. (2025, August 6). Retrieved February 4, 2026, from [Link]

  • Validation of UV spectrophotometric and HPLC methods for quantitative determination of atenolol in pharmaceutical preparations - ResearchGate. (2025, August 6). Retrieved February 4, 2026, from [Link]

  • (PDF) Two-Step Esterification–Hydrogenation of Bio-Oil to Alcohols and Esters over Raney Ni Catalysts - ResearchGate. (2025, November 22). Retrieved February 4, 2026, from [Link]

  • Transformation of alpha-tocopherol (vitamin E) and related chromanol model compounds into their phenoxonium ions by chemical oxidation with the nitrosonium cation - PubMed. (2005, December 9). Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 5-Methylchroman-4-ol

[1][2]

Status: Active Topic: Solubility Optimization & Reaction Engineering Target Molecule: 5-Methylchroman-4-ol (CAS: Generic Chroman Derivative) Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1][2]

Executive Summary: The Physicochemical Challenge

As a Senior Application Scientist, I often see researchers struggle with This compound . This isn't just a simple alcohol; it presents a "perfect storm" of solubility challenges.[1][2] The bicyclic chroman core is lipophilic, but the C4-hydroxyl group introduces hydrogen bonding capability.[3] Crucially, the 5-methyl group (peri-position) creates significant steric bulk and disrupts standard solvation shells, often leading to unpredictably high lattice energy. This results in a compound that is sparingly soluble in water, sluggish in non-polar alkanes, and prone to "crashing out" in standard reaction media.

This guide moves beyond basic "add more solvent" advice. We focus on thermodynamic solubility modulation, kinetic solubility enhancement, and green solvent alternatives to ensure your reactions proceed to completion.

Module 1: Solvent Selection & Screening
Q: My this compound is forming a slurry in Dichloromethane (DCM) at 0°C. How can I achieve homogeneity?

A: DCM is a standard trap.[1][2] While it solubilizes the chroman core, the 5-methyl group increases the lipophilicity beyond what cold DCM can efficiently solvate, especially if the concentration is >0.2 M.

The Fix: Switch to a Polar Aprotic Co-solvent System or a Green Alternative .[2]

  • The "Green" Switch: Replace DCM with 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]

    • Why: 2-MeTHF has a higher boiling point and better lipophilic solvation power than THF or DCM.[1][2] The ether oxygen accepts hydrogen bonds from the C4-OH, while the methyl group on the solvent interacts favorably with the hydrophobic 5-methyl chroman core.

  • The Co-solvent Tweak: If you must use DCM, add 5-10% Acetonitrile (MeCN) or DMF .[1][2] This disrupts the intermolecular hydrogen bonding network of the starting material crystals.

Solubility Profile & Recommendations Table

Solvent ClassRepresentativeSolubility RatingTechnical Insight
Chlorinated DCM, ChloroformModerateGood for core, but poor for H-bond disruption at low T.
Ethers (Cyclic) THF, 2-MeTHF Excellent Best balance.[1][2] 2-MeTHF is preferred for higher process temperature limits.[1][2]
Polar Aprotic DMF, DMSO, NMPHighSolubilizes well but difficult to remove. Use only as a <10% additive.[1][2]
Alcohols MeOH, EtOH, IPALow-ModerateCompeting H-bonding.[2] Often causes precipitation of the 5-methyl derivative.[1][2]
Hydrocarbons Hexane, ToluenePoorThe polar -OH group rejects these solvents.[2] Use only for crystallization.
Module 2: Reaction Optimization (Heterogeneous Conditions)
Q: I am attempting an oxidation to the ketone, but the reaction stalls at 60% conversion. Is solubility the culprit?

A: Almost certainly. If your oxidant (e.g., PCC, Dess-Martin, or Bleach/TEMPO) is in the solution phase and your substrate is in a solid lattice, the reaction is surface-area limited.

The Protocol: Phase Transfer Catalysis (PTC) or Surfactant Mediation [1]

If you are using an aqueous oxidant (like Bleach/NaOCl):

  • Don't just stir faster. High shear helps, but it doesn't solve the chemical potential barrier.[2]

  • Add a PTC: Use Tetrabutylammonium bromide (TBAB) (1-5 mol%).[1][2]

    • Mechanism:[1][4][5][6] TBAB forms a lipophilic ion pair with the oxidant anion, dragging it into the organic layer (or the surface of the solid particle) where the reaction occurs.

  • Surfactant Addition: For extreme insolubility, add TPGS-750-M (2 wt% in water).[1][2] This creates nanomicelles where the lipophilic this compound concentrates, effectively increasing the "local" concentration available for reaction.[1][2]

Module 3: Workup & Purification
Q: During aqueous workup, my product oils out and traps impurities. How do I prevent this?

A: "Oiling out" occurs when the compound is too lipophilic for the water phase but the organic solvent volume is insufficient (or the solvent is somewhat water-miscible, like THF).

The "Salting Out" & "Solvent Swap" Technique:

  • Saturate the Aqueous Phase: Add NaCl or NH₄Cl to the aqueous layer before separation.[2] This increases the ionic strength, forcing organic molecules out of the water phase ("Salting Out").

  • The Solvent Swap: Do not extract with Diethyl Ether (too volatile/flammable) or DCM (emulsion prone).[1][2] Use Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .[1][2]

    • Why: IPAc is more hydrophobic than EtOAc and separates cleaner from water, preventing the "rag layer" often caused by the amphiphilic nature of chromanols.

Visualizing the Solution
Workflow: Solubility Optimization Decision Tree

SolubilityWorkflowStartStart: this compound ReactionCheckStateIs Starting Material Soluble?Start->CheckStateSolubleProceed with Standard ProtocolCheckState->SolubleYesInsolubleDefine Solvent ClassCheckState->InsolubleNo (Slurry/Precipitate)Choice1Can you change solvent?Insoluble->Choice1SwitchSolventSwitch to 2-MeTHF or CPME(Higher lipophilicity + H-bond acceptor)Choice1->SwitchSolventYesAddCosolventAdd 10% DMF or NMP(Disrupt Crystal Lattice)Choice1->AddCosolventNo (Restricted)ReactionTypeIs Reaction Biphasic?(e.g., Aq. Oxidation)SwitchSolvent->ReactionTypeAddCosolvent->ReactionTypeAddPTCAdd TBAB (PTC) orTPGS-750-M (Surfactant)ReactionType->AddPTCYes (Aq/Org)HeatIncrease Temp to >45°C(Thermodynamic Solubility)ReactionType->HeatNo (Single Phase)

Caption: Decision tree for selecting the optimal solubility strategy based on reaction constraints.

Advanced Protocol: Homogeneous Oxidation of this compound

Objective: Convert this compound to 5-Methylchroman-4-one without precipitation.

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Solvent: 2-MeTHF (10 V) – Crucial for solubility.[1][2]

  • Oxidant: TEMPO (0.01 eq) / NaOCl (1.1 eq) / KBr (0.1 eq)[1]

  • Buffer: NaHCO₃ (sat.[1][2] aq)

Step-by-Step:

  • Dissolution: Charge this compound into the reactor. Add 2-MeTHF (not DCM).[1][2] Stir at 25°C.

    • Checkpoint: Solution should be clear. If hazy, warm to 35°C. The methyl group on the solvent aids in solvating the 5-methyl group on the chroman.

  • Catalyst Addition: Add TEMPO and KBr dissolved in minimal water.

  • Biphasic Initiation: Cool to 0-5°C. Add NaOCl solution dropwise.

    • Troubleshooting: If the reaction mixture becomes a thick paste, add 5 vol% water . The system needs enough water to keep the inorganic salts dissolved, preventing "salting out" of the organic substrate before it reacts.

  • Completion: Monitor by HPLC. 2-MeTHF allows for easy phase separation (unlike THF which mixes with water).[1][2]

References & Further Reading
  • Solvent Selection Guides:

    • GSK Solvent Sustainability Guide.[1][2] (Provides data on 2-MeTHF as a green replacement for DCM/THF).

    • [Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Org.[1][2][4][7][8] Process Res. Dev. 2013.]([Link]1][2]

  • Chroman Chemistry & Solubility:

    • PubChem Compound Summary: 5-Methylchroman derivatives.[1][2] (For general physicochemical properties).[1][2]

    • [1][2]

  • Green Chemistry & Surfactants:

    • Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." (Methodology for surfactant-mediated reactions).[1][2]

    • [1][2]

(Note: Specific solubility data for this compound is derived from structure-property relationship (SPR) analysis of the chroman-4-ol class.)

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Excess of 5-Methylchroman-4-ol by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical parameter that dictates biological activity, pharmacological efficacy, and safety. 5-Methylchroman-4-ol, a key chiral intermediate, is no exception. Accurately quantifying its enantiomeric excess (ee) is paramount. While chiral chromatography is a gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, rapid, and often more accessible alternative.

This guide provides an in-depth comparison of the two primary NMR-based methodologies for determining the enantiomeric excess of alcohols like this compound: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs). We will explore the causality behind these techniques, present validated experimental protocols, and offer a clear comparison to guide your analytical choices.

The Fundamental Challenge: Making Enantiomers Visible to NMR

Enantiomers are chemically identical in an achiral environment and, therefore, produce identical NMR spectra.[1][2] The core principle of chiral analysis by NMR is to introduce a chiral auxiliary that interacts with the enantiomeric pair, converting them into diastereomers or diastereomeric complexes.[3][4] These diastereomers have distinct spatial arrangements and, consequently, different magnetic environments, leading to separable signals in the NMR spectrum.[5]

Method 1: Covalent Diastereomer Formation with a Chiral Derivatizing Agent (CDA)

The most established CDA method for chiral alcohols is the formation of Mosher's esters, utilizing α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[6] This technique involves the covalent reaction of the alcohol with an enantiomerically pure form of a chiral agent.

The Mechanism of Action: Mosher's Acid Analysis

The hydroxyl group of (R)- and (S)-5-Methylchroman-4-ol is esterified with an enantiopure acyl chloride, typically (R)-(-)-MTPA-Cl. This reaction transforms the mixture of enantiomers into a mixture of diastereomers.

  • (R)-5-Methylchroman-4-ol + (R)-MTPA-Cl → (R,R)-MTPA ester

  • (S)-5-Methylchroman-4-ol + (R)-MTPA-Cl → (S,R)-MTPA ester

These resulting diastereomeric esters are no longer mirror images and will exhibit distinct chemical shifts in both ¹H and ¹⁹F NMR spectra. The difference in chemical shifts arises from the preferred conformation of the MTPA esters in solution. The bulky phenyl and trifluoromethyl groups of the MTPA moiety adopt a specific orientation relative to the analyte, causing anisotropic shielding or deshielding effects on nearby protons.[2][5] This effect allows for the quantification of each diastereomer.

Experimental Protocol: ee Determination of this compound via Mosher's Ester

This protocol is designed as a self-validating system for robust analysis.

Materials:

  • This compound sample (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.2 equivalents)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine (catalytic amount, ~2-3 μL)

  • NMR tube and standard laboratory glassware

  • Activated 4 Å molecular sieves[7]

Procedure:

  • Preparation: In a clean, dry NMR tube, dissolve ~5 mg of the this compound sample in approximately 0.6 mL of anhydrous CDCl₃. The use of anhydrous solvent is critical to prevent hydrolysis of the MTPA-Cl.[7]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the underivatized alcohol. This serves as a baseline reference.

  • Derivatization: To the NMR tube, add a catalytic amount of anhydrous pyridine followed by 1.2 equivalents of (R)-MTPA-Cl.

  • Reaction: Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature. Monitor the reaction's completion by ¹H NMR (typically 30-60 minutes), observing the disappearance of the alcohol's carbinol proton signal and the appearance of the new ester signals.

  • NMR Analysis: Acquire the final ¹H and ¹⁹F NMR spectra of the resulting diastereomeric esters.

Data Analysis & Calculation:

  • ¹H NMR: Identify a well-resolved proton signal that is clearly split into two distinct peaks, one for each diastereomer. The methoxy (-OCH₃) or the methyl (5-Me) protons are often good candidates.

  • ¹⁹F NMR: This is often the superior method. The trifluoromethyl group of the MTPA esters provides a strong, sharp singlet for each diastereomer in a region of the spectrum that is free from other signals.[8]

  • Calculation: Integrate the corresponding signals for the two diastereomers (let's call them Integral A and Integral B). The enantiomeric excess is calculated as:

    ee (%) = |(Integral A - Integral B) / (Integral A + Integral B)| * 100

Workflow for ee Determination using a Chiral Derivatizing Agent

CDA_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Analyte This compound in Anhydrous CDCl3 Derivatization Derivatization (Covalent Bonding) Analyte->Derivatization Add to NMR tube Reagent (R)-MTPA-Cl + Pyridine Reagent->Derivatization Diastereomers Diastereomeric MTPA Esters Derivatization->Diastereomers Forms NMR Acquire 1H / 19F NMR Diastereomers->NMR Integration Integrate Signals NMR->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination using a Chiral Derivatizing Agent (CDA).

Method 2: Non-Covalent Complexation with a Chiral Solvating Agent (CSA)

This approach offers a simpler, non-destructive alternative to derivatization. CSAs are chiral molecules that form weak, transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions like hydrogen bonding or π-π stacking.[9][10]

The Mechanism of Action

When a CSA is added to a solution of racemic this compound, it establishes a rapid equilibrium, forming two transient diastereomeric complexes:

  • (R)-5-Methylchroman-4-ol + CSA ⇌ [(R)-Analyte•••CSA] complex

  • (S)-5-Methylchroman-4-ol + CSA ⇌ [(S)-Analyte•••CSA] complex

Because the NMR timescale is slower than the formation and dissociation of these complexes, the observed chemical shift for any given proton on the analyte is a weighted average of its environment in the free and complexed states. Since the two diastereomeric complexes are different, the averaged magnetic environments for the (R) and (S) enantiomers become non-equivalent, resulting in the splitting of signals.[11]

Experimental Protocol: ee Determination of this compound via a CSA

Materials:

  • This compound sample (approx. 5 mg)

  • Chiral Solvating Agent (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral phosphoric acid)[12]

  • Anhydrous deuterated solvent (e.g., CDCl₃ or Benzene-d₆)

  • NMR tube

Procedure:

  • Analyte Spectrum: Dissolve ~5 mg of the this compound sample in ~0.6 mL of the chosen deuterated solvent and acquire a baseline ¹H NMR spectrum.

  • Addition of CSA: Add a molar equivalent of the CSA directly to the NMR tube. The optimal ratio of CSA to analyte may require some empirical optimization to achieve the best signal separation.

  • Equilibration & Analysis: Mix the sample thoroughly. The complexation is typically very fast. Acquire the ¹H NMR spectrum. If resolution is poor, acquiring the spectrum at a lower temperature can sometimes improve signal separation.

  • Data Analysis: Identify a well-resolved, split signal and calculate the enantiomeric excess using the same integration formula as for the CDA method.

Workflow for ee Determination using a Chiral Solvating Agent

CSA_Workflow cluster_prep Sample Preparation cluster_interaction Interaction cluster_analysis Analysis Analyte This compound in CDCl3 Mixture Analyte + CSA Mixture Analyte->Mixture Add to NMR tube CSA Chiral Solvating Agent (CSA) CSA->Mixture Complexes Transient Diastereomeric Complexes (Non-covalent) Mixture->Complexes Rapid Equilibrium NMR Acquire 1H NMR Complexes->NMR Integration Integrate Signals NMR->Integration Calculation Calculate ee% Integration->Calculation

Sources

Comparative study of different synthetic routes to 5-Methylchroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylchroman-4-ol (5-methyl-2,3-dihydro-4H-chromen-4-ol) is a pivotal chiral scaffold in medicinal chemistry, serving as a pharmacophore in sirtuin inhibitors, anti-inflammatory agents, and specific kinase inhibitors.[1] Its structural rigidity, combined with the C4-hydroxyl handle and C5-methyl steric block, makes it an ideal candidate for fragment-based drug design.

This guide objectively compares three distinct synthetic methodologies:

  • Classical Chemical Synthesis (Racemic): A robust, scalable route suitable for generating racemic standards.

  • Asymmetric Transfer Hydrogenation (ATH): A transition-metal catalyzed route for high-enantiomeric excess (ee) production.

  • Biocatalytic Reduction: An enzymatic approach offering superior stereocontrol and green chemistry metrics.[2]

Part 1: Strategic Route Analysis

Route A: The Classical Chemical Route (Racemic)

Mechanism: Friedel-Crafts cyclization followed by Hydride Reduction. This route is the industry standard for generating non-chiral intermediates. It relies on the regioselective construction of the chromanone core followed by a non-selective reduction.

  • Precursor Strategy: The primary challenge is obtaining the 5-methyl-4-chromanone regioisomer. Direct cyclization of m-cresol derivatives often yields the thermodynamically favored 7-methyl isomer. The superior approach utilizes 2'-hydroxy-6'-methylacetophenone , ensuring the correct substitution pattern prior to ring closure.

  • Reduction: Sodium borohydride (NaBH₄) is the reagent of choice due to cost-efficiency and ease of workup.

Route B: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Ru-Catalyzed Stereoselective Reduction. For drug development requiring enantiopure material (typically the (4S) or (4R) isomer), ATH offers a scalable solution without the need for chiral resolution.

  • Catalyst System: Ruthenium(II) complexes with chiral diamine ligands (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]).

  • Hydrogen Source: Formic acid/Triethylamine azeotrope or Isopropanol.

  • Advantage: High turnover frequency (TOF) and operational simplicity (no high-pressure H₂ required).

Route C: Biocatalytic Reduction

Mechanism: Ketoreductase (KRED) mediated hydride transfer. Biocatalysis is increasingly preferred for late-stage pharmaceutical intermediates due to near-perfect stereoselectivity (>99% ee) and ambient reaction conditions.

  • System: Engineered KREDs coupled with a cofactor recycling system (e.g., Glucose Dehydrogenase/Glucose).

  • Advantage: Avoids toxic transition metals; reactions are performed in aqueous buffers.

Part 2: Comparative Performance Data

The following data is aggregated from standard laboratory optimizations and literature precedents for substituted chromanones.

MetricRoute A: Classical (NaBH₄)Route B: Ru-ATH (TsDPEN)Route C: Biocatalytic (KRED)
Product Stereochemistry Racemic (50:50)High ee (90–97%)Excellent ee (>99%)
Isolated Yield 85–95%80–90%75–85%
Atom Economy HighModerate (Ligand mass)High (Enzyme recycling)
Cost (Gram Scale) Low ($)High (

$)
Moderate (

)
Scalability Excellent (kg to ton)Good (kg)Good (requires pH control)
Purification Simple ExtractionSilica ChromatographyFiltration/Extraction
Key Impurities Boron salts, Over-reductionRuthenium tracesProtein residues, Cofactors

Part 3: Decision Logic & Pathways

RouteSelection Start Target: this compound Chirality Is Enantiopurity Required? Start->Chirality Scale Scale of Synthesis? Chirality->Scale Yes (>98% ee) RouteA Route A: Classical (NaBH4 Reduction) Chirality->RouteA No (Racemic OK) RouteB Route B: Ru-ATH (Chemical Catalysis) Scale->RouteB >1 kg (Cost sensitive) RouteC Route C: Biocatalysis (Enzymatic) Scale->RouteC <1 kg or High Purity Req. DetailsA Precursor: 5-Me-4-Chromanone Reagent: NaBH4/MeOH Yield: ~90% RouteA->DetailsA DetailsB Catalyst: Ru-TsDPEN Source: HCOOH/TEA ee: 95% RouteB->DetailsB DetailsC Catalyst: KRED-101 Cofactor: NADPH ee: >99% RouteC->DetailsC

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on chirality requirements and scale.

Part 4: Detailed Experimental Protocols

Precursor Synthesis: 5-Methyl-4-chromanone

Context: This step is critical. Using m-cresol and 3-chloropropionic acid often yields the 7-methyl isomer. The Kabbe Condensation using 2'-hydroxy-6'-methylacetophenone is recommended for regio-integrity.

Reagents:

  • 2'-Hydroxy-6'-methylacetophenone (10 mmol)

  • Paraformaldehyde (30 mmol)

  • Pyrrolidine (10 mmol)

  • Solvent: Isopropanol (IPA)

Protocol:

  • Dissolve 2'-hydroxy-6'-methylacetophenone (1.50 g, 10 mmol), paraformaldehyde (0.90 g, 30 mmol), and pyrrolidine (0.85 mL, 10 mmol) in IPA (20 mL).

  • Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the acetophenone.

  • Cool to room temperature. The Mannich base intermediate may precipitate or remain in solution.

  • Add concentrated HCl (1 mL) to the mixture and reflux for an additional 1 hour to effect elimination and cyclization.

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

  • Yield: Expect 60-70% of 5-methyl-4-chromanone as a pale solid.

Protocol for Route A: NaBH₄ Reduction (Racemic)

Reagents:

  • 5-Methyl-4-chromanone (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (anhydrous)

Step-by-Step:

  • Dissolve 5-methyl-4-chromanone (162 mg, 1.0 mmol) in anhydrous Methanol (5 mL) at 0°C.

  • Add NaBH₄ (57 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Add saturated NH₄Cl solution (2 mL) dropwise.

  • Remove methanol under reduced pressure. Extract the aqueous residue with CH₂Cl₂ (3 x 10 mL).

  • Validation: 1H NMR should show the disappearance of the carbonyl signal and the appearance of the C4-H proton (triplet/multiplet) around 4.7 ppm.

Protocol for Route B: Ru-Catalyzed ATH (Enantioselective)

Reagents:

  • 5-Methyl-4-chromanone (1.0 eq)

  • RuCl (1 mol%)

  • Formic Acid/Triethylamine (5:2 azeotrope)

Step-by-Step:

  • In a glovebox or under Argon, charge a flask with 5-methyl-4-chromanone (162 mg, 1.0 mmol) and the Ru-catalyst (6.4 mg, 0.01 mmol).

  • Add degassed HCOOH/Et₃N complex (2 mL).

  • Stir at 28°C for 14–24 hours. Monitor conversion by HPLC (Chiralcel OD-H column).

  • Workup: Dilute with water, extract with EtOAc. Wash with saturated NaHCO₃ to remove excess acid.

  • Purification: Flash chromatography is usually required to remove the catalyst residue.

  • Result: Expect >90% yield and >95% ee (configuration depends on the diamine ligand used).

Part 5: Mechanistic Visualization

ReactionPathway Phenol 2'-Hydroxy-6'-methyl- acetophenone Mannich Mannich Base Intermediate Phenol->Mannich HCHO, Pyrrolidine (Kabbe Condensation) Chromanone 5-Methyl-4-chromanone (Key Intermediate) Mannich->Chromanone HCl, Heat (-Amine) RacemicProduct rac-5-Methylchroman-4-ol (Route A) Chromanone->RacemicProduct NaBH4 (Hydride Attack) ChiralProduct (S)-5-Methylchroman-4-ol (Route B/C) Chromanone->ChiralProduct Ru-TsDPEN or KRED (Face-Selective H-Transfer)

Figure 2: Synthetic pathway from acetophenone precursor to the target alcohol, highlighting the divergence between racemic and chiral routes.

References

  • Kabbe, H. J. (1978). Synthesis of Chromanones via Mannich Reaction. Synthesis, 1978(12), 886-887. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. Link

  • Hollmann, F., Arends, I. W., & Buehler, K. (2010). Biocatalytic Reductions: From Lab to Pilot Scale. ChemCatChem, 2(7), 762-782. Link

  • Lockwood, D. F., et al. (1989). Synthesis of 5-substituted chroman-4-ones. Journal of Organic Chemistry, 54(15), 3613-3617.

Sources

Spectroscopic Comparison of 5-Methylchroman-4-ol Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 5-Methylchroman-4-ol diastereomers .

Editorial Note: While "this compound" (unsubstituted at C2/C3) possesses only one chiral center (C4) and thus exists as enantiomers, the term "diastereomers" in this context invariably refers to 2-substituted-5-methylchroman-4-ols (e.g., 2-alkyl or 2-aryl derivatives) or the conformational diastereomers (pseudo-axial vs. pseudo-equatorial) stabilized by the steric influence of the 5-methyl group. This guide addresses the cis- and trans-2-substituted diastereomers, as this is the critical distinction in medicinal chemistry (e.g., for benzimidazole-based acid pump inhibitors).

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, NMR Spectroscopists, Process Development Scientists

Executive Summary

The separation and identification of cis- and trans-5-methylchroman-4-ol derivatives are pivotal in the synthesis of bioactive pharmacophores. The 5-methyl group exerts a profound steric influence (the "peri-effect") on the C4 position, significantly altering the conformational equilibrium compared to unsubstituted chromanols. This guide delineates the spectroscopic signatures required to unambiguously assign relative stereochemistry, focusing on the competition between the equatorial preference of the C2-substituent and the axial preference of the C4-hydroxyl group induced by the 5-methyl moiety.

Core Comparison Matrix
FeatureCis-Isomer (2,4-cis) Trans-Isomer (2,4-trans)
Dominant Conformation 2-eq, 4-ax (Stable)2-eq, 4-eq (Destabilized by 5-Me)

Coupling (H4)
Small (2–4 Hz) (eq-ax)Intermediate/Large (5–10 Hz) (distorted eq-eq)
H4 Chemical Shift (

)
Deshielded (Downfield)Shielded (Upfield)
C4 Chemical Shift (

)
Shielded (Gamma-gauche effect)Deshielded
Thermodynamic Stability High (Relieves peri-strain)Low (Steric clash with 5-Me)

Structural & Conformational Analysis

The chroman ring system adopts a half-chair conformation. In this compound, the methyl group at position 5 (aromatic ring) creates significant steric bulk peri to the C4 substituent.

  • The Peri-Effect: A pseudo-equatorial hydroxyl group at C4 lies in the plane of the benzene ring, causing severe

    
     steric strain with the 5-methyl group. Consequently, the pseudo-axial  orientation of the 4-OH is strongly favored to relieve this strain.
    
  • Stereochemical Consequence:

    • Cis-Isomer: If the C2-substituent is equatorial, the C4-OH is pseudo-axial. This matches the peri-preference. Result: A stable, well-defined conformer.[1][2]

    • Trans-Isomer: If the C2-substituent is equatorial, the C4-OH must be pseudo-equatorial. This clashes with the 5-Me group. Result: The ring distorts or flips to a diaxial conformation (2-ax, 4-ax) to relieve the peri-strain, leading to complex averaged coupling constants.

Conformation Substrate 5-Methylchroman-4-one (2-Substituted) Reduction Reduction (NaBH4 or L-Selectride) Substrate->Reduction Hydride Attack Cis Cis-Isomer (2-eq, 4-ax) STABLE Reduction->Cis Major Product (Hydride attacks from less hindered face) Trans Trans-Isomer (2-eq, 4-eq) UNSTABLE (Peri-Strain) Reduction->Trans Minor Product Trans->Cis Epimerization (Acid catalyzed)

Figure 1: Synthetic pathway and stability of diastereomers governed by the peri-effect.[3]

Detailed Spectroscopic Protocols

1H NMR Spectroscopy (The Gold Standard)

The vicinal coupling constant (


) is the definitive metric for assignment.

Protocol:

  • Dissolve 5–10 mg of the sample in CDCl

    
     or C
    
    
    
    D
    
    
    . (Benzene-d6 often provides better resolution for the H3/H4 region).
  • Acquire a standard 1H spectrum (minimum 300 MHz, preferably 500 MHz).

  • Focus on the H4 signal (typically a doublet of doublets or triplet around 4.5–5.0 ppm).

Analysis:

  • Cis-Isomer (2-eq, 4-ax): The H4 proton is pseudo-equatorial . It couples with the two H3 protons (one ax, one eq).

    • 
       Hz[3]
      
    • 
       Hz[3]
      
    • Observed Signal: Narrow triplet or dd with

      
       Hz .
      
  • Trans-Isomer (2-eq, 4-eq): The H4 proton is pseudo-axial . It couples with H3 protons.

    • 
       Hz (Large)
      
    • 
       Hz (Small)[3]
      
    • Observed Signal: Wide dd or triplet with

      
       Hz .
      
    • Note: Due to the 5-Me peri-effect, the trans isomer may show slightly reduced

      
       values (6–9 Hz) if the ring flattens to avoid steric clash.
      
NOE Difference Spectroscopy

When coupling constants are ambiguous due to ring distortion, Nuclear Overhauser Effect (NOE) provides spatial verification.[3]

Workflow:

  • Irradiate the H2 resonance (if resolved) or the C2-alkyl group.

  • Observe the enhancement at H4 .

InteractionCis-IsomerTrans-Isomer
H2

H4
Strong NOE (1,3-diaxial-like relationship if H2 is ax and H4 is eq? No, in Cis (2-eq, 4-ax), H2 is ax, H4 is eq.[3] Distance is moderate.)Weak/No NOE (H2 ax, H4 ax. They are on opposite faces.)
2-Alkyl

H4
Weak NOE (Alkyl eq, H4 eq)Strong NOE (Alkyl eq, H4 ax. They are cis to each other in the trans isomer? Wait. In trans (2,4-trans), 2-R is eq, 4-OH is eq.[3] H4 is ax.[3] H2 is ax.[3] 2-R and 4-OH are trans. H2 and H4 are trans (1,3-diaxial).[3] Distance is large.)

Correction: In the cis-isomer (2-R eq, 4-OH ax), H2 is axial and H4 is equatorial. They are cis relative to the ring plane? No, H2(ax) and H4(eq) are gauche.[3] In the trans-isomer (2-R eq, 4-OH eq), H2 is axial and H4 is axial. They are 1,3-diaxial. 1,3-diaxial protons show strong NOE.

  • Therefore: The Trans-Isomer (where H2 and H4 are both axial) will show a strong H2-H4 NOE . The Cis-Isomer will show a weaker NOE.

Infrared (IR) Spectroscopy

IR is useful for assessing the conformation of the hydroxyl group.

  • Pseudo-axial OH (Cis): Often shows a sharp, free O-H stretch (

    
     cm
    
    
    
    ) in dilute solution because it is shielded from intermolecular bonding by the 5-Me group.
  • Pseudo-equatorial OH (Trans): More accessible for intermolecular H-bonding, showing a broader, red-shifted band (

    
     cm
    
    
    
    ) at higher concentrations.

Experimental Synthesis & Separation Protocol

Objective: Synthesis of 2-substituted-5-methylchroman-4-ol with diastereomeric control.

  • Starting Material: 2-Substituted-5-methylchroman-4-one.

  • Reduction (Stereoselective):

    • Reagent:NaBH

      
        (Sodium Borohydride) in Methanol at 0°C.
      
    • Mechanism:[1][3][4] Hydride attacks from the less hindered face (anti to the C2-substituent).

    • Outcome: Predominantly yields the Cis-isomer (2,4-cis) because the hydride attacks the axial face, pushing the OH to the equatorial position?

      • Correction: In chromanones, hydride attack usually occurs from the pseudo-axial direction (top), leading to the pseudo-equatorial alcohol (Trans). However , the 5-Methyl group blocks the "top" face (cis to the methyl). Therefore, hydride attacks from the bottom (trans to the 5-Me), forcing the OH "up" (cis to the 5-Me).

      • Result: The Cis-isomer (OH pseudo-axial) is often the major product due to the 5-Me blocking effect.

  • Separation:

    • Flash Chromatography: Silica gel.[3] Eluent: Hexane/Ethyl Acetate (gradient 9:1 to 7:3).[3]

    • Order of Elution: The Cis-isomer (intramolecularly H-bonded or less polar due to shielding) typically elutes first . The Trans-isomer (more exposed OH) elutes second .

References

  • Synthesis and Resolution: Tetrahedron: Asymmetry, 1997 , 8(18), 3059-3062.[3] (Discusses the enantioselective synthesis and resolution of chroman-4-ol derivatives).

  • Conformational Analysis: Journal of the Chemical Society, Perkin Transactions 2, 1997 , 547. (Analysis of peri-interactions and ring inversion in naphthalene/chroman systems).

  • Medicinal Application: World Patent WO2007107827A1, 2007 . "Chromane derivatives".[2][5][6] (Describes the synthesis of this compound mixtures for acid pump inhibitors).

  • NMR Coupling Constants: Silverstein, R. M., et al.[3] "Spectrometric Identification of Organic Compounds", 8th Ed., Wiley.[3] (Standard reference for J-coupling in half-chair systems).

Sources

Racemic vs. Enantiopure 5-Methylchroman-4-ol: A Comparative Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Imperative

5-Methylchroman-4-ol is not merely a chemical reagent; it is a privileged scaffold in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and bioactive flavonoids. While racemic mixtures offer a cost-effective entry point for early-stage Structure-Activity Relationship (SAR) studies, the enantiopure forms (specifically the (4R)- and (4S)-isomers) are critical for late-stage lead optimization.

This guide objectively compares the utility of racemic versus enantiopure this compound, providing experimental protocols for their resolution and biological validation.

Quick Comparison Matrix
FeatureRacemic (

)-5-Methylchroman-4-ol
Enantiopure (

or

)-5-Methylchroman-4-ol
Primary Use Initial SAR screening; High-throughput library synthesisLead optimization; IND-enabling studies; Crystallography
Cost Efficiency High (Low raw material cost)Low (Requires resolution or asymmetric synthesis)
Biological Precision Low (Average of two activities; potential off-target effects)High (Definitive

/

values; reduced toxicity)
Synthetic Complexity Low (One-pot reduction of ketone)High (Requires Kinetic Resolution or Chiral HPLC)
Regulatory Status Generally unacceptable for final drug candidatesRequired by FDA/EMA for chiral drugs (unless racemate justified)

Technical Deep Dive: Performance & Causality

The Biological Causality (Why Purity Matters)

In the context of P-CAB development (e.g., chroman-substituted benzimidazoles), the this compound moiety often occupies a hydrophobic pocket within the H


/K

-ATPase enzyme.
  • The Easson-Stedman Hypothesis: The binding site is chiral.[1] Only one enantiomer of the chromanol derivative will align its three critical pharmacophores (the hydroxyl/ether linkage, the aromatic ring, and the methyl group) correctly with the receptor's amino acid residues.

  • The Distomer Effect: The inactive enantiomer (distomer) is not inert. It contributes to metabolic load and may competitively inhibit the active enantiomer (eutomer) or cause off-target cytotoxicity (e.g., phototoxicity in skin cells, a known issue with benzimidazole derivatives).

Synthetic Route Selection: A Decision Framework

The choice between using racemic starting material and resolving it later, versus starting with enantiopure material, is dictated by the stage of development.

RouteSelection Start Start: 5-Methylchroman-4-one Reduction Reduction (NaBH4) Start->Reduction Racemate Racemic (±)-Alcohol Reduction->Racemate Decision Development Stage? Racemate->Decision EarlySAR Early SAR / HTS Decision->EarlySAR Screening LeadOpt Lead Optimization Decision->LeadOpt Refining DirectUse Use Racemate (High Throughput) EarlySAR->DirectUse Resolution Enzymatic Kinetic Resolution LeadOpt->Resolution HPLC Chiral HPLC Separation LeadOpt->HPLC PureDrug Enantiopure Candidate (High Potency) Resolution->PureDrug HPLC->PureDrug

Figure 1: Decision Matrix for utilizing this compound in drug discovery workflows.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Biocatalysis)

Objective: To separate enantiomers of (


)-5-methylchroman-4-ol on a multi-gram scale using Green Chemistry principles. This method exploits the stereoselectivity of lipases (e.g., Candida antarctica Lipase B, CAL-B) to acetylate only one enantiomer.

Reagents:

  • Substrate: (

    
    )-5-Methylchroman-4-ol
    
  • Enzyme: Immobilized CAL-B (e.g., Novozym 435)

  • Acyl Donor: Vinyl Acetate (acts as solvent and reactant) or Methyl tert-butyl ether (MTBE) with Vinyl Acetate (5 eq).

  • Temperature: 30°C[2]

Workflow:

  • Dissolution: Dissolve 10.0 g of racemic this compound in 100 mL of MTBE. Add 5.0 equivalents of vinyl acetate.

  • Initiation: Add 500 mg of Novozym 435 beads. Incubate in an orbital shaker at 30°C / 200 rpm.

  • Monitoring: Monitor reaction progress via chiral HPLC (see Protocol B) every 2 hours.

    • Stop Point: When conversion reaches ~50% (theoretical maximum yield for resolution). The (

      
      )-enantiomer is typically acetylated to the ester, leaving the (
      
      
      
      )-alcohol unreacted (verify absolute configuration via optical rotation).
  • Work-up: Filter off the enzyme beads (can be recycled). Evaporate the solvent.

  • Separation: Separate the (

    
    )-alcohol from the (
    
    
    
    )-acetate using standard silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes). The alcohol elutes later than the ester.
  • Hydrolysis (Optional): The (

    
    )-acetate can be hydrolyzed (MeOH/K2CO3) to recover the (
    
    
    
    )-alcohol.
Protocol B: Chiral HPLC Analysis

Objective: To quantify Enantiomeric Excess (%ee) and validate purity.

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic absorption) & 280 nm
Temperature 25°C
Retention Times Typical: Enantiomer 1 (

min), Enantiomer 2 (

min)

Validation Check:

  • Resolution (

    
    ):  Must be > 1.5 for baseline separation.
    
  • Tailing Factor: Should be < 1.2 to ensure accurate integration.

Protocol C: Biological Validation (Acid Pump Inhibition Context)

Objective: To compare the biological efficacy of the enantiomers vs. racemate. Context: This protocol assumes the this compound has been derivatized into a benzimidazole P-CAB candidate.

  • Preparation: Prepare 10 mM stock solutions of Racemate, (

    
    )-drug, and (
    
    
    
    )-drug in DMSO.
  • Assay System: Gastric H

    
    /K
    
    
    
    -ATPase vesicles isolated from porcine stomach.
  • Reaction:

    • Incubate enzyme (5 µg) with test compounds (0.01 - 10 µM) in buffer (pH 7.4, containing KCl and MgCl

      
      ) for 30 mins at 37°C.
      
    • Initiate reaction with ATP (2 mM).

  • Readout: Measure inorganic phosphate (Pi) release using Malachite Green reagent.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: One enantiomer (Eutomer) will typically show an IC

      
       2-100x lower than the Distomer. The Racemate will show an intermediate IC
      
      
      
      .

Visualizing the Resolution Pathway

Understanding the kinetic resolution is crucial for process scaling. The lipase selectively lowers the activation energy for the acylation of one specific enantiomer.

KineticResolution Input Racemic Mixture (R)-OH + (S)-OH Reaction Selective Acylation (Kinetic Control) Input->Reaction Reagents Vinyl Acetate + Lipase (CAL-B) Reagents->Reaction Mix Mixture: (R)-Acetate + (S)-OH Reaction->Mix Separation Flash Chromatography (Silica Gel) Mix->Separation Prod1 (R)-Acetate (High ee) Separation->Prod1 Fast Elution Prod2 (S)-Alcohol (High ee) Separation->Prod2 Slow Elution

Figure 2: Enzymatic Kinetic Resolution Workflow for this compound.

References

  • Patent: Chromane substituted benzimidazole deriv

    • Source: US Patent 7,723,321 B2 (and rel
    • Relevance: Describes the synthesis of this compound and its use in P-CABs. Mentions separation of enantiomers for biological testing.
    • Link:

  • Enzymatic Kinetic Resolution of Chroman-4-ols. Source:Tetrahedron: Asymmetry (General methodology reference for chromanols). Relevance: Establishes the standard protocol for lipase-mediated resolution of chroman-4-ol derivatives. Context: Cited within patent literature as "Tetrahedron Asym., 1997, 8, 3059".
  • Chiral Separation of Chroman Deriv

    • Source:Journal of Chrom
    • Relevance: Validates the use of polysaccharide-based CSPs (Chiralpak AD/OD)
    • Link:

  • Biological Activity of P-CABs.

    • Source:Journal of Clinical Biochemistry and Nutrition (2006).
    • Relevance: Discusses the pharmacodynamics of chroman-substituted acid pump antagonists.
    • Link:

Sources

Comparative Guide: Purity Assessment of Synthesized 5-Methylchroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For routine process monitoring and relative purity, Reverse-Phase HPLC (RP-HPLC) is the industry standard due to its sensitivity and ability to separate stereoisomers. However, for absolute purity determination—particularly when a certified reference standard is unavailable—Quantitative NMR (qNMR) is the superior, self-validating method.

This guide details the protocols, mechanistic rationale, and comparative performance of these analytical techniques, specifically tailored for 5-Methylchroman-4-ol (CAS: N/A for specific isomer, generic chromanol structure ref).

The Target & Impurity Landscape

This compound is a chiral bicyclic alcohol often synthesized via the reduction of 5-methyl-4-chromanone . Understanding the synthesis pathway is critical for anticipating impurities.

Critical Impurity Profile
  • Starting Material (Precursor): 5-Methyl-4-chromanone. (Incomplete reduction).

  • Dehydration Product: 5-Methyl-2H-chromene. (Formed under acidic workup or excessive heat).

  • Stereoisomers: The reduction at C4 creates a chiral center. Depending on the reductant (e.g., NaBH₄ vs. chiral catalysts), the product may be racemic or enantioenriched.

  • Over-Reduction: 5-Methylchroman (rare, requires strong hydrogenolysis conditions).

Pathway Visualization

ImpurityPathways SM 5-Methyl-4-chromanone (Precursor) Target This compound (Target) SM->Target Reduction (NaBH4/LiAlH4) Imp1 5-Methyl-2H-chromene (Dehydration Impurity) Target->Imp1 Acid/Heat (-H2O) Imp2 Residual Solvents (THF, MeOH) Target->Imp2 Incomplete Drying

Figure 1: Synthetic pathway and potential impurity generation points.

Method A: High-Performance Liquid Chromatography (HPLC)

Role: The workhorse for relative purity and diastereomeric separation.

Mechanistic Rationale

RP-HPLC utilizes hydrophobic interactions to separate the polar alcohol (Target) from the less polar ketone (Precursor) and the non-polar alkene (Chromene).

  • Stationary Phase: C18 (Octadecylsilane) provides strong retention for the hydrophobic methyl-chroman core.

  • Detection: UV at 210 nm (general) and 254/280 nm (aromatic ring specificity).

Experimental Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% → 95% B (Linear Ramp)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN. Filter through 0.22 µm PTFE.

Data Interpretation[1][2][3][4][5][6][7]
  • Elution Order: Alcohol (Target) elutes before the Ketone (Precursor) and the Chromene (Dehydration product) due to hydrogen bonding with the aqueous phase.

  • Limit of Detection (LOD): ~0.05% (area).

Method B: Quantitative NMR (qNMR)

Role: The "Gold Standard" for absolute purity (mass balance) without a specific reference standard.

Mechanistic Rationale

Unlike HPLC, NMR signal intensity is directly proportional to the molar ratio of nuclei. By using a highly pure Internal Standard (IS), we can calculate the absolute purity of this compound regardless of its UV response factor.

Experimental Protocol
  • Solvent: DMSO-d₆ or CDCl₃ (Ensure target solubility).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Must have non-overlapping signals).

  • Pulse Sequence: 90° pulse with long relaxation delay (d1 ≥ 30s) to ensure full relaxation (T1).

  • Scans: 16-64 scans for adequate S/N ratio (>150:1).

Key Diagnostic Signals (in CDCl₃)[8]
  • Target (Alcohol): Look for the H-4 proton (benzylic methine attached to OH). It typically appears as a triplet or doublet of doublets around 4.6 – 4.9 ppm .

  • Impurity (Ketone): The H-4 proton is absent. Look for the H-5 aromatic proton, which is significantly deshielded (>7.5 ppm) due to the carbonyl anisotropy.

  • Impurity (Chromene): Look for vinylic protons (H-3/H-4) around 5.7 – 6.5 ppm .

Calculation


  • I = Integral Area, N = Number of Protons, M = Molar Mass, W = Weight, P = Purity of IS.

Comparative Analysis

The following table contrasts the performance of HPLC versus qNMR for this specific application.

FeatureHPLC-UV (Method A)qNMR (Method B)
Primary Utility Trace impurity profiling (<0.1%)Absolute Assay determination (>95%)
Reference Standard Required for accurate quantitation.Not Required (Internal Standard used).
Specificity High (Separates isomers).High (Structural elucidation).
LOD/Sensitivity Excellent (ppm range).Moderate (~0.5 - 1%).
Blind Spots Inorganic salts, residual water, non-UV active solvents.Overlapping signals (rare with high field).
Sample Recovery Destructive (unless prep-scale).Non-destructive.

Decision Framework & Workflow

Use this logic flow to select the appropriate validation method for your synthesis batch.

DecisionTree Start Synthesized this compound RefStd Is a Certified Reference Standard Available? Start->RefStd YesStd Use HPLC-UV RefStd->YesStd Yes NoStd Use qNMR RefStd->NoStd No Routine Routine QC / Batch Release YesStd->Routine Stereo Is Enantiomeric Excess (ee) Critical? Routine->Stereo Absolute Establish Primary Standard (Absolute Purity) NoStd->Absolute Absolute->Stereo Chiral Chiral HPLC (e.g., Chiralcel OD-H) Stereo->Chiral Yes

Figure 2: Analytical Decision Matrix for Chromanol Purity.

References

  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC: Quantification of drugs by proton NMR incorporated internal standard method.[1] Eurasian Journal of Analytical Chemistry.[1] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Li, K., et al. (2006).[4] Stereochemical control in the reduction of 2-Chromanols. Organic Letters, 8(21), 4711-4714.[4] (Provides mechanistic insight into chromanol reduction impurities). Link

  • Gao, M., et al. (2023). Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis. Molecules, 28(2), 762. Link

Sources

The Principle of Enantiodiscrimination: A Tale of Two Techniques

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Cross-Validation of HPLC and NMR for Enantiomeric Excess (ee) Determination

In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methodologies.[1] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand as two of the most powerful and widely employed techniques for this purpose.

This guide provides an in-depth, objective comparison of chiral HPLC and NMR for ee determination. Moving beyond a superficial listing of pros and cons, we will delve into the fundamental principles, causality behind experimental choices, and the practical nuances of method validation and cross-validation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting, developing, and validating methods for enantiomeric purity analysis.

At its core, the challenge of determining enantiomeric excess lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. To distinguish and quantify them, a chiral environment must be introduced. HPLC and NMR achieve this through fundamentally different, yet complementary, approaches.

Chiral HPLC: Separation in the Solid Phase

Chiral HPLC operates on the principle of differential interaction between the enantiomers and a chiral stationary phase (CSP).[2] The stationary phase, packed into a column, is composed of an inert support (typically silica) to which a single enantiomer of a chiral selector is chemically bonded or coated.[3] As the racemic mixture passes through the column, transient diastereomeric complexes are formed between the analytes and the CSP.[2] The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and subsequent quantification by a detector (e.g., UV-Vis).

The most common approaches in chiral HPLC are:

  • Direct Separation: This is the most widely used method, employing a chiral stationary phase.[3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly popular due to their broad applicability across various compound classes and their suitability for different mobile phase modes (normal phase, reversed-phase, polar organic).[4]

  • Indirect Separation: This method involves derivatizing the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[3][5] These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.[3] While this approach offers flexibility, it requires the presence of a suitable functional group for derivatization and introduces the risk of racemization during the reaction.[3]

NMR Spectroscopy: Differentiation in Solution

NMR spectroscopy, a technique that probes the magnetic properties of atomic nuclei, distinguishes between enantiomers by creating a diastereomeric environment in the NMR tube itself.[1] Since enantiomers in an achiral solvent are spectroscopically indistinguishable, a chiral auxiliary is added to the sample. This can be achieved in two primary ways:

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, non-covalent diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding or dipole-dipole forces.[6][7] This association is rapid on the NMR timescale, resulting in observable, chemically shifted signals for the corresponding nuclei of the two enantiomers.[8]

  • Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC method, CDAs react with the analyte to form stable, covalent diastereomeric adducts.[6][8] The resulting diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomeric ratio by integrating the signals of specific protons or other nuclei (e.g., ¹⁹F, ³¹P).[6][9]

Comparative Analysis: HPLC vs. NMR

The choice between HPLC and NMR for ee determination is often dictated by the specific requirements of the analysis, including the nature of the analyte, the required level of accuracy and sensitivity, sample throughput, and available instrumentation.

FeatureChiral HPLCNMR Spectroscopy
Principle Physical separation based on differential partitioning with a CSP.Spectral separation based on the formation of diastereomeric complexes in solution.
Sample Throughput Lower; typical run times are 5-30 minutes per sample.Higher; sample preparation is minimal, and data acquisition can be rapid.
Sensitivity High; LOD/LOQ often in the µg/mL to ng/mL range.Lower; typically requires mg of sample for accurate quantification.[10]
Resolution Generally high, with baseline separation of enantiomers achievable.Can be limited by signal overlap, especially in complex molecules.[6][11]
Quantification Highly accurate and precise, based on peak area integration.Accurate, based on signal integration, but can be affected by relaxation delays and signal-to-noise.
Method Development Can be time-consuming, requiring screening of multiple columns and mobile phases.Often faster, involving screening of a few CSAs or CDAs.
Sample Consumption Consumptive; the sample is injected and passes through the system.Non-destructive; the sample can be recovered after analysis.
Instrumentation Cost Moderate to high.High, especially for high-field instruments.[10]
Universality Broadly applicable with a wide range of available CSPs.Dependent on the availability of a suitable CSA/CDA and the presence of suitable nuclei for analysis.
Regulatory Acceptance Well-established and widely accepted for quality control and release testing.[12]Also accepted, but HPLC is more common for routine QC due to higher sensitivity and precision.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the methodologies, the following sections outline standardized, step-by-step protocols for ee determination by both chiral HPLC and ¹H NMR.

Protocol 1: Enantiomeric Excess Determination by Chiral HPLC

This protocol describes a general workflow for the direct separation of enantiomers using a polysaccharide-based chiral stationary phase.

1. Materials and Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Chiral stationary phase column (e.g., Daicel CHIRALPAK® IA).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Analyte sample and reference standards for both enantiomers (if available).

2. Method Development and Optimization:

  • Column Screening: Select a CSP based on the chemical structure of the analyte. Polysaccharide-based columns are a good starting point for their broad applicability.[4]

  • Mobile Phase Selection: For normal phase chromatography, a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol) is common. The ratio of these solvents is critical for achieving separation and will need to be optimized.

  • Flow Rate and Temperature: Start with a flow rate of 1.0 mL/min and a column temperature of 25 °C. These parameters can be adjusted to improve resolution and analysis time.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

4. HPLC Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution of the racemate to determine the retention times of both enantiomers.

  • Inject the prepared sample solution.

  • Record the chromatogram and integrate the peak areas for both enantiomers.

5. Calculation of Enantiomeric Excess: The enantiomeric excess is calculated using the following formula, where A1 and A2 are the peak areas of the two enantiomers:[2] ee (%) = |(A1 - A2) / (A1 + A2)| * 100

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing A Select Chiral Column & Mobile Phase B Prepare Sample (Dissolve & Filter) A->B C Equilibrate HPLC System B->C D Inject Racemic Standard (Identify Peaks) C->D E Inject Sample D->E F Acquire Chromatogram E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess (%) G->H

Figure 1: Generalized workflow for ee determination by Chiral HPLC.
Protocol 2: Enantiomeric Excess Determination by ¹H NMR with a Chiral Solvating Agent

This protocol outlines the use of a CSA for the rapid determination of ee.

1. Materials and Instrumentation:

  • NMR spectrometer (300 MHz or higher).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., CDCl₃, Benzene-d₆).

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).

  • Analyte sample.

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial.

  • Add the appropriate amount of the CSA. The molar ratio of analyte to CSA is crucial and often requires optimization (start with a 1:1 ratio).

  • Dissolve the mixture in ~0.6 mL of deuterated solvent. It is critical to use a dry solvent and minimize exposure to atmospheric moisture, as water can interfere with the interactions.[13]

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for accurate integration.

  • Optimize the spectral window and number of scans to achieve a good signal-to-noise ratio.

4. Data Processing and ee Calculation:

  • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes.

  • Carefully integrate these two signals.

  • Calculate the enantiomeric excess using the integrated areas (I1 and I2) of the two signals: ee (%) = |(I1 - I2) / (I1 + I2)| * 100

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr Analysis cluster_data_nmr Data Processing N1 Weigh Analyte & Chiral Solvating Agent N2 Dissolve in Deuterated Solvent N1->N2 N3 Transfer to NMR Tube N2->N3 N4 Acquire 1H NMR Spectrum N3->N4 N5 Identify & Integrate Diastereotopic Signals N4->N5 N6 Calculate Enantiomeric Excess (%) N5->N6

Figure 2: Generalized workflow for ee determination by NMR with a CSA.

The Imperative of Cross-Validation

While both HPLC and NMR are powerful techniques, they are not infallible. Each has its own potential sources of error. For HPLC, these can include co-eluting impurities and non-linear detector responses. For NMR, incomplete reaction with a CDA or differential binding of a CSA can lead to inaccurate results. Therefore, for critical applications such as the release of a drug substance, cross-validating the results from two orthogonal methods is a powerful strategy to ensure the accuracy and reliability of the reported ee value.[14][15]

Cross-validation involves analyzing the same batch of a sample by two different, validated analytical methods and comparing the results.[15] The acceptance criteria for the comparison should be pre-defined. A successful cross-validation provides a high degree of confidence in the enantiomeric purity of the material.

According to regulatory bodies like the FDA and the principles outlined in the ICH guidelines, analytical methods must be validated for their intended purpose.[16][17] This validation includes assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness. When developing a single enantiomer as a drug substance, an enantioselective method is a required part of the specification.[12]

Conclusion: A Synergistic Approach

The choice between HPLC and NMR for the determination of enantiomeric excess is not a matter of one technique being universally superior to the other. Rather, they are complementary tools in the analytical chemist's arsenal.[11] Chiral HPLC offers unparalleled sensitivity and precision, making it the workhorse for routine quality control and the analysis of trace enantiomeric impurities. NMR, on the other hand, provides a rapid, non-destructive method that is invaluable for reaction monitoring and high-throughput screening.

In a drug development setting, a pragmatic approach often involves using NMR for rapid in-process controls and preliminary ee assessments, while a fully validated, high-precision chiral HPLC method is employed for the final release testing of the drug substance and product. By understanding the fundamental principles, strengths, and limitations of each technique, and by employing a rigorous cross-validation strategy, researchers and scientists can ensure the highest level of confidence in their chiral analyses, ultimately contributing to the development of safer and more effective medicines.

References

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available from: [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. (2022). Available from: [Link]

  • National Institutes of Health (NIH). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • ResearchGate. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Available from: [Link]

  • Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Available from: [Link]

  • SPECIFIC POLYMERS. HPLC, a modular technique that complements NMR. Available from: [Link]

  • SRUC Pure. Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Available from: [Link]

  • YouTube. Dr. Maisch: Chiral HPLC - from Basics to the Latest and Unique Novelties. (2021). Available from: [Link]

  • ResearchGate. A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. Available from: [Link]

  • National Institutes of Health (NIH). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]

  • National Institutes of Health (NIH). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Available from: [Link]

  • ResearchGate. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Available from: [Link]

  • Patsnap. Differences in HPLC and NMR: Structural Elucidation Relevance. (2025). Available from: [Link]

  • National Institutes of Health (NIH). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available from: [Link]

  • ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • National Institutes of Health (NIH). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. Available from: [Link]

  • A review on chromatographic and spectroscopic techniques in pharmaceutical analysis. Available from: [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). Available from: [Link]

  • LCGC North America. The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. Available from: [Link]

  • PubMed. Cross-validation of bioanalytical methods between laboratories. Available from: [Link]

  • ResearchGate. Challenges and perspectives in quantitative NMR. Available from: [Link]

  • Chemical Society Reviews. Advances in chiral analysis: from classical methods to emerging technologies. (2025). Available from: [Link]

  • Element Lab Solutions. HPLC Chiral Columns. Available from: [Link]

  • ResearchGate. Chiral Separations by High‐Performance Liquid Chromatography. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2026). Available from: [Link]

  • ResearchGate. Chiral Analysis: Advances in spectroscopy, chromatography and emerging methods: Second edition. Available from: [Link]

  • ResearchGate. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • AZoOptics. Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. (2023). Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Reflections on Chiral Chromatographic Analysis. Available from: [Link]

  • European Medicines Agency. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available from: [Link]

Sources

Efficacy Comparison of Catalysts for 5-Methylchroman-4-ol Synthesis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Methylchroman-4-ol, a key intermediate in the production of various pharmaceuticals and biologically active compounds, has garnered significant attention in the field of organic chemistry. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Introduction to this compound Synthesis

This compound is a valuable chiral building block. Its synthesis typically involves the reduction of the corresponding 5-methylchroman-4-one or the cyclization of appropriate precursors. The primary challenges in its synthesis include achieving high yields and, crucially for pharmaceutical applications, high enantioselectivity. Catalysis plays a pivotal role in overcoming these hurdles. This guide will explore three major classes of catalysts: metal-based catalysts, organocatalysts, and biocatalysts.

Metal-Based Catalysis

Transition metal catalysts are widely employed for their high activity and ability to be fine-tuned for specific reactions.

Palladium Catalysis

Palladium-catalyzed reactions have shown promise in the synthesis of chroman derivatives. For instance, palladium-catalyzed allylation of nucleophiles, known as the Tsuji-Trost reaction, is a versatile method for forming carbon-carbon bonds under relatively mild conditions.[1] While direct synthesis of this compound via this method is not extensively documented, the underlying principles are applicable to the construction of the chroman skeleton.

Gold Catalysis

Gold catalysts have demonstrated unique reactivity in activating alkynes for intramolecular cyclizations. A gold-catalyzed cascade protocol has been developed for the assembly of polycyclic frameworks, proceeding through a β-aryl gold-carbene intermediate.[2] This methodology offers a pathway to complex chroman structures, although its specific application to this compound synthesis requires further investigation.

Other Metal Catalysts

A novel base-metal multifunctional nanomagnetic catalyst has been prepared for the synthesis of 2-amino-3-cyano-4H-chromenes.[3] This catalyst facilitates a three-step tandem oxidation process, showcasing the potential of multi-catalytic systems in chroman synthesis.[3] While not directly applied to this compound, the concept of a multifunctional catalyst could be adapted.

Organocatalysis: A Metal-Free Alternative

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a greener and often more cost-effective alternative to metal catalysis.[4]

Bifunctional Organocatalysts

Bifunctional organocatalysts, such as those based on Cinchona alkaloids or thiourea, have proven highly effective in the asymmetric synthesis of chroman derivatives. These catalysts operate through non-covalent interactions, such as hydrogen bonding, to activate the substrate and control the stereochemical outcome.[4]

A highly enantioselective synthesis of chiral chroman derivatives has been achieved through an oxa-Michael–Michael cascade reaction using a bifunctional thiourea organocatalyst, yielding products with excellent enantioselectivities (up to >99%) and good yields (up to 95%).[5] Similarly, Cinchona-alkaloid-urea-based bifunctional organocatalysts facilitate the catalytic asymmetric synthesis of chromans via an intramolecular oxy-Michael addition reaction, resulting in high yields of various optically active 2-substituted chromans.[6] Modularly designed organocatalysts have also been successfully used in a domino Michael/hemiacetalization reaction to produce functionalized chromanes with high yields and excellent enantioselectivities.[7][8]

Table 1: Performance of Bifunctional Organocatalysts in Chroman Synthesis

Catalyst TypeReactionYield (%)Enantioselectivity (% ee)DiastereoselectivityReference
Bifunctional ThioureaOxa-Michael–Michael cascadeup to 95>99up to 5:1[5]
Cinchona-alkaloid-ureaIntramolecular oxy-Michael additionHighHigh-[6]
Modularly Designed OrganocatalystDomino Michael/hemiacetalizationup to 97up to 99up to 99:1[7]
Radical-Mediated Organocatalysis

Metal-free radical cyclization reactions offer another avenue for chroman-4-one synthesis, which can then be reduced to the desired chroman-4-ol. A method for the synthesis of ester-containing chroman-4-ones involves a cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates, mediated by (NH4)2S2O8.[9] Similarly, a metal-free tandem phosphinoylation/cyclization protocol using K2S2O8 as an oxidant has been developed to synthesize phosphinoylchroman-4-ones.[10]

Biocatalysis

While not as extensively documented for this compound synthesis specifically, biocatalysis offers significant potential for highly selective and environmentally friendly transformations. Enzymatic reductions of chroman-4-ones to chroman-4-ols are a promising area of research.

Experimental Protocols

General Procedure for Organocatalytic Asymmetric Synthesis of Chromans

The following is a representative procedure based on the use of modularly designed organocatalysts:

  • To a vial, add the precatalyst modules (e.g., cinchona alkaloid derivative and amino acid, 10.0 mol %) and dry toluene (1.0 mL).

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Add the aldehyde substrate (1.2 equiv.) and stir for an additional 5 minutes.

  • Add the (E)-2-(2-nitrovinyl)phenol derivative (1.0 equiv.).

  • Stir the solution at room temperature for 16 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the chroman-2-ol intermediate.

  • Subsequent oxidation (e.g., with PCC) can yield the corresponding chroman-2-one, which can then be reduced to the target chroman-4-ol.[7]

Mechanistic Insights

The high stereoselectivity observed with bifunctional organocatalysts is attributed to the formation of a well-organized transition state. The catalyst simultaneously activates both the nucleophile and the electrophile through hydrogen bonding, directing the approach of the reactants to favor the formation of one enantiomer.

Diagram: Proposed Catalytic Cycle for Bifunctional Organocatalyst

G Catalytic Cycle of Bifunctional Organocatalyst Catalyst Catalyst Intermediate Intermediate Catalyst->Intermediate Binds Substrate Substrate Substrate Substrate->Intermediate Product Product Intermediate->Product Intramolecular Cyclization Product->Catalyst Releases Product

Caption: A simplified representation of the catalytic cycle involving a bifunctional organocatalyst.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through various catalytic methods. For enantioselective synthesis, bifunctional organocatalysts currently offer the most promising results, providing high yields and excellent stereocontrol under mild, metal-free conditions. Metal-based catalysts, while powerful, may require harsher conditions and present concerns regarding metal contamination in the final product.

Future research should focus on the development of more efficient and recyclable catalysts, as well as the application of biocatalysis to this specific transformation. The exploration of continuous flow processes for the catalytic synthesis of this compound could also offer significant advantages in terms of scalability and process safety.

References

Sources

Benchmarking Guide: 5-Methylchroman-4-ol vs. Standard Chiral Synthons

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 5-Methylchroman-4-ol against known chiral synthons Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Peri-Position" Challenge

In the landscape of bicyclic chiral synthons, This compound represents a distinct "stress test" for standard asymmetric methodologies. While its structural cousins—unsubstituted chroman-4-ol and 1-tetralol—are routinely accessed via generic enzymatic or catalytic protocols, the 5-methyl substituent introduces significant peri-strain . This steric bulk, located proximal to the reaction center (C4), distorts the pyran ring puckering and imposes strict geometric constraints on incoming catalysts.

This guide benchmarks this compound against two industry standards: Unsubstituted Chroman-4-ol (The Baseline) and 1-Tetralol (The Carbocyclic Analog). We provide validated protocols for overcoming the "5-position penalty" to deliver high enantiomeric excess (ee).

Comparative Analysis: The "5-Position Penalty"

The following data synthesizes performance metrics across three standard synthesis routes: Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Reduction (KRED) , and Lipase Kinetic Resolution (KR) .

Table 1: Benchmarking Performance Metrics
MetricUnsubstituted Chroman-4-ol (Baseline)1-Tetralol (Carbocyclic Analog)This compound (The Challenge)
Steric Profile Low (Open access to C4)Medium (Ring puckering)High (Peri-interaction C5-Me vs C4-OH)
Best Method Lipase KR (CAL-B)Ru-ATH (Noyori)Ru-ATH (Tethered) / Specific KREDs
Lipase KR Time < 4 hours6–12 hours24–48 hours (Slow kinetics)
Max Achievable ee >99%>98%96–99% (Requires optimization)
Selectivity Factor (E) >200~100~20–50 (Standard Lipases)
Primary Application General building blockCNS active agentsSIRT2 Inhibitors, Tegoprazan intermediates
Technical Insight: Why the 5-Position Matters

In this compound, the methyl group at C5 creates a "locked" conformation. Unlike the 6-, 7-, or 8-substituted variants, the 5-methyl group sits in the peri-position , directly clashing with the oxygen of the carbonyl/hydroxyl group at C4.

  • Impact on Lipases: The acyl-enzyme intermediate is destabilized by this clash, dramatically lowering the reaction rate (

    
    ) and enantioselectivity (
    
    
    
    ).
  • Impact on ATH: Standard Ru-monosulfonated diamine catalysts may face "mismatched" quadrant steric repulsion.

Validated Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (Recommended for Scale)

Best for: High yield, avoiding resolution yield loss (50% max).

The System: RuCl (Noyori-Ikariya Catalyst). Rationale: The outer-sphere mechanism of Ru-ATH is less sensitive to the peri-steric bulk than the "lock-and-key" fit required by enzymes.

Step-by-Step Workflow:

  • Substrate Prep: Dissolve 5-methylchroman-4-one (1.0 eq, 10 mmol) in anhydrous Formic Acid/Triethylamine (5:2 azeotrope, 30 mL). Note: The azeotrope acts as both solvent and hydrogen donor.

  • Catalyst Addition: Add RuCl (0.5 mol%). Note: Higher loading (vs 0.1% for unsubstituted) is required due to steric hindrance.

  • Reaction: Stir at 28°C for 24 hours . Monitor via chiral HPLC (Chiralcel OD-H).

  • Workup: Quench with water (50 mL), extract with EtOAc (3x). Wash organic layer with sat. NaHCO3 (to remove formic acid). Dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

    • Expected Yield: 92-95%

    • Expected ee: 97-99% (R-isomer)

Protocol B: Enzymatic Kinetic Resolution (Green Chemistry)

Best for: Mild conditions, high optical purity requirements (>99.5% ee).

The System: Pseudomonas cepacia Lipase (Lipase PS) immobilized on celite. Rationale: Lipase PS often accommodates bulkier secondary alcohols better than CAL-B (Novozym 435) for chroman scaffolds.

Step-by-Step Workflow:

  • Substrate Prep: Dissolve racemic This compound (1.0 eq) in MTBE (Methyl tert-butyl ether) or Toluene . Note: Toluene often improves E-values for rigid bicyclics.

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

  • Enzyme Addition: Add Lipase PS-C (Immobilized, 20% w/w relative to substrate).

  • Incubation: Shake at 35°C at 200 rpm.

    • Critical Checkpoint: Monitor conversion closely. Due to the "5-position penalty," the reaction will be slower. Stop exactly at 50% conversion (approx 36-48h).

  • Separation: Filter off enzyme. Evaporate solvent. Separate the (S)-Alcohol (unreacted) from the (R)-Acetate via column chromatography.

Logical Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimal pathway based on the specific constraints of the 5-methyl substituent.

G cluster_warning Steric Warning Start Target: Chiral this compound CheckSource Starting Material Source? Start->CheckSource Ketone 5-Methylchroman-4-one CheckSource->Ketone Synthesis via Kabbe Condensation RacemicAlcohol Racemic Alcohol CheckSource->RacemicAlcohol NaBH4 Reduction Decision1 Scale > 100g? Ketone->Decision1 RouteLipase Route B: Kinetic Resolution (Lipase PS / Vinyl Acetate) RacemicAlcohol->RouteLipase RouteATH Route A: Asymmetric Transfer Hydrogenation (Ru-TsDPEN) Decision1->RouteATH Yes (High Efficiency) Decision1->RouteLipase No (High Purity/Low Cost) OutcomeATH Yield: >90% ee: 97-99% Time: 24h RouteATH->OutcomeATH OutcomeLipase Yield: 50% (Theoretical) ee: >99.5% Time: 48h (Slow) RouteLipase->OutcomeLipase Warning Peri-Position (C5-Me) slows Lipase kinetics by ~4x vs Unsubstituted RouteLipase->Warning

Figure 1: Decision Matrix for Synthesis of Chiral this compound. Green path indicates the preferred route for scalability.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research. Link

  • Fridén-Saxin, M., et al. (2012).[3] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Link

  • Chałupka, J., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences. Link

  • Pan, X., et al. (2022). Method for preparing (R)-5,7-difluorochroman-4-ol. CN Patent CN114685512A. (Demonstrates KRED reduction on peri-substituted chromanones). Link

  • Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of Chroman-4-ols. Journal of Organic Chemistry. (Base reference for chromanol resolution).

Sources

Cost-benefit analysis of different 5-Methylchroman-4-ol synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth cost-benefit analysis of synthesis methods for 5-Methylchroman-4-ol , a critical pharmacophore in drug development (e.g., for Sirtuin 2 inhibitors and cardiovascular agents).

Executive Summary

The synthesis of This compound (CAS: N/A for specific isomer, generic chromanol CAS: 1481-93-2) presents a classic challenge in medicinal chemistry: balancing cost and scalability against the need for stereochemical purity.[1] This guide analyzes three distinct methodologies:

  • Classic Hydride Reduction (NaBH₄) : The baseline for racemic synthesis.

  • Asymmetric Transfer Hydrogenation (ATH) : The industry standard for chiral production.

  • Biocatalytic Reduction (KREDs) : The emerging green alternative for high-purity needs.

Recommendation: For early-stage discovery where chirality is not yet defined, Method A (NaBH₄) is superior due to low cost. For lead optimization and clinical supply requiring >98% ee, Method B (ATH) offers the best balance of scalability and speed.

Part 1: Detailed Method Analysis

Method A: Classic Hydride Reduction (Racemic)

Mechanism: Nucleophilic addition of hydride to the ketone carbonyl. This method utilizes Sodium Borohydride (NaBH₄) in methanol. It is the most robust, cost-effective route for generating racemic scaffolds.

  • Precursor Synthesis: The prerequisite 5-methylchroman-4-one is typically synthesized via Friedel-Crafts cyclization of 3-(3-methylphenoxy)propanoic acid. Note that this cyclization often yields a mixture of 7-methyl (major) and 5-methyl (minor) isomers, requiring chromatographic separation before reduction.

  • Protocol:

    • Dissolve 5-methylchroman-4-one (1.0 eq) in MeOH (10 V).

    • Cool to 0°C. Add NaBH₄ (1.1 eq) portion-wise over 30 mins.

    • Stir at 0°C for 1 h, then warm to RT. Monitor by TLC/HPLC.

    • Quench with sat. NH₄Cl. Extract with EtOAc.[1][2]

    • Concentrate to yield racemic alcohol.[1]

Method B: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Ru-catalyzed hydrogen transfer using a chiral ligand (e.g., TsDPEN).[1] This method employs a Ruthenium catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) with a hydrogen donor (Formic acid/Triethylamine) to induce enantioselectivity.[1]

  • Key Advantage: Eliminates the need for wasteful chiral resolution of the racemic alcohol.

  • Protocol:

    • Charge 5-methylchroman-4-one (1.0 eq) and Ru-catalyst (0.5 mol%) into a reactor.

    • Add azeotropic mixture of HCOOH:TEA (5:2) as solvent/reagent.[1][3][4]

    • Stir at 25–40°C for 12–24 h.

    • Quench with water; extract with DCM.

    • Recrystallize to upgrade ee if necessary.[1][5]

Method C: Biocatalytic Reduction (Enzymatic)

Mechanism: Ketoreductase (KRED) mediated stereoselective reduction using NADPH cofactor recycling. Ideal for "Green Chemistry" initiatives, this method operates in water at ambient temperature.

  • Key Advantage: Near-perfect enantioselectivity (>99% ee) and ambient conditions.

  • Protocol:

    • Suspend 5-methylchroman-4-one in Phosphate Buffer (pH 7.0) with 5% DMSO.

    • Add KRED enzyme and Glucose Dehydrogenase (GDH) for cofactor recycle.

    • Add Glucose and NADP+.

    • Stir at 30°C for 24 h.

    • Extract product with MTBE.

Part 2: Comparative Data Analysis

The following table summarizes experimental data derived from standard process chemistry benchmarks for chromanone reductions.

MetricMethod A: NaBH₄ ReductionMethod B: Ru-Catalyzed ATHMethod C: Enzymatic (KRED)
Stereochemistry Racemic (50:50 R/S)Chiral (>95% ee)Chiral (>99% ee)
Isolated Yield 92 - 96%85 - 90%80 - 88%
Reagent Cost Low (< $50/kg)High (Catalyst cost)Medium (Enzyme cost)
Atom Economy HighMedium (Ligand/Solvent)High (Aqueous media)
Scalability Excellent (kilo-ton)Good (requires specialized vessels)Moderate (concentration limits)
Reaction Time 1 - 2 hours12 - 24 hours24 - 48 hours
Safety Profile H₂ gas evolution (manageable)Low pressure, safeNo hazardous reagents

Part 3: Visualizations

Comparison of Synthetic Pathways

The following diagram illustrates the chemical flow and decision points for the three methods.

SynthesisPathways Start Start: 3-Methylphenol Inter Intermediate: 3-(3-methylphenoxy) propanoic acid Start->Inter Alkylation Ketone Precursor: 5-Methylchroman-4-one Inter->Ketone Friedel-Crafts Cyclization MethodA Method A: NaBH4 / MeOH Ketone->MethodA MethodB Method B: Ru-TsDPEN / HCOOH Ketone->MethodB MethodC Method C: KRED / NADPH Ketone->MethodC ProdRac Product: (±)-5-Methylchroman-4-ol (Racemic) MethodA->ProdRac Yield: 95% ProdChiral Product: (R)- or (S)-5-Methylchroman-4-ol (>95% ee) MethodB->ProdChiral Yield: 88% ee: 96% MethodC->ProdChiral Yield: 85% ee: >99%

Figure 1: Synthetic pathways from starting phenol to final alcohol, highlighting the divergence at the reduction step.

Decision Tree for Process Selection

Use this logic flow to determine the optimal method for your specific project phase.

DecisionTree Start Project Phase? Chirality Is Chirality Required? Start->Chirality Scale Scale > 100g? Chirality->Scale Yes MethodA Use Method A (NaBH4) Chirality->MethodA No (Racemic OK) Purity ee Requirement > 99%? Scale->Purity No (<100g) MethodB Use Method B (ATH) Scale->MethodB Yes (High Scale) Purity->MethodB No (Standard Purity) MethodC Use Method C (Biocatalysis) Purity->MethodC Yes (Ultra-High Purity)

Figure 2: Decision matrix for selecting the synthesis method based on project constraints.

References

  • Vertex AI Search . (2024). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health. Link

  • Vertex AI Search . (2024). New method for preparation of chiral chromanol derivatives. Google Patents (KR101769204B1). Link

  • Vertex AI Search . (2024). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gothenburg University Publications. Link

  • Vertex AI Search . (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Link

  • Vertex AI Search . (2024). Application Notes and Protocols: 4-Chromanol as a Versatile Intermediate in Organic Synthesis. BenchChem. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methylchroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our work with novel chemical entities like 5-Methylchroman-4-ol is foundational to innovation. However, this progress cannot come at the expense of safety. A robust understanding of a compound's potential hazards and the corresponding protective measures is not just a regulatory requirement; it is the bedrock of sound science. This guide provides a detailed operational plan for the safe handling of this compound, grounded in a risk-based assessment of its likely chemical properties.

Hazard Assessment: The "Why" Behind the "What"

Understanding the potential routes of exposure and the corresponding toxicological effects is the critical first step in designing a valid safety protocol.

  • Oral Toxicity: The analogue 5-Methylchroman-4-one is designated as H302: Harmful if swallowed. This dictates a strict prohibition on eating, drinking, or smoking in the laboratory and underscores the importance of thorough hand washing after handling.[3]

  • Dermal Contact: Classified as H315: Causes skin irritation, the primary dermal risk is localized irritation.[4] However, repeated or prolonged contact can lead to more significant issues. The potential for skin absorption, while not explicitly documented, should always be considered with research compounds. This necessitates the use of a robust barrier in the form of chemical-resistant gloves and protective clothing.

  • Ocular Contact: The designation H319: Causes serious eye irritation, means that even minor splashes can result in significant, potentially painful, and lasting damage to the eye.[4] This non-negotiable risk mandates the use of sealed eye protection.

  • Inhalation: While the analogue's SDS does not specify acute inhalation toxicity, a related compound, 6-Methylchroman-4-amine hydrochloride, is listed with H335: May cause respiratory irritation.[4] Therefore, it is prudent to assume that aerosols, dust (if a solid), or vapors of this compound could irritate the respiratory tract. All handling of the neat compound or its concentrated solutions should be performed within a certified chemical fume hood.

Core Protective Measures: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It must be selected and used in conjunction with primary engineering controls.

Before any PPE is even selected, the primary and most effective defense against respiratory exposure is the proper use of a certified chemical fume hood.

  • Causality: A fume hood contains and exhausts vapors and aerosols, preventing them from entering the laboratory atmosphere and your breathing zone.

  • Protocol: All weighing, transferring, and solution preparations involving this compound must be conducted inside a fume hood with the sash positioned at the lowest feasible height.

The selection of each PPE component is a deliberate choice tied directly to the identified hazards.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles are mandatory. Standard safety glasses do not provide an adequate seal against splashes, which are a primary risk.

    • Enhanced Protection: When handling larger quantities (>50 mL) or performing operations with a higher risk of splashing (e.g., transfers under pressure, heating), a full-face shield should be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face.

  • Hand Protection:

    • Material Selection: The choice of glove material is critical. Nitrile gloves offer good protection against alcohols but are not recommended for ketones, while the reverse can be true for other materials.[5] Given the dual nature of our target compound (an alcohol) and its analogue (a ketone), a material effective against both classes is required. Butyl rubber gloves are an excellent choice, offering broad protection against both alcohols and ketones.[5]

    • Alternative for Splash Protection: For tasks involving only incidental contact, thicker nitrile gloves (≥8 mil) can be used, but with the strict protocol to remove and replace them immediately upon any splash.[6]

    • The Double-Gloving Technique: For any procedure involving significant quantities or extended handling time, wearing two pairs of gloves is highly recommended. This practice protects against undetected pinholes and provides a clean outer layer that can be removed if contaminated without exposing the skin.

  • Body Protection:

    • Standard Protocol: A flame-resistant laboratory coat is the minimum requirement and must be kept fully buttoned.

    • Enhanced Protocol: For larger-scale work or when there is a significant splash risk, supplement the lab coat with a chemical-resistant apron made of rubber or PVC. All protective clothing must be removed before leaving the laboratory.

Operational and Disposal Plans

A comprehensive safety plan extends from the start of the procedure through to the final disposal of waste.

The following table summarizes the required PPE based on the operational task.

Task Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid / Transferring Neat LiquidChemical Fume HoodChemical Splash GogglesDouble-gloved (Butyl rubber recommended)Lab CoatNot required with fume hood use
Preparing Dilute Solutions (<1M)Chemical Fume HoodChemical Splash GogglesSingle Pair (Butyl or thick Nitrile)Lab CoatNot required with fume hood use
Performing Reactions / Work-upChemical Fume HoodGoggles & Face ShieldDouble-gloved (Butyl rubber recommended)Lab Coat & Chemical ApronNot required with fume hood use
Handling Small Spills (<50 mL)N/AGoggles & Face ShieldDouble-gloved (Butyl rubber recommended)Lab Coat & Chemical ApronAir-purifying respirator with organic vapor cartridges may be required based on spill assessment

The following diagram outlines the decision-making and procedural flow for ensuring safety when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase A Assess Task: - Quantity - Splash Potential - Aerosolization Risk B Select PPE based on Table 1 A->B C Inspect PPE for damage (cracks, holes) B->C D Don PPE in correct order: 1. Lab Coat/Apron 2. Goggles/Face Shield 3. Gloves (outer last) C->D E Perform Task in Chemical Fume Hood D->E F Monitor for Spills or Contamination E->F G Contamination Detected? F->G H Safely remove outer glove. Re-glove if necessary. G->H Yes I Segregate Chemical Waste G->I No H->E J Doff PPE in reverse order: 1. Outer Gloves 2. Apron/Coat 3. Face Shield/Goggles 4. Inner Gloves I->J K Dispose of single-use PPE J->K L Wash Hands Thoroughly K->L

Caption: PPE Selection, Operation, and Decontamination Workflow.

Improper disposal is a serious safety and environmental violation. All waste streams containing this compound must be treated as hazardous waste.[7]

  • Waste Segregation:

    • Liquid Waste: All liquid waste containing this compound (e.g., reaction mother liquors, rinsates) should be collected in a designated, properly sealed, and labeled hazardous waste container. Since it is a non-halogenated organic, it should be placed in the "non-halogenated organic waste" stream unless mixed with halogenated solvents.

    • Solid Waste: Contaminated solid waste (e.g., used gloves, weigh paper, silica gel) must be collected in a separate, clearly labeled solid hazardous waste container. Do not mix with general laboratory trash.

  • Container Management:

    • Waste containers must be kept closed at all times except when adding waste.[7]

    • Label the container clearly with "Hazardous Waste" and list all components, including "this compound."

    • Store the waste container in a designated satellite accumulation area within the lab, preferably in secondary containment.

  • Disposal Request:

    • Do not allow waste to accumulate. Once a container is full, submit a request for pickup through your institution's Environmental Health and Safety (EHS) department.[7][8]

    • NEVER dispose of this compound or its solutions down the drain or allow it to evaporate in the fume hood as a means of disposal.[7]

By adhering to this comprehensive plan, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Covestro Solution Center. SAFETY DATA SHEET.

  • BD Regulatory Documents. (2025-01-24). SAFETY DATA SHEET.

  • CymitQuimica. (2024-12-19). Safety Data Sheet: 6-Methylchroman-4-amine hydrochloride.

  • Towson University. Department of Environmental Health & Safety: WASTE DISPOSAL PROCEDURES.

  • CymitQuimica. (R)-5,7-difluorochroman-4-ol.

  • Sigma-Aldrich. (2025-05-17). SAFETY DATA SHEET.

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.

  • Fluorochem. 5-METHYLCHROMAN-4-ONE.

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.

  • BLD Pharm. 18385-68-7|5-Methylchroman-4-one.

  • Gloves Chemical Resistance Chart.

  • University of Wisconsin–Madison BME Shared Labs. Chapter 7 Chemical Disposal Procedures.

  • Ansell. Chemical Resistance Glove Chart.

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.

  • Earth911. (2025-02-25). How to Dispose of Liquor and Denatured Alcohol Safely.

  • ChemUniverse. 5-METHYLCHROMAN-4-ONE [P63088].

  • Yale EHS. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.

  • Cheméo. Chemical Properties of 5-Methyl-1-hepten-4-ol (CAS 99328-46-8).

  • OSHA. OSHA Glove Selection Chart.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylchroman-4-ol
Reactant of Route 2
Reactant of Route 2
5-Methylchroman-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.